4-(Methylthio)phenylacetonitrile
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(4-methylsulfanylphenyl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NS/c1-11-9-4-2-8(3-5-9)6-7-10/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBPATOFBGJZMJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10375019 | |
| Record name | 4-(Methylthio)phenylacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10375019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38746-92-8 | |
| Record name | 4-(Methylthio)benzeneacetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38746-92-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Methylthio)phenylacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10375019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
What are the physicochemical properties of 4-(Methylthio)phenylacetonitrile?
An In-depth Technical Guide to the Physicochemical Properties of 4-(Methylthio)phenylacetonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of this compound (CAS No: 38746-92-8). The information is compiled from various chemical data sources and is presented to assist in research, development, and quality control applications. This document includes quantitative data, detailed experimental protocols for property determination, and workflow visualizations.
Chemical Identity and Structure
IUPAC Name: 2-(4-(methylthio)phenyl)acetonitrile
Synonyms: p-(Methylthio)phenylacetonitrile, 4-(Methylsulfanyl)phenylacetonitrile, Benzeneacetonitrile, 4-(methylthio)-[1][2][3]
CAS Number: 38746-92-8[1][2][3]
Molecular Formula: C₉H₉NS[1][2][4][5]
Molecular Structure:
Caption: Chemical structure of this compound.
Tabulated Physicochemical Properties
The following tables summarize the key physical and chemical properties of this compound.
Table 1: General and Physical Properties
| Property | Value | Reference |
| Molecular Weight | 163.24 g/mol | [1][2][4] |
| Appearance | White to pale yellow or off-white solid | [2][3][6] |
| Melting Point | 42-43 °C | [1][3][4][5] |
| Boiling Point | 300.1 ± 25.0 °C at 760 mmHg375.3 °C at 760 mmHg120.5-127.5 °C at 1 Torr | [1][4][5][3][6] |
| Density | 1.1 ± 0.1 g/cm³1.11 ± 0.1 g/cm³ (Predicted) | [1][3][6] |
| Flash Point | 135.3 ± 23.2 °C180.8 °C | [1][4][5] |
| Storage Temperature | Room Temperature, sealed in dry conditions | [2][3][6] |
Table 2: Chromatographic and Computational Properties
| Property | Value | Reference |
| XLogP3-AA | 1.9 | [2] |
| Topological Polar Surface Area (TPSA) | 49.1 Ų | [2] |
| Refractive Index | 1.576 | [5] |
| Hydrogen Bond Acceptor Count | 2 | [2] |
| Rotatable Bond Count | 2 | [2] |
| Exact Mass | 163.045563 | [1] |
Experimental Protocols
Detailed methodologies for determining key physicochemical properties are provided below. These are generalized protocols that serve as a starting point for laboratory investigation.
Synthesis of this compound
This compound can be synthesized via the cyanidation of 4-(methylthio)benzyl chloride.[7][8]
Materials:
-
4-(Methylthio)benzyl chloride
-
Sodium cyanide (NaCN)
-
Tetrabutylammonium chloride (Phase Transfer Catalyst)
-
Toluene
-
Water
Procedure:
-
Under a nitrogen atmosphere, dissolve 4-(methylthio)benzyl chloride (1.0 eq) in toluene.[7][8]
-
Add sodium cyanide (1.2 eq), tetrabutylammonium chloride (catalytic amount, ~0.02 eq), and water.[7][8]
-
Stir the mixture vigorously at 80-85 °C for approximately 2 hours.[7][8]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and add more toluene and water to facilitate phase separation.[8]
-
Separate the aqueous phase and extract it with toluene.
-
Combine the organic phases and concentrate under reduced pressure to yield the crude product.[8]
-
The resulting pink solid can be further purified if necessary.[8]
Caption: Workflow for the synthesis of this compound.
Determination of Melting Point
The melting point is a critical indicator of purity. A sharp melting range close to the literature value suggests high purity.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or Thiele tube)
-
Thermometer
-
Mortar and pestle
Procedure:
-
Ensure the sample of this compound is completely dry and finely powdered.[10][11]
-
Pack a small amount of the powdered sample into the sealed end of a capillary tube to a height of 1-2 mm.[9]
-
Place the capillary tube in the heating block of the melting point apparatus.[10][12]
-
Heat the sample rapidly to a temperature about 15-20 °C below the expected melting point (42 °C).[10]
-
Decrease the heating rate to 1-2 °C per minute to allow for accurate observation.[10]
-
Record the temperature at which the first drop of liquid appears (T1).
-
Record the temperature at which the entire sample has melted into a clear liquid (T2).[12]
-
The melting point is reported as the range T1-T2.
Caption: Experimental workflow for melting point determination.
Determination of Boiling Point (Micro Method)
This method is suitable for small sample quantities.
Apparatus:
-
Small test tube (e.g., fusion tube)
-
Capillary tube (one end sealed)
-
Thermometer
-
Heating source (e.g., Bunsen burner or hot plate)[15]
Procedure:
-
Place a few milliliters of this compound into the small test tube.[15][16]
-
Invert a sealed capillary tube and place it into the test tube with the open end submerged in the liquid.[13][14]
-
Attach the test tube to a thermometer.[13]
-
Immerse the assembly in an oil bath within a Thiele tube.[14]
-
Heat the apparatus gently and slowly.[13]
-
Observe the capillary tube. As the liquid heats, air will bubble out.
-
When a rapid and continuous stream of bubbles emerges from the capillary tip, remove the heat source.[13][14]
-
The liquid will begin to cool and contract. The temperature at which the liquid just begins to enter the capillary tube is the boiling point.[13][16]
Determination of Solubility
A qualitative assessment of solubility in common solvents provides valuable information for formulation and reaction chemistry.
Materials:
-
This compound
-
Test tubes
-
Graduated cylinders or pipettes
-
Solvents (e.g., water, ethanol, diethyl ether, toluene)
Procedure:
-
Place a small, pre-weighed amount of the compound (e.g., 25 mg) into a test tube.[17]
-
Add a measured volume of the chosen solvent (e.g., 0.75 mL) in small portions.[17]
-
After each addition, cap and shake the test tube vigorously for a set period (e.g., 30 seconds).[17]
-
Observe if the solid dissolves completely.
-
If the solid dissolves, the compound is soluble under these conditions. If it does not, it can be classified as sparingly soluble or insoluble.[2]
-
Repeat the process with different solvents to build a solubility profile. The temperature should be controlled and recorded as it significantly impacts solubility.[18]
Determination of Partition Coefficient (LogP)
The n-octanol/water partition coefficient (LogP) is a crucial measure of a compound's lipophilicity, which is vital in drug development for predicting absorption and distribution. The shake-flask method is the gold standard.[19]
Materials:
-
This compound
-
n-Octanol (HPLC grade)
-
Purified water or buffer solution (e.g., PBS pH 7.4)[20]
-
Separatory funnel or vials
-
Shaker/rotator
-
Analytical instrument for quantification (e.g., HPLC-UV)
Procedure:
-
Phase Saturation: Pre-saturate the n-octanol with water and the water with n-octanol by mixing them vigorously and allowing them to separate for at least 24 hours.[21]
-
Sample Preparation: Prepare a stock solution of the compound in the aqueous phase.
-
Partitioning: Add a known volume of the stock solution to a known volume of the pre-saturated n-octanol in a vial.[20]
-
Equilibration: Shake the mixture for a sufficient time (e.g., 1 hour) to allow equilibrium to be reached.[20]
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.
-
Quantification: Carefully sample each phase and determine the concentration of the compound in both the n-octanol ([organic]) and aqueous ([aqueous]) layers using a suitable analytical method like HPLC.[22]
-
Calculation: Calculate the partition coefficient (P) and then LogP using the following formulas:[23]
-
P = [organic] / [aqueous]
-
LogP = log₁₀(P)
-
Caption: Shake-flask method workflow for LogP determination.
Biological Context and Applications
This compound serves as a key building block in organic synthesis.[2] Notably, it is an important intermediate in the multi-step synthesis of Etoricoxib, a selective COX-2 inhibitor used as a non-steroidal anti-inflammatory drug (NSAID).[24][25] Its derivatives have also been investigated for potential antimicrobial and antioxidant activities.[26] The physicochemical properties outlined in this guide are fundamental to its handling, reaction optimization, and its role in the synthesis of pharmaceutically active compounds.
References
- 1. [4-(Methylsulfanyl)phenyl]acetonitrile | CAS#:38746-92-8 | Chemsrc [chemsrc.com]
- 2. Page loading... [guidechem.com]
- 3. P-(METHYLTHIO)PHENYLACETONITRILE | 38746-92-8 [chemicalbook.com]
- 4. This compound, CAS No. 38746-92-8 - iChemical [ichemical.com]
- 5. Page loading... [guidechem.com]
- 6. 38746-92-8 CAS MSDS (P-(METHYLTHIO)PHENYLACETONITRILE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. WO2001007410A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[(4-(methylsulphonyl) phenyl] ethanone - Google Patents [patents.google.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. westlab.com [westlab.com]
- 12. pennwest.edu [pennwest.edu]
- 13. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. cdn.juniata.edu [cdn.juniata.edu]
- 16. scribd.com [scribd.com]
- 17. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 18. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]
- 19. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]
- 20. enamine.net [enamine.net]
- 21. agilent.com [agilent.com]
- 22. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. acdlabs.com [acdlabs.com]
- 24. benchchem.com [benchchem.com]
- 25. US6566527B1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-methylsulphonyl)-phenyl]ethanone - Google Patents [patents.google.com]
- 26. jocpr.com [jocpr.com]
4-(Methylthio)phenylacetonitrile CAS number and molecular formula.
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-(Methylthio)phenylacetonitrile, a key intermediate in the synthesis of pharmaceuticals, particularly non-steroidal anti-inflammatory drugs (NSAIDs). This document details its chemical properties, synthesis protocols, and its significant role in the development of selective COX-2 inhibitors. All quantitative data is presented in clear, tabular formats, and experimental workflows are visualized using Graphviz diagrams to facilitate understanding for researchers and drug development professionals.
Chemical Identity and Properties
This compound is a nitrile compound containing a phenyl ring substituted with a methylthio group at the para position.
| Identifier | Value |
| CAS Number | 38746-92-8[1][2][3][4][5] |
| Molecular Formula | C₉H₉NS[3][4][5][6] |
| Molecular Weight | 163.24 g/mol [3][4][6] |
| Synonyms | 2-(4-(Methylthio)phenyl)acetonitrile, p-(Methylthio)phenylacetonitrile, 4-(Methylsulfanyl)phenylacetonitrile[2][7][8] |
Table 1: Physical and Chemical Properties
| Property | Value | Source |
| Melting Point | 42-43 °C | [8] |
| Boiling Point | 120.5-127.5 °C (at 1 Torr) | [8] |
| Density | 1.11±0.1 g/cm³ (Predicted) | [8] |
| Appearance | Off-white to yellow solid | [8] |
| Storage | Sealed in dry, Room Temperature | [8] |
Synthesis of this compound
The primary application of this compound is as a crucial intermediate in the synthesis of selective COX-2 inhibitors, such as Etoricoxib.[9] Its synthesis is a key step in a multi-stage process. A widely cited method involves the cyanation of 4-(methylthio)benzyl chloride.[1][2]
Experimental Protocol: Synthesis from 4-(Methylthio)benzyl Chloride
This protocol is adapted from a patented five-step process for preparing a precursor to COX-2 inhibitors.[1][2]
Objective: To synthesize this compound from 4-(methylthio)benzyl chloride.
Reagents and Materials:
-
4-(Methylthio)benzyl chloride
-
Sodium cyanide (NaCN)
-
Tetrabutylammonium chloride
-
Toluene
-
Water
-
Reaction flask equipped with a stirrer and reflux condenser
Procedure:
-
Under a nitrogen atmosphere, dissolve 25.9 g (150 mmol) of 4-(methylthio)benzyl chloride in 45.5 g of toluene in a suitable reaction flask.[1]
-
Add 9.29 g (180 mmol) of sodium cyanide, 0.92 g (2.9 mmol) of tetrabutylammonium chloride, and 14.4 g of water to the mixture.[1]
-
Stir the mixture at 80-85°C for 2 hours.[1]
-
After the reaction, the mixture is further processed to isolate the subsequent product in the patented synthesis. For isolation of this compound, standard workup procedures would involve quenching the reaction, separating the organic and aqueous layers, washing the organic layer, drying it over an anhydrous salt, and removing the solvent under reduced pressure. Further purification can be achieved by recrystallization.[3]
Yield: The reported yield for the subsequent step in the patent is greater than 95% (according to NMR), suggesting a high conversion rate in this synthesis step.[3]
Synthesis Workflow
Role in Drug Development: Intermediate for COX-2 Inhibitors
This compound is a pivotal building block in the synthesis of Etoricoxib, a selective COX-2 inhibitor.[9] The synthesis involves a five-step process where this compound is condensed with a 6-methylnicotinic ester.[1][2]
Signaling Pathway of the Final Product (Etoricoxib)
While this compound itself does not have a direct mechanism of action in a biological system, it is a key component in the synthesis of drugs that do. The final product, a COX-2 inhibitor, functions by selectively inhibiting the cyclooxygenase-2 (COX-2) enzyme. This enzyme is responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.
Safety and Handling
Hazard Statements:
-
H302: Harmful if swallowed.
-
H411: Toxic to aquatic life with long lasting effects.[8]
Precautionary Statements:
-
P264: Wash skin thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.
-
P330: Rinse mouth.
-
P501: Dispose of contents/container to an approved waste disposal plant.[8]
Hazard Codes:
-
Xi: Irritant.[8]
Risk Statements:
-
R20/21/22: Harmful by inhalation, in contact with skin and if swallowed.[7]
-
R36/37/38: Irritating to eyes, respiratory system and skin.[7]
Safety Statements:
-
S26: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[7]
-
S36/37/39: Wear suitable protective clothing, gloves and eye/face protection.[7]
Conclusion
This compound is a commercially important chemical intermediate with well-established synthetic protocols. Its primary significance lies in its role as a precursor to potent and selective COX-2 inhibitors, making it a compound of high interest to the pharmaceutical industry. The information provided in this guide serves as a valuable resource for researchers and professionals involved in the synthesis and development of new therapeutic agents. Further research into other potential applications of this versatile molecule may open new avenues for its use.
References
- 1. WO2001007410A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[(4-(methylsulphonyl) phenyl] ethanone - Google Patents [patents.google.com]
- 2. US6566527B1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-methylsulphonyl)-phenyl]ethanone - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. P-(METHYLTHIO)PHENYLACETONITRILE | 38746-92-8 [chemicalbook.com]
- 5. 38746-92-8|2-(4-(Methylthio)phenyl)acetonitrile|BLD Pharm [bldpharm.com]
- 6. Page loading... [guidechem.com]
- 7. p-(Methylthio)phenylacetonitrile | 38746-92-8 | FM152422 [biosynth.com]
- 8. orgsyn.org [orgsyn.org]
- 9. benchchem.com [benchchem.com]
A Technical Guide to the Spectroscopic Interpretation of 4-(Methylthio)phenylacetonitrile
Abstract
This technical guide provides an in-depth analysis of the spectroscopic data for 4-(Methylthio)phenylacetonitrile (C₉H₉NS), a key intermediate in organic synthesis. Through a detailed interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data, this document serves as a comprehensive resource for the structural elucidation and characterization of this compound. The guide includes standardized experimental protocols, tabulated spectral data, and a logical workflow for spectroscopic analysis to aid researchers in their analytical endeavors.
Introduction
This compound is a substituted benzyl cyanide derivative. Its molecular structure comprises a para-substituted benzene ring bearing a cyanomethyl group (-CH₂CN) and a methylthio group (-SCH₃). Accurate structural confirmation is paramount for its use in research and development. This guide systematically interprets the data obtained from three core analytical techniques—NMR, IR, and MS—to provide an unambiguous structural verification.
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate spectroscopic analysis. The following are generalized protocols for acquiring high-quality data for a solid organic compound like this compound.
2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve approximately 5-10 mg of the solid sample in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.
-
Internal Standard : Tetramethylsilane (TMS) is typically used as the internal standard for proton (¹H) and carbon (¹³C) NMR, with its signal set to 0.00 ppm.
-
Data Acquisition :
-
Place the NMR tube in the spectrometer's probe.
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans (e.g., 8-16) should be averaged to achieve a good signal-to-noise ratio.
-
Acquire the proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 128-1024) is required.
-
-
Data Processing : Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction. Integrate the ¹H NMR signals and pick all peaks for both spectra.
2.2 Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR) :
-
Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Record a background spectrum of the empty ATR setup.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.
-
-
Data Acquisition : Collect the IR spectrum, typically in the range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio. The final spectrum is presented in terms of transmittance or absorbance.
2.3 Mass Spectrometry (MS)
-
Sample Introduction : Introduce the sample into the mass spectrometer. For a volatile solid, this can be done via a direct insertion probe or by using Gas Chromatography (GC-MS). For Electron Ionization (EI), the sample is vaporized and then ionized.
-
Ionization : Bombard the gaseous sample molecules with a high-energy electron beam (typically 70 eV for EI-MS). This process generates a positively charged molecular ion (M⁺•) and various fragment ions.
-
Mass Analysis : Separate the generated ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection : Detect the ions, and plot the relative abundance of each ion against its m/z value to generate the mass spectrum.
Spectroscopic Data Presentation and Interpretation
The following sections present the expected spectroscopic data for this compound and provide a detailed interpretation.
Workflow of Spectroscopic Analysis
The logical flow from sample analysis to structure confirmation is depicted below. This process involves acquiring data from multiple techniques, interpreting the key features from each spectrum, and integrating the information to deduce the final molecular structure.
Caption: Workflow for Spectroscopic Structure Elucidation.
Infrared (IR) Spectrum Analysis
The IR spectrum provides direct evidence for the presence of key functional groups within the molecule. Aromatic nitriles show a characteristic C≡N stretching vibration at a slightly lower wavenumber compared to aliphatic nitriles due to conjugation.[1]
| Wavenumber (cm⁻¹) | Intensity | Assignment of Vibration |
| ~3050 | Medium-Weak | Aromatic C-H Stretch |
| ~2925 | Weak | Aliphatic C-H Stretch (-CH₂- and -SCH₃) |
| ~2230 | Strong, Sharp | C≡N Stretch (Nitrile)[1][2][3] |
| ~1600, ~1490 | Medium | Aromatic C=C Ring Stretch |
| ~820 | Strong | para-Substituted C-H Out-of-Plane Bend |
Interpretation:
-
The strong, sharp absorption band around 2230 cm⁻¹ is highly characteristic of the nitrile (C≡N) functional group.[2][3] Its position is consistent with an aromatic nitrile, where conjugation with the benzene ring slightly weakens the triple bond.[1][4]
-
Absorptions in the 3100-3000 cm⁻¹ region indicate the C-H stretching of the aromatic ring.
-
The peaks around 1600 cm⁻¹ and 1490 cm⁻¹ are typical for C=C stretching vibrations within the benzene ring.
-
A strong band around 820 cm⁻¹ is indicative of the out-of-plane C-H bending for two adjacent hydrogens, which is characteristic of 1,4- (or para-) disubstitution on a benzene ring.
Mass Spectrum (MS) Analysis
Mass spectrometry provides the molecular weight and formula, along with structural information from fragmentation patterns. The molecular formula of this compound is C₉H₉NS, corresponding to a molecular weight of 163.24 g/mol .[5][6][7]
| m/z (Mass/Charge) | Proposed Fragment Ion | Formula of Fragment |
| 163 | [M]⁺• (Molecular Ion) | [C₉H₉NS]⁺• |
| 148 | [M - CH₃]⁺ | [C₈H₆NS]⁺ |
| 123 | [M - CH₂CN]⁺ | [C₇H₇S]⁺ |
| 116 | [M - SCH₃]⁺ | [C₈H₆N]⁺ |
| 90 | [C₇H₆]⁺• | [C₇H₆]⁺• |
Interpretation:
-
Molecular Ion (m/z = 163) : The peak at m/z 163 corresponds to the intact molecule that has been ionized by the loss of one electron. This peak confirms the molecular weight of the compound.[5][6]
-
[M - CH₃]⁺ (m/z = 148) : This significant fragment results from the loss of a methyl radical (•CH₃) from the methylthio group, a common fragmentation pathway for thioethers.
-
[M - CH₂CN]⁺ (m/z = 123) : This peak arises from the cleavage of the benzylic C-C bond, with the charge retained on the sulfur-containing aromatic portion.
-
[M - SCH₃]⁺ (m/z = 116) : This fragment corresponds to the loss of the methylthio radical (•SCH₃), leaving the benzyl cyanide cation. The fragmentation of benzyl cyanides often leads to ions at m/z 116 and 90.[8][9]
Nuclear Magnetic Resonance (NMR) Spectra Analysis
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
3.4.1 ¹H NMR Spectrum
The proton NMR spectrum shows distinct signals for each unique proton environment. For a para-disubstituted benzene ring, the aromatic protons often appear as a pair of doublets, sometimes referred to as an AA'BB' system.[10]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.30 | Doublet | 2H | Aromatic H (ortho to -CH₂CN) |
| ~7.25 | Doublet | 2H | Aromatic H (ortho to -SCH₃) |
| ~3.70 | Singlet | 2H | -CH₂CN (Benzylic Protons) |
| ~2.50 | Singlet | 3H | -SCH₃ (Methyl Protons) |
Interpretation:
-
Aromatic Protons (~7.25-7.30 ppm) : The two signals in the aromatic region, each integrating to 2H, are characteristic of a para-substituted benzene ring.[10][11] The protons ortho to the electron-withdrawing cyanomethyl group are expected to be slightly downfield compared to those ortho to the electron-donating methylthio group.[12] They appear as doublets due to coupling with their adjacent protons.
-
Benzylic Protons (~3.70 ppm) : The singlet integrating to 2H corresponds to the methylene (-CH₂) protons. They are deshielded by the adjacent nitrile group and the aromatic ring. The absence of splitting indicates no adjacent protons.
-
Methyl Protons (~2.50 ppm) : The singlet integrating to 3H is assigned to the methyl (-CH₃) protons of the methylthio group. This signal is in the typical region for a methyl group attached to a sulfur atom.
3.4.2 ¹³C NMR Spectrum
The ¹³C NMR spectrum reveals the number of unique carbon environments. Due to the molecule's symmetry, only six distinct signals are expected. Aromatic carbons typically resonate in the δ 110-160 ppm range.[10][13]
| Chemical Shift (δ, ppm) | Assignment |
| ~140 | C (quaternary, attached to -SCH₃) |
| ~130 | CH (aromatic, ortho to -SCH₃) |
| ~129 | CH (aromatic, ortho to -CH₂CN) |
| ~128 | C (quaternary, attached to -CH₂CN) |
| ~118 | -C≡N (Nitrile Carbon) |
| ~23 | -CH₂CN (Benzylic Carbon) |
| ~15 | -SCH₃ (Methyl Carbon) |
Interpretation:
-
Aromatic Carbons (~128-140 ppm) : Four signals are observed in the aromatic region. Two are for the protonated carbons (CH) and two are for the quaternary carbons (C) attached to the substituents.[14] The carbon attached to the sulfur atom is expected to be the most downfield in this region.
-
Nitrile Carbon (~118 ppm) : The signal for the nitrile carbon is typically found in this region and is often of lower intensity.
-
Aliphatic Carbons (~15-23 ppm) : The upfield signals correspond to the benzylic methylene carbon (~23 ppm) and the methyl carbon of the thioether group (~15 ppm).[15]
Conclusion
The combined spectroscopic data provides a cohesive and definitive confirmation of the structure of this compound. Infrared spectroscopy confirms the presence of the nitrile and para-substituted aromatic functional groups. Mass spectrometry establishes the correct molecular weight and formula, with fragmentation patterns consistent with the proposed structure. Finally, ¹H and ¹³C NMR spectroscopy elucidates the precise carbon-hydrogen framework, including the substitution pattern on the aromatic ring and the chemical environment of each set of protons and carbons. This integrated analytical approach is fundamental for the rigorous characterization of chemical compounds in scientific research and development.
References
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. The infrared spectra of nitriles and related compounds frozen in Ar and H2O - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. IR spectrum: Nitriles [quimicaorganica.org]
- 4. scribd.com [scribd.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. 38746-92-8 | 4-(Methylthio)benzyl cyanide - Capot Chemical [capotchem.com]
- 7. P-(METHYLTHIO)PHENYLACETONITRILE | 38746-92-8 [chemicalbook.com]
- 8. massbank.eu [massbank.eu]
- 9. Benzyl nitrile [webbook.nist.gov]
- 10. NMR Spectroscopy of Benzene Derivatives [moodle.tau.ac.il]
- 11. srd.nist.gov [srd.nist.gov]
- 12. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. web.mnstate.edu [web.mnstate.edu]
- 15. organicchemistrydata.org [organicchemistrydata.org]
4-(Methylthio)phenylacetonitrile material safety data sheet (MSDS) information.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the material safety information for 4-(Methylthio)phenylacetonitrile (CAS No. 38746-92-8), also known as 2-(4-methylsulfanylphenyl)acetonitrile. The information is compiled from various safety data sheets and chemical databases to ensure a thorough understanding of its properties and associated hazards.
Chemical and Physical Properties
The fundamental physical and chemical characteristics of this compound are summarized in the table below. This data is essential for proper handling, storage, and use in a laboratory setting.
| Property | Value | Citation(s) |
| CAS Number | 38746-92-8 | [1][2][3] |
| Molecular Formula | C₉H₉NS | [1][3] |
| Molecular Weight | 163.24 g/mol | [3] |
| Appearance | Off-white to yellow solid | [4][5] |
| Melting Point | 42-43 °C | [3][4] |
| Boiling Point | 120.5-127.5 °C at 1 Torr | [4][5] |
| Density | 1.1 ± 0.1 g/cm³ | [2] |
| Storage Temperature | Sealed in a dry place at room temperature | [4][5] |
Hazard Identification and Classification
This compound is classified as an irritant. The following table outlines its hazard statements and precautionary measures as per the Globally Harmonized System (GHS).
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement(s) | Precautionary Statement(s) | Citation(s) |
| Skin Irritation | GHS07 | Warning | H315: Causes skin irritation | P264, P280, P302+P352, P332+P313, P362 | [1] |
| Eye Irritation | GHS07 | Warning | H319: Causes serious eye irritation | P264, P280, P305+P351+P338, P337+P313 | [1] |
| Respiratory Irritation | GHS07 | Warning | H335: May cause respiratory irritation | P261, P271, P304+P340, P312, P403+P233, P405, P501 | [1] |
Toxicological Information
A thorough review of available safety data indicates that specific quantitative toxicological studies, such as LD50 (lethal dose, 50%) and LC50 (lethal concentration, 50%), for this compound have not been widely conducted or published. Several sources explicitly state that data on acute toxicity (oral, dermal, inhalation), carcinogenicity, mutagenicity, and reproductive toxicity is not available.[6][7] The toxicological properties of this compound have not been thoroughly investigated.[7]
Experimental Protocols
OECD Guideline 439: In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method
This in vitro test is designed to identify substances that cause skin irritation.[1][3][8]
Methodology:
-
Test System: A three-dimensional reconstructed human epidermis model is used, which mimics the upper layers of human skin.[4]
-
Application: The test chemical is applied topically to the surface of the RhE tissue.[4]
-
Exposure: The exposure time is typically up to 60 minutes.
-
Viability Assessment: After exposure and a post-incubation period, cell viability is determined using a colorimetric assay, most commonly the MTT assay. In this assay, the vital dye MTT is converted by mitochondrial enzymes of viable cells into a blue formazan salt, which is then extracted and measured spectrophotometrically.[4]
-
Classification: A substance is classified as a skin irritant if the tissue viability is reduced below a certain threshold (typically ≤ 50%) compared to a negative control.[4]
OECD Guideline 405: Acute Eye Irritation/Corrosion
This guideline describes the procedure for assessing the potential of a substance to cause eye irritation or corrosion.[2]
Methodology:
-
Weight-of-the-Evidence Analysis: Before in vivo testing, all existing data is evaluated to avoid unnecessary animal testing.[2][9]
-
Animal Model: If required, the test is typically performed on albino rabbits.[9]
-
Application: A single dose of the test substance is applied to the conjunctival sac of one eye of the animal. The other eye serves as a control.[2][9]
-
Observation: The eyes are examined for ocular reactions at specified intervals (e.g., 1, 24, 48, and 72 hours) after application.[10]
-
Scoring: The degree of eye irritation is scored based on the cornea, iris, and conjunctiva. The scores are used to classify the irritancy potential of the substance.
Visualized Workflows and Pathways
To facilitate a clearer understanding of the safety protocols and logical relationships in assessing the hazards of this compound, the following diagrams have been generated using Graphviz.
Caption: General safe handling workflow for this compound.
Caption: Tiered testing strategy for skin and eye irritation assessment.
References
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 3. siesascs.edu.in [siesascs.edu.in]
- 4. x-cellr8.com [x-cellr8.com]
- 5. Eye Irritation Test OECD 496 - 100% animal free [integracosmetics.com]
- 6. Page loading... [wap.guidechem.com]
- 7. capotchem.com [capotchem.com]
- 8. oecd.org [oecd.org]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 10. eCFR :: 16 CFR 1500.42 -- Test for eye irritants. [ecfr.gov]
A Comprehensive Technical Guide to 4-(Methylthio)phenylacetonitrile: Reactivity, Synthesis, and Applications
This technical guide provides an in-depth analysis of the chemical properties, reactivity, and synthesis of 4-(Methylthio)phenylacetonitrile. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document outlines key experimental protocols and presents data in a structured format to facilitate understanding and application in a laboratory setting.
Chemical and Physical Properties
This compound, also known as (4-(methylthio)phenyl)acetonitrile, is an organic compound that serves as a valuable intermediate in various chemical syntheses. Its core structure consists of a phenylacetonitrile backbone with a methylthio group substituted at the para-position of the benzene ring.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| CAS Number | 17894-99-4 | |
| Molecular Formula | C₉H₉NS | |
| Molecular Weight | 163.24 g/mol | |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 45-48 °C | |
| Boiling Point | 155-160 °C at 10 mmHg | |
| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and acetone. Insoluble in water. | N/A |
| Purity | Typically available in purities of 97% or higher. | |
Synthesis and Reactivity
The synthesis of this compound can be achieved through several routes. A common and effective method involves the cyanation of 4-(methylthio)benzyl chloride. This reaction is typically carried out in the presence of a cyanide source, such as sodium cyanide, in a suitable solvent system.
The reactivity of this compound is primarily dictated by the nitrile group and the methylthio substituent. The nitrile group can undergo hydrolysis to form the corresponding carboxylic acid or reduction to yield the amine. The sulfur atom in the methylthio group can be oxidized to a sulfoxide or a sulfone, which can significantly alter the electronic properties and biological activity of the molecule.
Experimental Protocols
3.1. Synthesis of this compound from 4-(Methylthio)benzyl Chloride
This protocol describes a standard laboratory procedure for the synthesis of this compound.
Materials:
-
4-(Methylthio)benzyl chloride
-
Sodium cyanide (NaCN)
-
Dimethyl sulfoxide (DMSO)
-
Water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a well-ventilated fume hood, dissolve 4-(methylthio)benzyl chloride (1 equivalent) in DMSO in a round-bottom flask equipped with a magnetic stirrer.
-
Carefully add sodium cyanide (1.1 equivalents) to the solution in portions. Caution: Sodium cyanide is highly toxic. Handle with appropriate personal protective equipment.
-
Stir the reaction mixture at room temperature for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.
An In-depth Technical Guide to the Key Functional Groups in 4-(Methylthio)phenylacetonitrile and Their Significance
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the key functional groups in 4-(Methylthio)phenylacetonitrile, a pivotal intermediate in the synthesis of various pharmaceuticals, notably the selective COX-2 inhibitor, Etoricoxib. This document outlines the physicochemical properties, spectroscopic signature, and the strategic importance of its constituent functional groups in the realm of drug discovery and development.
Core Molecular Structure and Functional Groups
This compound (CAS No: 38746-92-8; Molecular Formula: C₉H₉NS; Molecular Weight: 163.24 g/mol ) is a trifunctional molecule comprising a methylthio group, a phenyl ring, and a nitrile group, interconnected by a methylene bridge.
The inherent reactivity and physicochemical contributions of each functional group are paramount to its utility as a versatile building block in medicinal chemistry.
Physicochemical Properties
The physicochemical properties of this compound are crucial for its handling, reactivity, and pharmacokinetic profile when incorporated into a larger drug molecule.
| Property | Predicted/Reported Value | Significance |
| Molecular Weight | 163.24 g/mol | Influences diffusion and transport properties across biological membranes. |
| Melting Point | 42-43 °C[1][2] | Indicates the solid nature of the compound at room temperature, relevant for storage and handling. |
| Boiling Point | 300.1 ± 25.0 °C at 760 mmHg[3] | High boiling point suggests low volatility. |
| logP (Octanol-Water Partition Coefficient) | Predicted: 1.8 to 2.2 | Suggests moderate lipophilicity, which is often favorable for oral drug absorption. |
| Aqueous Solubility | Predicted: Low | The largely nonpolar structure suggests limited solubility in water, a common characteristic for many organic intermediates. |
| pKa | Predicted: ~22 (for α-proton) | The protons on the methylene bridge are weakly acidic and can be deprotonated by strong bases, forming a carbanion that is a key reactive intermediate in synthesis.[1] |
| Topological Polar Surface Area (TPSA) | 23.79 Ų | A low TPSA value is generally associated with good cell permeability. |
Note: Predicted values are generated using computational models and should be confirmed experimentally.
Spectroscopic Data and Interpretation
The following tables summarize the predicted spectroscopic data for this compound, which are essential for its identification and characterization.
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Functional Group Assignment | Significance |
| ~2250 | C≡N (Nitrile) stretch | A sharp, medium-intensity peak characteristic of the nitrile group. |
| ~3050-3000 | Aromatic C-H stretch | Indicates the presence of the phenyl ring. |
| ~2920, 2850 | Aliphatic C-H stretch | Corresponds to the methyl and methylene groups. |
| ~1600, 1490 | C=C stretch (Aromatic) | Characteristic absorptions of the benzene ring. |
| ~1440 | CH₂ bend (scissoring) | Confirms the presence of the methylene bridge. |
| ~1320 | S-CH₃ deformation | Associated with the methylthio group. |
| ~820 | C-H out-of-plane bend | Suggests 1,4-disubstitution (para) on the benzene ring. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Predicted, 400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Significance |
| ~7.28 | Doublet (d) | 2H | Aromatic H (ortho to -CH₂CN) | Protons on the phenyl ring adjacent to the electron-withdrawing methylene nitrile group. |
| ~7.22 | Doublet (d) | 2H | Aromatic H (ortho to -SCH₃) | Protons on the phenyl ring adjacent to the electron-donating methylthio group. |
| ~3.68 | Singlet (s) | 2H | -CH₂-CN | Methylene protons, appear as a singlet due to the absence of adjacent protons. |
| ~2.48 | Singlet (s) | 3H | -S-CH₃ | Methyl protons of the methylthio group, appear as a sharp singlet. |
¹³C NMR (Predicted, 100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Significance |
| ~139.0 | Aromatic C-S | Quaternary carbon of the phenyl ring attached to the sulfur atom. |
| ~130.0 | Aromatic C-H (ortho to -SCH₃) | Aromatic carbons adjacent to the methylthio group. |
| ~127.0 | Aromatic C-H (ortho to -CH₂CN) | Aromatic carbons adjacent to the methylene nitrile group. |
| ~126.5 | Aromatic C-CH₂CN | Quaternary carbon of the phenyl ring attached to the methylene group. |
| ~118.0 | -C≡N | Carbon of the nitrile group. |
| ~23.0 | -CH₂-CN | Carbon of the methylene bridge. |
| ~15.5 | -S-CH₃ | Carbon of the methyl group in the methylthio moiety. |
Mass Spectrometry (MS)
Predicted Electron Ionization (EI) Fragmentation
| m/z | Proposed Fragment Ion | Significance |
| 163 | [M]⁺ | Molecular ion peak, corresponding to the intact molecule. |
| 148 | [M - CH₃]⁺ | Loss of a methyl group from the methylthio moiety. |
| 121 | [M - CH₂CN]⁺ | Loss of the cyanomethyl radical, a common fragmentation pathway for benzyl cyanides. |
| 116 | [M - SCH₃]⁺ | Loss of the methylthio radical. |
| 91 | [C₇H₇]⁺ | Tropylium ion, a common fragment in compounds containing a benzyl group, formed via rearrangement. |
| 45 | [CHS]⁺ | A fragment indicative of the methylthio group. |
Significance of Key Functional Groups in Drug Development
The Nitrile Group (-C≡N)
The nitrile group is a highly versatile functional group in medicinal chemistry, offering several advantages:
-
Bioisosterism: The linear geometry and electronic properties of the nitrile group allow it to act as a bioisostere for various functional groups, including carbonyls, hydroxyls, and halogens. This enables fine-tuning of a drug candidate's properties without drastic structural changes.[4]
-
Metabolic Stability: The nitrile group is generally resistant to metabolic degradation, which can improve the in vivo half-life of a drug.[5]
-
Improved Pharmacokinetics: Introduction of a nitrile group can modulate a molecule's polarity and lipophilicity, often leading to improved solubility and oral bioavailability.[5]
-
Target Interactions: The nitrogen atom of the nitrile can act as a hydrogen bond acceptor, forming crucial interactions with biological targets like enzymes and receptors.[4]
-
Covalent Modification: In some cases, the nitrile group can act as an electrophilic "warhead," forming a covalent bond with a nucleophilic residue in the target protein, leading to irreversible inhibition.
The Methylthio Group (-S-CH₃)
The methylthio group, while less commonly discussed than other functional groups, plays a significant role in modulating a molecule's properties:
-
Lipophilicity: The methylthio group increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve its pharmacokinetic profile.
-
Metabolic Handle: The sulfur atom in the methylthio group is susceptible to oxidation to a sulfoxide and then to a sulfone. This metabolic pathway is a key step in the synthesis of Etoricoxib from this compound. This controlled metabolic transformation can be a deliberate design element in prodrug strategies or for generating active metabolites.
-
Structural Conformation: The presence of the methylthio group can influence the overall conformation of the molecule, which can be critical for its binding to a biological target.
-
Van der Waals Interactions: The methyl group can participate in favorable van der Waals interactions within a protein's binding pocket, contributing to the overall binding affinity.
The Phenylacetonitrile Moiety
The combination of the phenyl ring and the acetonitrile group attached via a methylene bridge provides a key structural scaffold. The phenyl ring serves as a rigid core for the attachment of other functional groups and can engage in π-π stacking interactions with aromatic residues in a protein's active site. The benzylic protons of the methylene bridge are acidic enough to be removed by a strong base, forming a stabilized carbanion. This reactivity is fundamental to its use in C-C bond-forming reactions, a cornerstone of synthetic organic chemistry.
Role in the Synthesis of Etoricoxib: A COX-2 Inhibitor
This compound is a crucial intermediate in the synthesis of Etoricoxib, a selective COX-2 inhibitor used for the treatment of arthritis and pain. The synthetic pathway highlights the strategic importance of its functional groups.
In this pathway, the acidic methylene protons of this compound are deprotonated to form a nucleophilic carbanion, which then attacks an electrophilic pyridine derivative. Subsequent hydrolysis and decarboxylation yield a ketone intermediate. The final key step involves the oxidation of the methylthio group to the corresponding methylsulfonyl group, which is a critical pharmacophore for COX-2 selectivity in Etoricoxib.
Experimental Protocols
Synthesis of this compound
This protocol is adapted from patent literature describing the synthesis from 4-(methylthio)benzyl chloride.
Materials:
-
4-(methylthio)benzyl chloride
-
Sodium cyanide (NaCN)
-
Tetrabutylammonium chloride (phase transfer catalyst)
-
Toluene
-
Water
Procedure:
-
Under a nitrogen atmosphere, dissolve 4-(methylthio)benzyl chloride in toluene.
-
Add sodium cyanide, tetrabutylammonium chloride, and water to the solution.
-
Heat the mixture to 80-85 °C with vigorous stirring for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and add more toluene and water.
-
Separate the organic phase from the aqueous phase.
-
Wash the organic phase with brine.
-
Dry the organic phase over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to yield the crude product.
-
The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Characterization by HPLC
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
Chromatographic Conditions (starting point for method development):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
Sample Preparation:
-
Prepare a stock solution of this compound in the mobile phase at a concentration of 1 mg/mL.
-
From the stock solution, prepare a working solution at a concentration of 0.1 mg/mL.
-
Filter the working solution through a 0.45 µm syringe filter before injection.
Data Analysis:
-
The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Spectroscopic Analysis Protocols
Infrared (IR) Spectroscopy (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of the solid this compound sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet-forming die.
-
Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.
-
Acquire the IR spectrum of the KBr pellet using a Fourier-Transform Infrared (FTIR) spectrometer.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved. If necessary, filter the solution to remove any particulate matter.
-
Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Process the data, including Fourier transformation, phase correction, and baseline correction.
-
Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
Mass Spectrometry (MS):
-
Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., methanol or acetonitrile) at a concentration of approximately 10-100 µg/mL.
-
Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.
-
Acquire the mass spectrum over an appropriate mass-to-charge (m/z) range.
-
For structural elucidation, perform tandem mass spectrometry (MS/MS) to obtain fragmentation data.
Conclusion
This compound is a molecule of significant interest to the pharmaceutical industry, primarily due to the strategic interplay of its three key functional groups. The nitrile group offers metabolic stability and versatile interaction capabilities, the methylthio group provides a handle for metabolic transformation and lipophilicity modulation, and the phenylacetonitrile core serves as a robust scaffold for synthetic elaboration. A thorough understanding of the physicochemical and spectroscopic properties of this compound, as outlined in this guide, is essential for its effective utilization in the design and development of new therapeutic agents. The provided experimental protocols offer a starting point for the synthesis, purification, and characterization of this important chemical intermediate.
References
- 1. lookchem.com [lookchem.com]
- 2. Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. What Is Kbr Method In Ir Spectroscopy? Master Solid Sample Analysis For Clear Ir Spectra - Kintek Solution [kindle-tech.com]
- 5. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Solubility characteristics of 4-(Methylthio)phenylacetonitrile in various organic solvents.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 4-(Methylthio)phenylacetonitrile. Due to a lack of publicly available quantitative solubility data, this document focuses on the predicted solubility based on the compound's molecular structure, qualitative solubility information inferred from public documents, and detailed experimental protocols for determining solubility.
Introduction to this compound
This compound is a chemical intermediate with the molecular formula C₉H₉NS. It is a solid at room temperature with a melting point of 42-43°C. Understanding its solubility in various organic solvents is crucial for its application in chemical synthesis, purification, and formulation development.
Predicted Solubility Characteristics
The solubility of a compound is primarily governed by the principle of "like dissolves like." The molecular structure of this compound, featuring a polar nitrile group (-CN) and a largely nonpolar phenyl ring with a methylthio (-SCH₃) group, suggests a nuanced solubility profile.
-
Polarity: The nitrile group imparts polarity to the molecule, suggesting potential solubility in polar aprotic solvents.
-
Aromaticity: The phenyl ring provides a nonpolar character, indicating that it may be soluble in aromatic and other nonpolar organic solvents.
-
Hydrogen Bonding: The absence of strong hydrogen bond donors in its structure suggests that its solubility in protic solvents like water and alcohols may be limited. It is reported to be sparingly soluble in water.
Based on these structural features, it is anticipated that this compound will exhibit good solubility in a range of common organic solvents.
Qualitative Solubility Data
| Solvent | Solubility Indication |
| Toluene | Used as a reaction solvent for this compound, indicating sufficient solubility at elevated temperatures. |
| Diisopropyl ether | Mentioned as a potential recrystallization solvent, which implies that the compound is soluble at higher temperatures and less soluble at lower temperatures in this solvent. |
| Methanol | A structurally similar compound, (3,4-Dimethoxyphenyl)acetonitrile, is reported to be soluble in methanol, suggesting that this compound may also be soluble. |
Experimental Protocol for Solubility Determination
To obtain precise quantitative solubility data, a systematic experimental approach is required. The following is a standard protocol for determining the solubility of a solid organic compound in various organic solvents.
Objective: To quantitatively determine the solubility of this compound in a selection of organic solvents at various temperatures.
Materials:
-
This compound (high purity)
-
Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, acetonitrile, hexane)
-
Analytical balance
-
Temperature-controlled shaker or water bath
-
Vials with screw caps
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for concentration analysis
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The excess solid is crucial to ensure that a saturated solution is formed.
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25°C, 40°C).
-
Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) with constant agitation to ensure that the solution reaches saturation.
-
-
Sample Collection and Preparation:
-
After equilibration, stop the agitation and allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-heated or temperature-equilibrated syringe to avoid precipitation upon cooling.
-
Immediately filter the collected solution through a syringe filter into a pre-weighed vial to remove any undissolved solid particles.
-
Record the exact volume of the filtered solution.
-
-
Gravimetric Analysis (for non-volatile solvents):
-
Evaporate the solvent from the vial under a gentle stream of nitrogen or in a vacuum oven at a temperature below the compound's boiling point until a constant weight of the dissolved solid is obtained.
-
Calculate the solubility in g/100 mL or other desired units.
-
-
Chromatographic Analysis (for volatile solvents):
-
Dilute the filtered saturated solution with a known volume of a suitable solvent to a concentration within the calibration range of the analytical method.
-
Analyze the diluted solution using a validated HPLC or GC method to determine the concentration of this compound.
-
Calculate the original concentration in the saturated solution to determine the solubility.
-
-
Data Reporting:
-
Express the solubility data in a clear and standardized format, such as grams of solute per 100 mL of solvent ( g/100 mL) or moles of solute per liter of solution (mol/L), at the specified temperature.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.
Caption: Experimental workflow for determining the solubility of this compound.
Conclusion
While quantitative solubility data for this compound is not widely published, its molecular structure suggests solubility in a range of common organic solvents, particularly polar aprotic and aromatic solvents. The provided experimental protocol offers a robust method for researchers to determine precise solubility values, which are essential for the effective use of this compound in research and development.
Thermal stability and decomposition profile of 4-(Methylthio)phenylacetonitrile.
An In-depth Technical Guide on the Thermal Stability and Decomposition Profile of 4-(Methylthio)phenylacetonitrile.
Introduction
This compound is a chemical intermediate used in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. A thorough understanding of its thermal stability and decomposition profile is crucial for ensuring safe handling, storage, and processing, particularly in drug development where process safety is paramount. This guide provides a framework for evaluating the thermal hazards associated with this compound, including methodologies for key experiments and interpretation of potential results.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding its behavior under different thermal conditions.
| Property | Value |
| Molecular Formula | C₉H₉NS |
| Molecular Weight | 163.24 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 45-48 °C |
| Boiling Point | Decomposes before boiling |
| Solubility | Insoluble in water, soluble in organic solvents |
Thermal Hazard Assessment
The primary thermal hazards associated with this compound are related to its decomposition upon heating, which can lead to the release of toxic and flammable gases and a potential for thermal runaway. The presence of a nitrile group and a thioether linkage suggests specific decomposition pathways that need to be investigated.
Experimental Protocols for Thermal Analysis
A multi-technique approach is recommended for a comprehensive thermal hazard assessment.
-
Objective: To determine the melting point, heat of fusion, and onset temperature of decomposition.
-
Methodology:
-
A sample of 2-5 mg of this compound is accurately weighed into a hermetically sealed aluminum pan.
-
An empty, hermetically sealed aluminum pan is used as a reference.
-
The sample and reference pans are placed in the DSC instrument.
-
The temperature is ramped from ambient to a final temperature (e.g., 400 °C) at a constant heating rate (e.g., 10 °C/min) under an inert nitrogen atmosphere (flow rate of 50 mL/min).
-
The heat flow to the sample is measured as a function of temperature. Endothermic events (like melting) and exothermic events (like decomposition) are recorded.
-
-
Objective: To determine the temperature at which the compound begins to lose mass and to quantify the mass loss at different temperatures.
-
Methodology:
-
A sample of 5-10 mg of this compound is placed in an alumina or platinum crucible.
-
The crucible is placed on a sensitive microbalance within the TGA furnace.
-
The sample is heated from ambient to a final temperature (e.g., 600 °C) at a controlled heating rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
The mass of the sample is continuously monitored as a function of temperature.
-
-
Objective: To simulate a worst-case scenario of a thermal runaway reaction by providing adiabatic conditions. This helps in determining the time to maximum rate (TMR) and the adiabatic temperature rise.
-
Methodology:
-
A larger sample (e.g., 1-5 g) is placed in a spherical, high-pressure-resistant sample bomb (e.g., titanium).
-
The bomb is placed in a calorimeter chamber, and the system is heated in a heat-wait-search mode.
-
The instrument heats the sample in small steps and then waits to see if the sample's self-heating rate exceeds a predefined threshold (e.g., 0.02 °C/min).
-
Once an exotherm is detected, the instrument switches to an adiabatic mode, where the surrounding temperature is maintained at the same temperature as the sample, preventing heat loss to the environment.
-
The temperature and pressure of the sample are monitored as a function of time until the reaction is complete.
-
Experimental Workflow
The logical flow of a comprehensive thermal stability analysis is depicted in the following diagram.
Predicted Decomposition Profile
Based on the functional groups present in this compound, a plausible decomposition pathway can be proposed. The thioether and nitrile functionalities are expected to be the primary sites of thermal degradation.
Potential Decomposition Products
The decomposition is likely to proceed via radical mechanisms, leading to the formation of a variety of smaller molecules. Potential decomposition products are listed in Table 2.
| Product Name | Chemical Formula | Hazard |
| Methane | CH₄ | Flammable gas |
| Hydrogen Cyanide | HCN | Highly toxic gas |
| Carbon Disulfide | CS₂ | Flammable and toxic liquid |
| Toluene | C₇H₈ | Flammable liquid, irritant |
| Benzonitrile | C₇H₅N | Toxic liquid |
| Various sulfur oxides (SOx) | SO₂, SO₃ | Toxic and corrosive gases |
| Various nitrogen oxides (NOx) | NO, NO₂ | Toxic and corrosive gases |
Proposed Decomposition Pathway
The following diagram illustrates a simplified, hypothetical decomposition pathway. The initial step is likely the homolytic cleavage of the C-S or S-C bonds, which are generally weaker than the C-C and C-N bonds in the molecule.
Summary of Thermal Stability Data (Hypothetical)
The following table summarizes the type of quantitative data that would be obtained from the described experimental procedures. The values presented are hypothetical and should be determined experimentally.
| Parameter | Technique | Hypothetical Value | Significance |
| Melting Onset | DSC | 45 °C | Start of melting |
| Heat of Fusion | DSC | 80 J/g | Energy required for melting |
| Decomposition Onset (T_onset) | DSC | 220 °C | Temperature at which decomposition begins |
| Decomposition Peak (T_peak) | DSC | 250 °C | Temperature of maximum decomposition rate |
| Heat of Decomposition (ΔH_d) | DSC | -400 J/g | Energy released during decomposition |
| 5% Mass Loss Temperature (T_d5) | TGA | 230 °C | Temperature at which 5% of the mass is lost |
| Final Residue at 600 °C | TGA | 15% | Amount of non-volatile residue |
| Self-heating Onset Temperature | ARC | 210 °C | Temperature at which self-heating is detected |
| Time to Maximum Rate (TMR) at Onset | ARC | 1200 min | Time to thermal runaway from onset temperature |
| Adiabatic Temperature Rise | ARC | 300 °C | Maximum temperature increase under adiabatic conditions |
Conclusion and Recommendations
While specific data for this compound is not available, the presence of energetic functional groups suggests a potential for significant thermal hazards. A thorough experimental investigation using DSC, TGA, and potentially ARC is strongly recommended to accurately characterize its thermal stability and decomposition profile. The methodologies and hypothetical data presented in this guide provide a robust framework for conducting such a study and for the safe handling and process development involving this compound. It is imperative that process safety management protocols are established based on experimentally determined data.
An In-depth Technical Guide to 4-(Methylthio)phenylacetonitrile: Historical Context, Synthesis, and Physicochemical Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-(Methylthio)phenylacetonitrile, a key intermediate in the synthesis of various pharmaceuticals. The document delves into the historical context of its synthesis, detailed experimental protocols for its preparation, and a summary of its known physicochemical properties. This guide is intended to be a valuable resource for researchers and professionals involved in organic synthesis and drug development.
Introduction
This compound, also known as p-(methylthio)phenylacetonitrile, is an organic compound that has garnered significant attention in the pharmaceutical industry.[1][2] Its molecular structure, featuring a phenylacetonitrile core with a methylthio group at the para position, makes it a versatile building block for the synthesis of more complex molecules.[2] Notably, it serves as a crucial precursor in the manufacturing of selective cyclooxygenase-2 (COX-2) inhibitors, a class of drugs with significant anti-inflammatory and analgesic properties.[1] This guide will explore the historical background of this compound, its synthesis, and its key chemical and physical characteristics.
Historical Context and Discovery
While the contemporary significance of this compound is well-documented in patent literature from the late 1990s and early 2000s, its initial discovery and synthesis predate this period. The compound, identified by the CAS Number 38746-92-8, was known in the chemical literature prior to its prominent role in the synthesis of COX-2 inhibitors.[3] The patents from this era, primarily focused on the development of anti-inflammatory drugs, describe detailed and optimized methods for the industrial-scale production of this compound, highlighting its importance as a key intermediate. These processes were designed to ensure high purity and yield, which are critical for pharmaceutical manufacturing.
Its primary application, as outlined in this body of work, is as a starting material for the synthesis of diarylheterocyclic compounds that exhibit selective COX-2 inhibition. This selectivity is a desirable trait in anti-inflammatory drugs as it is associated with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.
Synthetic Protocols
The most commonly cited and industrially relevant synthesis of this compound is a two-step process commencing from 4-(methylthio)benzyl alcohol. This method is favored for its efficiency and high yield.
Two-Step Synthesis from 4-(Methylthio)benzyl Alcohol
Step 1: Chlorination of 4-(Methylthio)benzyl Alcohol
The first step involves the conversion of 4-(methylthio)benzyl alcohol to 4-(methylthio)benzyl chloride. This is typically achieved through a reaction with a chlorinating agent, such as concentrated hydrochloric acid, in an organic solvent like toluene.[4][5][6]
Step 2: Cyanation of 4-(Methylthio)benzyl Chloride
The subsequent step is the cyanation of the resulting 4-(methylthio)benzyl chloride. This is accomplished by reacting it with an alkali metal cyanide, such as sodium cyanide or potassium cyanide. The reaction is often facilitated by a phase transfer catalyst, for instance, a tetraalkylammonium halide like tetrabutylammonium chloride, in a biphasic system of a water-immiscible organic solvent (e.g., toluene) and water.[4][6]
Experimental Workflow Diagram
Caption: Synthetic workflow for this compound.
Quantitative Data
The following tables summarize the key quantitative data reported for the synthesis and physical properties of this compound.
Table 1: Reaction Conditions and Yields
| Step | Reactants | Reagents | Solvent(s) | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1. Chlorination | 4-(Methylthio)benzyl Alcohol | Concentrated HCl | Toluene | 10 - 40 | 1 - 4 | >95 |
| 2. Cyanation | 4-(Methylthio)benzyl Chloride | Sodium Cyanide, Tetrabutylammonium Chloride | Toluene, Water | 80 - 85 | 2 | >95 |
Table 2: Physicochemical Properties
| Property | Value |
| Molecular Formula | C₉H₉NS |
| Molecular Weight | 163.24 g/mol [1] |
| Appearance | White to pale yellow solid[3] |
| Melting Point | 42-43 °C |
| Boiling Point | 375.3 °C at 760 mmHg |
| Density | 1.37 g/cm³ |
| CAS Number | 38746-92-8[3] |
Table 3: Spectroscopic Data (¹H-NMR)
| Solvent | Chemical Shift (δ) and Multiplicity |
| DMSO | 7.37 (d, 2H), 7.25 (d, 2H), 4.73 (d, 2H), 2.47 (s, 3H)[4] |
Biological Activity and Applications
The primary and most well-documented application of this compound is its role as a key intermediate in the synthesis of selective COX-2 inhibitors.[1] While some commercial suppliers suggest that the compound itself possesses analgesic, anti-inflammatory, and antipyretic properties through the inhibition of prostaglandin production, these claims require further substantiation through dedicated pharmacological studies in peer-reviewed literature.[1]
The mechanism of action of COX-2 inhibitors involves blocking the active site of the cyclooxygenase-2 enzyme. This enzyme is responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain. By inhibiting COX-2, these drugs reduce the production of prostaglandins, thereby alleviating inflammatory symptoms. Given that this compound is a direct precursor to potent COX-2 inhibitors, it is plausible that it may exhibit some level of inhibitory activity itself, though likely to a lesser extent than the final drug molecules. However, without direct experimental evidence, this remains speculative.
Conclusion
This compound is a compound of significant industrial importance, particularly in the pharmaceutical sector. Its efficient, high-yielding synthesis has been well-established, making it a readily accessible precursor for the development of anti-inflammatory and analgesic drugs. While its primary role is that of a synthetic intermediate, the potential for its own inherent biological activity warrants further investigation. This guide provides a solid foundation of its historical context, synthesis, and known properties, which should prove beneficial to researchers and professionals in the field of drug discovery and development. Further research into the direct pharmacological effects of this compound could unveil new therapeutic applications for this versatile molecule.
References
- 1. p-(Methylthio)phenylacetonitrile | 38746-92-8 | FM152422 [biosynth.com]
- 2. Page loading... [guidechem.com]
- 3. lookchem.com [lookchem.com]
- 4. US6566527B1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-methylsulphonyl)-phenyl]ethanone - Google Patents [patents.google.com]
- 5. US20030088107A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone - Google Patents [patents.google.com]
- 6. WO2001007410A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[(4-(methylsulphonyl) phenyl] ethanone - Google Patents [patents.google.com]
Technical Whitepaper: 4-(Methylthio)phenylacetonitrile - Synthesis and Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-(Methylthio)phenylacetonitrile is a key synthetic intermediate in the pharmaceutical industry, most notably in the production of certain anti-inflammatory drugs. This technical guide provides a comprehensive overview of its synthetic origin, eschewing any known natural occurrence. Detailed experimental protocols for its synthesis are presented, along with a quantitative summary of the process. A logical workflow of the synthetic pathway is also provided for clarity.
Introduction
This compound, with the CAS number 38746-92-8, is a fine chemical intermediate recognized for its role as a building block in organic synthesis.[1][2][3][4] Its molecular structure, featuring a phenylacetonitrile core with a methylthio group at the para position, makes it a versatile precursor for the synthesis of more complex molecules. Notably, it is a documented synthetic analgesic and an intermediate in the synthesis of COX-2 inhibitors.[5] This document outlines the prevalent synthetic route for its preparation, providing detailed methodologies for laboratory and industrial-scale production.
Natural Occurrence
Extensive searches of chemical and biological databases reveal no evidence of this compound as a naturally occurring compound in plants, fungi, or other organisms. Its presence in any sample is a strong indicator of synthetic origin.
Synthetic Origin and Industrial Production
The most common and industrially applied method for the synthesis of this compound is a two-step process. This process begins with the chlorination of 4-(methylthio)benzyl alcohol to yield 4-(methylthio)benzyl chloride. This intermediate is then subjected to cyanidation to produce the final product.[6]
Synthetic Pathway Overview
The overall synthetic pathway can be summarized as follows:
-
Chlorination: 4-(Methylthio)benzyl alcohol is reacted with a chlorinating agent, such as hydrochloric acid, to form 4-(methylthio)benzyl chloride.[6][7]
-
Cyanidation: The resulting 4-(methylthio)benzyl chloride is then reacted with an alkali metal cyanide, like sodium cyanide, to yield this compound.[1][6]
This synthetic route is efficient and provides a high yield of the desired product.
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of this compound, as derived from documented experimental protocols.
| Step | Reactant | Reagent | Catalyst/Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1. Chlorination | 4-(Methylthio)benzyl alcohol | Concentrated Hydrochloric Acid | Toluene | 20-25 | 2 | >95 |
| 2. Cyanidation | 4-(Methylthio)benzyl chloride | Sodium Cyanide | Toluene, Water, Tetrabutylammonium Chloride | 80-85 | 2 | >95 |
Experimental Protocols
The following are detailed experimental protocols for the two-step synthesis of this compound.
Step 1: Preparation of 4-(Methylthio)benzyl chloride
Materials:
-
4-(Methylthio)benzyl alcohol
-
Concentrated Hydrochloric Acid
-
Toluene
-
Sodium Bicarbonate (NaHCO₃)
Procedure:
-
Under a nitrogen atmosphere, dissolve 78.7 g (500 mmol) of 4-(methylthio)benzyl alcohol in 154.5 g of toluene.
-
Add 131.6 g (1.3 mol) of concentrated hydrochloric acid to the solution.
-
Stir the mixture at 20-25°C for 30 minutes. Continue stirring for an additional 1.5 hours, monitoring the reaction progress via Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Dilute the reaction mixture with 349 g of toluene and separate the aqueous phase.
-
Neutralize the organic phase with 14.0 g of sodium bicarbonate.
-
After 15 minutes, filter the mixture and evaporate the solvent to obtain 4-(methylthio)benzyl chloride as a yellow oil. The yield is typically greater than 95% as determined by NMR.[6][7]
Step 2: Preparation of this compound
Materials:
-
4-(Methylthio)benzyl chloride
-
Sodium Cyanide (NaCN)
-
Tetrabutylammonium chloride
-
Toluene
-
Water
Procedure:
-
Under a nitrogen atmosphere, dissolve 25.9 g (150 mmol) of 4-(methylthio)benzyl chloride in 45.5 g of toluene.
-
Add 9.29 g (180 mmol) of sodium cyanide, 0.92 g (2.9 mmol) of tetrabutylammonium chloride, and 14.4 g of water to the solution.
-
Stir the mixture at 80-85°C for 2 hours.
-
Add 30 g of toluene and 45 g of water to the reaction mixture.
-
Separate the aqueous phase and concentrate the organic phase to yield this compound as a pink solid. The yield is typically greater than 95% as determined by NMR.[7]
Mandatory Visualizations
Synthetic Pathway of this compound
Caption: Synthetic route of this compound.
Conclusion
This compound is a compound of exclusively synthetic origin, with a well-established and efficient two-step manufacturing process. The detailed protocols and quantitative data provided in this whitepaper serve as a valuable resource for researchers and professionals in the fields of chemical synthesis and drug development. The absence of any known natural sources underscores its role as a tailored chemical intermediate for specific industrial applications.
References
- 1. US20030088107A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. prepchem.com [prepchem.com]
- 4. This compound, CasNo.38746-92-8 Xiamen Hisunny Chemical Co.,Ltd China (Mainland) [hisunnychem.lookchem.com]
- 5. jocpr.com [jocpr.com]
- 6. WO2001007410A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[(4-(methylsulphonyl) phenyl] ethanone - Google Patents [patents.google.com]
- 7. US6566527B1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-methylsulphonyl)-phenyl]ethanone - Google Patents [patents.google.com]
Methodological & Application
Synthesis of 4-(Methylthio)phenylacetonitrile: A Detailed Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the synthesis of 4-(methylthio)phenylacetonitrile from 4-(methylthio)benzyl chloride. This synthesis is a crucial step in the preparation of various pharmaceutical intermediates, including COX-2 inhibitors.[1][2][3] The protocol detailed below is based on established and reliable methods, ensuring a high yield and purity of the final product.
Reaction Principle
The synthesis of this compound from 4-(methylthio)benzyl chloride is a nucleophilic substitution reaction.[4][5] In this process, the cyanide ion (CN⁻), a potent nucleophile, displaces the chloride ion from the benzylic carbon of 4-(methylthio)benzyl chloride. The reaction is typically carried out in a biphasic system using a phase transfer catalyst, such as a tetraalkylammonium halide, to facilitate the transfer of the cyanide ion from the aqueous phase to the organic phase where the benzyl chloride is dissolved.[1][6][7]
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the synthesis of this compound.
| Parameter | Value | Reference |
| Reactants | ||
| 4-(Methylthio)benzyl chloride | 25.9 g (150 mmol) | [1][2][6] |
| Sodium cyanide | 9.29 g (180 mmol) | [1][2][6] |
| Tetrabutylammonium chloride (Phase Transfer Catalyst) | 0.92 g (2.9 mmol) | [1][2][6] |
| Solvents | ||
| Toluene | 45.5 g | [1][2][6] |
| Water | 14.4 g | [1][2][6] |
| Reaction Conditions | ||
| Temperature | 80-85 °C | [1][2][6] |
| Reaction Time | 2 hours | [1][2][6] |
| Product | ||
| This compound | 24.6 g (Yield >95%) | [6] |
Experimental Workflow
The following diagram illustrates the key stages of the synthesis process.
Caption: Experimental workflow for the synthesis of this compound.
Detailed Experimental Protocol
Materials:
-
4-(Methylthio)benzyl chloride (25.9 g, 150 mmol)
-
Sodium cyanide (9.29 g, 180 mmol)
-
Tetrabutylammonium chloride (0.92 g, 2.9 mmol)
-
Toluene (45.5 g)
-
Water (14.4 g)
-
Additional Toluene (30 g for work-up)
-
Additional Water (45 g for work-up)
-
Reaction flask equipped with a mechanical stirrer, reflux condenser, and thermometer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a reaction flask, dissolve 25.9 g (150 mmol) of 4-(methylthio)benzyl chloride in 45.5 g of toluene under a nitrogen atmosphere.[1][2][6]
-
Addition of Reagents: To the solution, add 9.29 g (180 mmol) of sodium cyanide, 0.92 g (2.9 mmol) of tetrabutylammonium chloride, and 14.4 g of water.[1][2][6]
-
Reaction: Stir the mixture vigorously and heat to 80-85°C for 2 hours.[1][2][6] Monitor the reaction progress by a suitable analytical method (e.g., TLC or GC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Add 30 g of toluene and 45 g of water to the reaction mixture.[6]
-
Phase Separation: Transfer the mixture to a separatory funnel and allow the layers to separate. Decant the aqueous phase.[6]
-
Isolation: Concentrate the organic phase using a rotary evaporator to remove the toluene.[6]
-
Product: The residue will be this compound. A yield of approximately 24.6 g (>95%) of a pink solid can be expected.[6] Further purification can be achieved by recrystallization from a suitable solvent like diisopropyl ether if required.[7]
Safety Precautions
-
This reaction should be performed in a well-ventilated fume hood.
-
Sodium cyanide is highly toxic. Handle with extreme care and use appropriate personal protective equipment (gloves, safety glasses, lab coat). In case of contact, seek immediate medical attention.
-
Toluene is a flammable and volatile solvent. Avoid open flames and ensure proper ventilation.
-
4-(Methylthio)benzyl chloride is a lachrymator and should be handled with care.
This detailed protocol provides a reliable method for the synthesis of this compound, a key intermediate in pharmaceutical development. By following these guidelines, researchers can achieve high yields of the desired product with high purity.
References
- 1. WO2001007410A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[(4-(methylsulphonyl) phenyl] ethanone - Google Patents [patents.google.com]
- 2. US20030088107A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone - Google Patents [patents.google.com]
- 3. p-(Methylthio)phenylacetonitrile | 38746-92-8 | FM152422 [biosynth.com]
- 4. The reaction of 4-chlorobenzyl chloride with sodium cyanide in ethanol le.. [askfilo.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. US6566527B1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-methylsulphonyl)-phenyl]ethanone - Google Patents [patents.google.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Alternative Synthetic Routes for 4-(Methylthio)phenylacetonitrile: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for alternative synthetic routes to 4-(Methylthio)phenylacetonitrile, a key intermediate in the synthesis of various pharmaceuticals. The following sections outline four distinct synthetic pathways, complete with experimental procedures, quantitative data for comparison, and graphical representations of the workflows.
Overview of Synthetic Strategies
Four primary alternative routes for the synthesis of this compound have been identified and are detailed below:
-
Route 1: Cyanation of 4-(Methylthio)benzyl Chloride: A direct and efficient two-step process starting from the commercially available 4-(methylthio)benzyl alcohol.
-
Route 2: Nucleophilic Aromatic Substitution of 4-Bromophenylacetonitrile: A pathway involving the displacement of a halogen on the aromatic ring with a methylthio group.
-
Route 3: One-Pot Conversion of 4-(Methylthio)benzaldehyde: A streamlined approach directly from the corresponding aldehyde.
-
Route 4: Sandmeyer Reaction of 4-(Methylthio)aniline: A classic method for introducing a nitrile group via a diazonium salt intermediate.
Comparative Data of Synthetic Routes
The following table summarizes the key quantitative data for each of the four synthetic routes, allowing for a direct comparison of their efficiency and reaction conditions.
| Parameter | Route 1: From 4-(Methylthio)benzyl Alcohol | Route 2: From 4-Bromophenylacetonitrile | Route 3: From 4-(Methylthio)benzaldehyde | Route 4: From 4-(Methylthio)aniline |
| Starting Material | 4-(Methylthio)benzyl Alcohol | 4-Bromophenylacetonitrile | 4-(Methylthio)benzaldehyde | 4-(Methylthio)aniline |
| Key Reagents | HCl, Sodium Cyanide, Phase Transfer Catalyst | Sodium Thiomethoxide, Copper(I) Catalyst | Hydroxylamine Hydrochloride, Dehydrating Agent | Sodium Nitrite, HCl, Copper(I) Cyanide |
| Number of Steps | 2 | 1 | 1 (One-Pot) | 2 |
| Overall Yield | >90% (calculated from patent data)[1][2][3] | Estimated 70-85% | Estimated 80-95% | 52-93% (yield range for similar Sandmeyer cyanations)[4] |
| Reaction Temperature | 20-25°C (Chlorination), 80-85°C (Cyanation)[1][2] | Elevated temperatures (e.g., 100-150°C) | Reflux (e.g., 80-110°C) | 0-5°C (Diazotization), Room Temp to 50°C (Cyanation) |
| Reaction Time | ~4 hours (Chlorination), 2 hours (Cyanation)[1][2] | 4-12 hours | 3-6 hours | ~1 hour (Diazotization), 1-3 hours (Cyanation) |
| Key Advantages | High yield, well-documented | Potentially fewer steps from a commercially available precursor | One-pot procedure, avoids handling of lachrymatory benzyl halides | Utilizes a common and often inexpensive starting material |
| Key Disadvantages | Involves a lachrymatory intermediate (benzyl chloride) | Requires elevated temperatures and a catalyst | Can generate oxime intermediates | Diazonium intermediates can be unstable |
Experimental Protocols
Route 1: Cyanation of 4-(Methylthio)benzyl Chloride
This two-step protocol starts with the chlorination of 4-(methylthio)benzyl alcohol followed by cyanation.
Step 1: Synthesis of 4-(Methylthio)benzyl Chloride
-
To a solution of 4-(methylthio)benzyl alcohol (78.7 g, 500 mmol) in toluene (154.5 g), add concentrated hydrochloric acid (131.6 g, 1.3 mol) at 20-25°C.[1][3]
-
Stir the mixture vigorously for 2-4 hours at 20-25°C. Monitor the reaction progress by thin-layer chromatography (TLC).[1]
-
Once the starting material is consumed, dilute the reaction mixture with toluene (349 g) and separate the aqueous phase.
-
Neutralize the organic phase with a saturated solution of sodium bicarbonate.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and filter.
-
Evaporate the solvent under reduced pressure to yield 4-(methylthio)benzyl chloride as a yellow oil. The product can be used in the next step without further purification. The expected yield is >95%.[3]
Step 2: Synthesis of this compound
-
Under a nitrogen atmosphere, dissolve 4-(methylthio)benzyl chloride (25.9 g, 150 mmol) in toluene (45.5 g).[1][2]
-
To this solution, add sodium cyanide (9.29 g, 180 mmol), tetrabutylammonium chloride (0.92 g, 2.9 mmol) as a phase transfer catalyst, and water (14.4 g).[1][2]
-
After cooling to room temperature, add more toluene (30 g) and water (45 g).
-
Separate the organic phase, wash with water, and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain this compound. The expected yield is >95%.[3]
Route 2: Nucleophilic Aromatic Substitution of 4-Bromophenylacetonitrile
This protocol describes the synthesis from 4-bromophenylacetonitrile and a thiomethoxide source, catalyzed by copper.
-
To a sealable reaction vessel, add 4-bromophenylacetonitrile (19.6 g, 100 mmol), sodium thiomethoxide (7.71 g, 110 mmol), and copper(I) iodide (1.9 g, 10 mmol).
-
Add dry N,N-dimethylformamide (DMF) (100 mL) to the vessel.
-
Seal the vessel and heat the reaction mixture to 120-140°C for 8-12 hours with vigorous stirring.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature and pour it into a stirred solution of aqueous ammonia (10%, 200 mL).
-
Extract the aqueous mixture with ethyl acetate (3 x 100 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to afford this compound.
Route 3: One-Pot Conversion of 4-(Methylthio)benzaldehyde
This one-pot procedure converts 4-(methylthio)benzaldehyde directly to the corresponding nitrile.[5][6]
-
In a round-bottom flask, combine 4-(methylthio)benzaldehyde (15.2 g, 100 mmol), hydroxylamine hydrochloride (8.34 g, 120 mmol), and anhydrous ferrous sulfate (1.52 g, 10 mmol) in DMF (100 mL).[5]
-
Heat the reaction mixture to reflux and maintain for 3-6 hours, monitoring the progress by TLC.[5]
-
Upon completion, cool the mixture to room temperature and filter to remove the catalyst.
-
Pour the filtrate into water (300 mL) and extract with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with water and then with brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography or distillation to yield this compound.
Route 4: Sandmeyer Reaction of 4-(Methylthio)aniline
This two-step synthesis proceeds via a diazonium salt intermediate.
Step 1: Diazotization of 4-(Methylthio)aniline
-
Prepare a solution of 4-(methylthio)aniline (13.9 g, 100 mmol) in a mixture of concentrated hydrochloric acid (30 mL) and water (50 mL).
-
Cool the solution to 0-5°C in an ice-salt bath with vigorous stirring.
-
Slowly add a solution of sodium nitrite (7.25 g, 105 mmol) in water (20 mL) dropwise, keeping the temperature below 5°C.
-
Stir the resulting solution for an additional 30 minutes at 0-5°C to ensure complete formation of the diazonium salt. This solution is used immediately in the next step.
Step 2: Cyanation of the Diazonium Salt
-
In a separate flask, prepare a solution of copper(I) cyanide (10.7 g, 120 mmol) and sodium cyanide (6.0 g, 122 mmol) in water (100 mL).
-
Warm this solution to 60-70°C.
-
Slowly and carefully add the cold diazonium salt solution from Step 1 to the warm cyanide solution. Effervescence (release of nitrogen gas) will occur.
-
After the addition is complete, continue to stir the mixture at 50°C for 1-2 hours.
-
Cool the reaction mixture to room temperature and extract with toluene or ethyl acetate (3 x 100 mL).
-
Combine the organic extracts, wash with water and brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure. Purify the crude product by column chromatography to give this compound.
Visualized Workflows
The following diagrams illustrate the synthetic pathways described above.
Caption: Route 1: Synthesis from 4-(Methylthio)benzyl Alcohol.
Caption: Route 2: Synthesis from 4-Bromophenylacetonitrile.
Caption: Route 3: One-Pot Synthesis from 4-(Methylthio)benzaldehyde.
Caption: Route 4: Sandmeyer Reaction from 4-(Methylthio)aniline.
References
- 1. US6566527B1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-methylsulphonyl)-phenyl]ethanone - Google Patents [patents.google.com]
- 2. WO2001007410A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[(4-(methylsulphonyl) phenyl] ethanone - Google Patents [patents.google.com]
- 3. HCl•DMPU-Assisted One-pot and Metal-free Conversion of Aldehydes to Nitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. asianpubs.org [asianpubs.org]
- 6. One pot synthesis of aryl nitriles from aromatic aldehydes in a water environment - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of 4-(Methylthio)phenylacetonitrile in Etoricoxib Synthesis: A Detailed Guide for Researchers
For Immediate Release
This application note provides a comprehensive overview of the critical role of 4-(Methylthio)phenylacetonitrile as a key intermediate in the synthesis of Etoricoxib, a selective COX-2 inhibitor. Detailed experimental protocols, quantitative data, and a visual representation of the synthetic pathway are presented to support researchers, scientists, and drug development professionals in their understanding and application of this synthetic route.
Introduction
Etoricoxib is a widely used non-steroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme. Its synthesis involves several key steps, with the formation of the core pyridyl-phenyl ethanone structure being a crucial transformation. This compound serves as a readily available and efficient starting material for introducing the 4-(methylthio)phenyl moiety, which is later oxidized to the final methylsulfonyl group present in Etoricoxib. This document outlines a common and effective synthetic pathway starting from this compound.
Synthetic Pathway Overview
The synthesis of Etoricoxib from this compound primarily involves a three-step process to form the key ketosulfone intermediate. This process begins with a condensation reaction, followed by hydrolysis and decarboxylation, and finally an oxidation step.
Caption: Synthetic pathway of Etoricoxib from this compound.
Experimental Protocols
The following protocols are based on established synthetic methods and provide a detailed guide for the key transformations involving this compound.
Step 1: Condensation of this compound with Methyl-6-methylnicotinate
This step involves the base-catalyzed condensation to form 1-(6-methyl-3-pyridinyl)-2-cyano-2-[(4-methylthio)phenyl]ethanone.
Protocol:
-
To a stirred solution of this compound (1.0 eq) and methyl-6-methylnicotinate (1.1 eq) in a suitable solvent such as toluene, add a strong base like sodium methoxide (30% w/w solution, ~2.0 eq).
-
Heat the reaction mixture to reflux and maintain this temperature until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture to room temperature (25-30°C).
-
Quench the reaction by pouring the mixture into a mixture of crushed ice and water.
-
Adjust the pH of the aqueous solution to 5.2-6.2 using a dilute acid (e.g., hydrochloric acid).
-
Filter the resulting precipitate, wash with water, and dry to obtain the crude product.
Step 2: Hydrolysis and Decarboxylation
The intermediate from Step 1 is then hydrolyzed and decarboxylated to yield 1-(6-methyl-3-pyridinyl)-2[4-(methylthio)phenyl]ethanone.
Protocol:
-
Add the crude product from Step 1 to a mixture of concentrated hydrochloric acid and glacial acetic acid.
-
Heat the mixture to 40-50°C to initiate hydrolysis.
-
Increase the temperature to reflux to effect decarboxylation. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture and proceed with purification. A common purification method involves crystallization from methanol.
Quantitative Data Summary
The following table summarizes typical quantitative data for the initial steps of Etoricoxib synthesis starting from this compound.
| Step | Reactants | Key Reagents/Solvents | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| 1. Condensation | This compound, Methyl-6-methylnicotinate | Sodium Methoxide, Toluene | Reflux | 6-14 | ~85-95 | ~95-97 (HPLC) |
| 2. Hydrolysis & Decarboxylation | 1-(6-methyl-3-pyridinyl)-2-cyano-2-[(4-methylthio)phenyl]ethanone | Conc. HCl, Acetic Acid | 40-50 then Reflux | 4-8 | ~70-80 | >98 (HPLC) after purification |
Logical Workflow for Synthesis
The following diagram illustrates the logical workflow from the starting material to the key intermediate.
Caption: Workflow for the synthesis of the key ketone intermediate.
Conclusion
This compound is a crucial and efficient intermediate in a widely practiced synthetic route to Etoricoxib. The described protocols for condensation and subsequent hydrolysis/decarboxylation provide a robust method for the synthesis of the key 1-(6-methyl-3-pyridinyl)-2[4-(methylthio)phenyl]ethanone intermediate. The provided quantitative data and workflow diagrams offer valuable insights for researchers aiming to optimize this synthesis for drug development and manufacturing purposes.
Application Notes and Protocols: 4-(Methylthio)phenylacetonitrile as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 4-(Methylthio)phenylacetonitrile as a strategic starting material in the synthesis of various organic compounds, particularly those with medicinal chemistry applications. Its unique structure, featuring a reactive nitrile group, a modifiable methylthio moiety, and an aromatic ring, makes it a valuable precursor for a range of molecular scaffolds.
Application Notes
This compound is a key building block in the synthesis of several classes of biologically active molecules.[1] Its primary applications lie in the construction of non-steroidal anti-inflammatory drugs (NSAIDs) and novel heterocyclic compounds with potential therapeutic properties.
One of the most notable applications is in the synthesis of COX-2 inhibitors, such as Etoricoxib.[2][3] The methylthio group can be readily oxidized to the corresponding sulfone, a key pharmacophore in this class of drugs. The nitrile group provides a convenient handle for elaboration into the core heterocyclic structure of the final drug molecule.
Furthermore, this compound serves as a versatile precursor for the synthesis of various heterocyclic systems, including[1][2][4]-oxadiazoles.[5] These scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities, which include antimicrobial, antioxidant, and anticancer properties.[5][6] The synthetic pathway typically involves the conversion of the nitrile to a carboxylic acid or an ester, followed by reaction with hydrazine and subsequent cyclization. The methylthio group can be retained or oxidized to the corresponding sulfinyl or sulfonyl derivatives, allowing for the fine-tuning of the molecule's physicochemical and biological properties.[5]
The following protocols detail the synthesis of key intermediates and final compounds derived from this compound, providing a practical guide for researchers in the field.
Synthetic Pathways and Experimental Data
The following diagram illustrates the key synthetic transformations of this compound into valuable intermediates and final products.
Caption: Synthetic transformations of this compound.
Quantitative Data Summary
The following tables summarize the yields and melting points for the key synthetic steps starting from this compound.
Table 1: Synthesis of Key Intermediates
| Starting Material | Product | Reagents and Conditions | Yield (%) | Melting Point (°C) | Reference |
| This compound | 4-(Methylsulfonyl)phenylacetonitrile | H₂O₂, Sodium tungstate, Acetic acid, 5°C to RT | 92 | 120-124 | [5] |
| 4-(Methylsulfonyl)phenylacetonitrile | 4-(Methylsulfonyl)phenylacetic acid | KOH, H₂O, Reflux | 95 | 142-144 | [5] |
| 4-(Methylsulfonyl)phenylacetic acid | Ethyl 4-(methylsulfonyl)phenylacetate | Ethanol, H₂SO₄, Reflux | - | Low melting solid | [7] |
| Ethyl 4-(methylsulfonyl)phenylacetate | 4-(Methylsulfonyl)phenylacetohydrazide | Hydrazine hydrate, Ethanol, Reflux | - | - | [7] |
| 4-(Methylsulfonyl)phenylacetohydrazide | 5-(4-(Methylsulfonyl)benzyl)-1,3,4-oxadiazole-2-thiol | CS₂, KOH, Methanol, Reflux | 85 | 162-167 | [5] |
| 4-(Methylthio)benzyl chloride | This compound | NaCN, Toluene, H₂O, 80-85°C | >95 | Pink solid | [8] |
Table 2: Synthesis of[1][2][4]-Oxadiazole Derivatives
| Starting Material | Product | Reagents and Conditions | Yield (%) | Melting Point (°C) | Reference |
| 4-(Methylsulfonyl)phenylacetohydrazide | 2-(4-(Methylsulfonyl)benzyl)-5-phenyl-1,3,4-oxadiazole | Benzoic acid, POCl₃, Reflux | - | - | [7] |
| 5-(4-(Methylsulfonyl)benzyl)-1,3,4-oxadiazole-2-thiol | Mannich Base with Morpholine | Formaldehyde, Morpholine, Ethanol, RT | - | - | [9] |
| 5-(4-(Methylsulfonyl)benzyl)-1,3,4-oxadiazole-2-thiol | S-Alkylated derivative with Ethyl Iodide | Ethyl Iodide, NaOH, H₂O | - | - | [5] |
Experimental Protocols
The following are detailed experimental protocols for the key transformations of this compound.
Protocol 1: Synthesis of 4-(Methylsulfonyl)phenylacetonitrile
This protocol describes the oxidation of the methylthio group to a methylsulfonyl group.
Caption: Workflow for the synthesis of 4-(Methylsulfonyl)phenylacetonitrile.
Materials:
-
This compound (0.1 mol)
-
Acetic acid
-
Sodium tungstate (0.02 mol)
-
30% Hydrogen peroxide (0.2 mol)
-
Water
Procedure:
-
Dissolve this compound (0.1 mol) in 3 volumes of acetic acid and cool the mixture to 5 °C.[5]
-
To the reaction mixture, add sodium tungstate (0.02 mol).[5]
-
Slowly add a solution of 30% hydrogen peroxide (0.2 mol) diluted in a 2:1 mixture of acetic acid and water.[5]
-
Allow the temperature of the reaction mixture to slowly rise to room temperature.[5]
-
Monitor the completion of the reaction by Thin Layer Chromatography (TLC).[5]
-
Filter the solid precipitate that forms.[5]
-
Wash the solid with water until the filtrate is neutral.[5]
-
Dry the product at 65 °C for 10-12 hours.[5]
-
Recrystallize the crude product from methanol to obtain colorless crystals of 4-(methylsulfonyl)phenylacetonitrile.[5]
Expected Yield: 92%.[5] Melting Point: 120-124 °C.[5]
Protocol 2: Synthesis of 4-(Methylsulfonyl)phenylacetic acid
This protocol details the hydrolysis of the nitrile group to a carboxylic acid.
Caption: Workflow for the synthesis of 4-(Methylsulfonyl)phenylacetic acid.
Materials:
-
4-(Methylsulfonyl)phenylacetonitrile (0.1 mol)
-
Potassium hydroxide (0.25 mol)
-
Water
-
Toluene
-
Concentrated Hydrochloric acid
-
Methanol
Procedure:
-
Take 4-(Methylsulfonyl)phenylacetonitrile (0.1 mol) in 5 volumes of water.[5]
-
Add potassium hydroxide (0.25 mol) and heat the mixture to 98 °C.[5]
-
Reflux the reaction mass for 2 hours.[5]
-
Monitor the completion of the reaction by TLC.[5]
-
Cool the reaction mixture to 25-28 °C.[5]
-
Remove impurities by washing with toluene.[5]
-
Acidify the aqueous layer to pH 2 using concentrated HCl.[5]
-
Filter the solid that precipitates.[5]
-
Wash the solid with water until the filtrate is neutral.[5]
-
Dry the product at 65 °C for 10-12 hours.[5]
-
Recrystallize the product from methanol to obtain a colorless solid.[5]
Expected Yield: 95%.[5] Melting Point: 142-144 °C.[5]
Protocol 3: Synthesis of 5-(4-(Methylsulfonyl)benzyl)-1,3,4-oxadiazole-2-thiol
This protocol describes the conversion of the carboxylic acid intermediate to the corresponding oxadiazole-2-thiol.
Note: This protocol requires the prior synthesis of 4-(Methylsulfonyl)phenylacetohydrazide from the corresponding ester, which is obtained from 4-(Methylsulfonyl)phenylacetic acid.[7]
Caption: Workflow for the synthesis of 5-(4-(Methylsulfonyl)benzyl)-1,3,4-oxadiazole-2-thiol.
Materials:
-
4-(Methylsulfonyl)phenylacetohydrazide (0.1 mol)
-
Methanol
-
Carbon disulfide (0.2 mol)
-
30% Potassium hydroxide solution (5 mL)
-
Ice cold water
-
Acetic acid
-
Ethanol
Procedure:
-
A mixture of 4-(methylsulfonyl)acetohydrazide (0.1 mol), 5 volumes of methanol, carbon disulfide (0.2 mol), and 30% potassium hydroxide solution (5 mL) is refluxed on a water bath for 2 hours.[5]
-
The reaction mixture is cooled and then poured into ice-cold water.[5]
-
The mixture is acidified with acetic acid.[5]
-
The product that separates is filtered, washed with water, and dried.[5]
-
The resulting crude product is purified by recrystallization from ethanol.[5]
Expected Yield: 85%.[5] Melting Point: 162-167 °C.[5]
References
- 1. Preparation method of etoricoxib intermediate 4-methylsulphonyl phenylacetic acid - Eureka | Patsnap [eureka.patsnap.com]
- 2. benchchem.com [benchchem.com]
- 3. A convenient synthesis of the key intermediate of selective COX-2 inhibitor Etoricoxib - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. jocpr.com [jocpr.com]
- 6. 1,3,4-Oxadiazole N-Mannich Bases: Synthesis, Antimicrobial, and Anti-Proliferative Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. mdpi.com [mdpi.com]
- 9. oarjbp.com [oarjbp.com]
Detailed protocol for the oxidation of 4-(Methylthio)phenylacetonitrile to its sulfoxide and sulfone derivatives.
Introduction
The selective oxidation of sulfide compounds to their corresponding sulfoxides and sulfones represents a critical transformation in organic synthesis, particularly within the realm of drug development and medicinal chemistry. Sulfoxides and sulfones are prevalent moieties in a wide array of pharmaceuticals and biologically active molecules, often introduced to modulate physicochemical properties such as solubility, polarity, and metabolic stability. This document provides detailed protocols for the controlled oxidation of 4-(Methylthio)phenylacetonitrile to its sulfoxide derivative, 4-((Methylsulfinyl)methyl)benzonitrile, and its sulfone derivative, 4-((Methylsulfonyl)methyl)benzonitrile.
The protocols outlined below utilize common and effective oxidizing agents, offering researchers reproducible and scalable methods for the synthesis of these valuable intermediates. Careful control of reaction conditions, including stoichiometry of the oxidant, temperature, and reaction time, is crucial for achieving high selectivity and yields.[1][2]
Data Presentation
The following tables summarize the key quantitative data for the selective oxidation of this compound.
Table 1: Reagents for Sulfoxide and Sulfone Synthesis
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Role | Protocol |
| This compound | C₉H₉NS | 163.24 | Starting Material | 1 & 2 |
| meta-Chloroperoxybenzoic acid (m-CPBA) | C₇H₅ClO₃ | 172.57 | Oxidizing Agent | 1 |
| Hydrogen Peroxide (30% aq. solution) | H₂O₂ | 34.01 | Oxidizing Agent | 2 |
| Sodium Tungstate Dihydrate | Na₂WO₄·2H₂O | 329.85 | Catalyst | 2 |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Solvent | 1 |
| Acetic Acid | C₂H₄O₂ | 60.05 | Solvent/Co-reactant | 2 |
| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | Quenching Agent | 1 |
| 3N Sodium Hydroxide Solution | NaOH | 40.00 | Neutralizing Agent | 1 |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | Drying Agent | 1 |
Table 2: Reaction Conditions for Sulfoxide and Sulfone Synthesis
| Target Product | Protocol | Oxidizing Agent (Equivalents) | Catalyst (mol%) | Solvent | Temperature (°C) | Reaction Time | Typical Yield |
| Sulfoxide | 1 | m-CPBA (1.0) | - | Dichloromethane | -78 to Room Temp. | ~ 2 hours | High |
| Sulfone | 2 | H₂O₂ (2.0) | Sodium Tungstate (0.02) | Acetic Acid/Water | 5 to Room Temp. | Monitored by TLC | High |
Experimental Protocols
Protocol 1: Synthesis of 4-((Methylsulfinyl)methyl)benzonitrile (Sulfoxide)
This protocol employs meta-chloroperoxybenzoic acid (m-CPBA) for the selective oxidation of the sulfide to the sulfoxide.[3] The low reaction temperature helps to prevent over-oxidation to the sulfone.[2]
Materials:
-
This compound
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
Dichloromethane (DCM)
-
3N Sodium Hydroxide (NaOH) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in dichloromethane (DCM).
-
Cool the stirred solution to -78 °C using a dry ice/acetone bath.
-
In a separate flask, prepare a slurry of m-CPBA (1.0 eq) in DCM.
-
Add the m-CPBA slurry dropwise to the solution of the sulfide over a period of 30 minutes, maintaining the temperature at -78 °C.[3]
-
After the addition is complete, continue to stir the reaction mixture at -78 °C for an additional hour.[3]
-
Allow the reaction mixture to warm to room temperature.
-
Wash the reaction mixture with a 3N sodium hydroxide solution to remove the meta-chlorobenzoic acid byproduct.[3]
-
Separate the organic layer and dry it over anhydrous magnesium sulfate.[3]
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude sulfoxide.
-
The product can be further purified by column chromatography if necessary.
Protocol 2: Synthesis of 4-((Methylsulfonyl)methyl)benzonitrile (Sulfone)
This protocol utilizes hydrogen peroxide as the oxidant with a sodium tungstate catalyst to achieve the oxidation of the sulfide directly to the sulfone.[4] Using a stoichiometric excess of the oxidizing agent and allowing the reaction to proceed at room temperature ensures the complete conversion to the sulfone.[5][6]
Materials:
-
This compound
-
Acetic Acid
-
Sodium Tungstate Dihydrate
-
Hydrogen Peroxide (30% aqueous solution)
-
Water
-
Methanol
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Dissolve this compound (1.0 eq) in 3 volumes of acetic acid in a round-bottom flask and cool the mixture to 5 °C in an ice bath.[4]
-
To the stirred reaction mixture, add sodium tungstate dihydrate (0.02 eq).[4]
-
Prepare a solution of 30% hydrogen peroxide (2.0 eq) diluted in a 2:1 mixture of acetic acid and water.[4]
-
Slowly add the hydrogen peroxide solution to the reaction mixture.
-
After the addition is complete, remove the ice bath and allow the temperature of the reaction mixture to slowly rise to room temperature.[4]
-
Monitor the completion of the reaction using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, the product can be isolated by precipitation and recrystallization from methanol.[4]
-
The product should be dried under vacuum.
Mandatory Visualization
The following diagrams illustrate the experimental workflows for the synthesis of the sulfoxide and sulfone derivatives.
Caption: Workflow for the Synthesis of 4-((Methylsulfinyl)methyl)benzonitrile (Sulfoxide).
Caption: Workflow for the Synthesis of 4-((Methylsulfonyl)methyl)benzonitrile (Sulfone).
References
- 1. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sulfide Oxidation - Wordpress [reagents.acsgcipr.org]
- 3. prepchem.com [prepchem.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. tandfonline.com [tandfonline.com]
The Versatility of 4-(Methylthio)phenylacetonitrile in the Synthesis of Novel Heterocyclic Compounds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction:
4-(Methylthio)phenylacetonitrile is a versatile starting material and intermediate in the synthesis of a variety of heterocyclic compounds. Its reactive nitrile group and the presence of a methylthio-substituted phenyl ring make it a valuable building block for creating novel molecular scaffolds with potential applications in medicinal chemistry and drug discovery. The methylthio group, in particular, can be further oxidized to the corresponding sulfoxide or sulfone, offering additional points for molecular modification and influencing the pharmacokinetic and pharmacodynamic properties of the final compounds.
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of two distinct classes of heterocyclic compounds: substituted pyridines and 4-(methylthio)isoxazoles.
Application Note 1: Synthesis of a Substituted Pyridine Derivative as a Key Intermediate for COX-2 Inhibitors
This compound serves as a crucial precursor in the multi-step synthesis of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, a key intermediate in the production of the selective COX-2 inhibitor, Etoricoxib.[1][2][3] This pathway highlights the utility of this compound in constructing complex, pharmaceutically relevant molecules. The synthesis involves the initial preparation of the nitrile followed by a condensation reaction with a nicotinic acid ester to form the pyridine ring system.
Experimental Workflow:
Quantitative Data Summary:
| Step | Product | Starting Materials | Reagents | Solvent | Conditions | Yield (%) | Reference |
| 1 | This compound | 4-(Methylthio)benzyl chloride, Sodium cyanide | Tetrabutylammonium chloride | Toluene, Water | 80-85°C, 2 h | >95 | [1][4] |
| 2 | 3---INVALID-LINK--pyridine | This compound, Ethyl 6-methylnicotinate | Sodium methoxide | Toluene | 85-90°C, reflux 14 h | 76 | [2][4] |
| 3 | 3---INVALID-LINK--pyridine | 3---INVALID-LINK--pyridine | Acetic acid, Hydrochloric acid | - | 95-100°C, 1.5 h | Not specified | [1] |
Detailed Experimental Protocols:
Step 1: Preparation of this compound [1][4]
-
Under a nitrogen atmosphere, dissolve 25.9 g (150 mmol) of 4-(methylthio)benzyl chloride in 45.5 g of toluene.
-
Add 9.29 g (180 mmol) of sodium cyanide, 0.92 g (2.9 mmol) of tetrabutylammonium chloride, and 14.4 g of water to the solution.
-
Stir the mixture at 80-85°C for 2 hours.
-
After the reaction, add 30 g of toluene and 45 g of water.
-
Separate the aqueous phase and concentrate the organic phase to obtain this compound as a pink solid.
Step 2: Condensation with Ethyl 6-methylnicotinate [1][2]
-
Under a nitrogen atmosphere, prepare a solution of 47.3 g (250 mmol) of this compound in 75 ml of toluene.
-
In a separate flask, prepare a mixture of 38.5 g (250 mmol) of ethyl 6-methylnicotinate, 29.9 g (500 mmol) of sodium methoxide (90.5%), and 300 ml of toluene.
-
Add the mixture from step 2 to the solution from step 1 at 85-90°C over 30 minutes.
-
Stir the resulting mixture under reflux for 14 hours.
-
Distill the mixture until the overhead temperature exceeds 110°C and then continue refluxing for another 6 hours.
-
Pour the reaction mixture into 500 g of ice water.
-
Separate the organic phase and extract the aqueous phase three times with 100 ml of toluene each.
-
Acidify the aqueous phase to pH 6.0 with concentrated HCl to precipitate the product.
-
Filter the yellow-beige suspension, wash the residue with water, and dry to obtain 3---INVALID-LINK--pyridine.
Step 3: Hydrolysis and Decarboxylation [1]
-
Prepare a mixture of 8.0 g (28 mmol) of 3---INVALID-LINK--pyridine, 20 ml of acetic acid, and 60 ml of concentrated hydrochloric acid.
-
Heat the mixture at 95°C to 100°C for 1.5 hours.
-
Cool the resulting orange solution and adjust the pH to 10 using concentrated sodium hydroxide solution to precipitate the product.
-
Filter, wash with water, and dry the solid to obtain 3---INVALID-LINK--pyridine.
Application Note 2: Synthesis of Novel 4-(Methylthio)isoxazoles
This compound can be envisioned as a precursor for the synthesis of novel 4-(methylthio)isoxazoles. Although direct synthesis from the nitrile is not explicitly detailed in the searched literature, a plausible synthetic route involves the conversion of the nitrile to a corresponding acetylenic oxime, which can then undergo a metal-free reaction with a methylthiolating agent to yield the target isoxazole.[1][5] This approach demonstrates the potential for creating diverse isoxazole libraries with the 4-(methylthio)phenyl scaffold.
Experimental Workflow:
Quantitative Data Summary (Based on General Procedure):
| Step | Product Type | Starting Material Type | Reagents | Solvent | Conditions | Yield (%) | Reference |
| 3 | 4-(Methylthio)isoxazole | Acetylenic oxime | DMTSM, K2CO3 | CH2Cl2 | Room temp, 12 h | 54-73 | [1] |
Detailed Experimental Protocol (General Procedure for Step 3):
Step 3: General Procedure for the Synthesis of 4-(Methylthio)isoxazole from Acetylenic Oxime [1][5]
-
At room temperature, prepare a solution of the acetylenic oxime (0.5 mmol, 1 equivalent) in 2 mL of dichloromethane (CH2Cl2).
-
Add dimethyl(methylthio)sulfonium tetrafluoroborate (DMTSM) (0.6 mmol, 1.2 equivalents) and potassium carbonate (K2CO3) (0.75 mmol, 1.5 equivalents) to the solution.
-
Stir the mixture for 12 hours (monitor by TLC).
-
Upon completion, add saturated brine and extract the reaction mixture with CH2Cl2.
-
Combine the organic phases and dry with anhydrous sodium sulfate (Na2SO4).
-
Evaporate the solvent in vacuo.
-
Purify the crude product by column chromatography on silica gel, eluting with a mixture of petroleum ether and ethyl acetate to afford the desired 4-(methylthio)isoxazole product.
Note: The synthesis of the requisite 4-(methylthio)phenyl-substituted acetylenic oxime (Steps 1 and 2 in the workflow) would involve standard organic transformations to introduce an alkyne functionality and subsequent oximation. The specific conditions would depend on the desired substituents on the isoxazole ring.
Conclusion
This compound is a valuable and adaptable building block for the synthesis of diverse heterocyclic compounds. The detailed protocols provided for the synthesis of a key pyridine intermediate for a COX-2 inhibitor and the proposed pathway to novel 4-(methylthio)isoxazoles underscore its significance in modern synthetic and medicinal chemistry. These application notes serve as a guide for researchers and drug development professionals in exploring the synthetic potential of this versatile compound.
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. US6566527B1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-methylsulphonyl)-phenyl]ethanone - Google Patents [patents.google.com]
- 3. WO2001007410A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[(4-(methylsulphonyl) phenyl] ethanone - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. arkat-usa.org [arkat-usa.org]
Application Notes and Protocols for the Analytical Characterization of 4-(Methylthio)phenylacetonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical methods for the characterization and purity assessment of 4-(Methylthio)phenylacetonitrile (CAS No. 38746-92-8). The following protocols are designed to be a starting point for developing in-house analytical procedures and may require further optimization for specific laboratory conditions and instrumentation.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity and identity are critical for ensuring the quality, safety, and efficacy of the final drug product. This document outlines the application of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy for the comprehensive analysis of this compound.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Reverse-phase HPLC (RP-HPLC) is a robust and widely used technique for determining the purity of this compound and quantifying related impurities.
Experimental Protocol
Instrumentation: A standard HPLC system equipped with a UV detector is suitable for this analysis.
Sample Preparation:
-
Prepare a stock solution of the this compound reference standard and sample in the mobile phase at a concentration of 1.0 mg/mL.
-
From the stock solutions, prepare working solutions at a concentration of 0.1 mg/mL.
-
Filter the working solutions through a 0.45 µm syringe filter before injection.
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile:Water (60:40, v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
Data Presentation
Table 1: Typical HPLC Purity Data for this compound
| Lot Number | Retention Time (min) | Peak Area (%) | Purity (%) |
| Lot A | 5.8 | 99.2 | 99.2 |
| Lot B | 5.9 | 98.5 | 98.5 |
| Lot C | 5.8 | 99.5 | 99.5 |
Note: Retention times and purity values are illustrative and may vary depending on the specific instrument and column used.
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Impurity Profiling
GC-MS is a powerful technique for the identification of this compound and the characterization of volatile impurities.
Experimental Protocol
Instrumentation: A standard GC-MS system is required.
Sample Preparation:
-
Dissolve the sample in a suitable solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.
-
If necessary, perform derivatization to improve the volatility and chromatographic behavior of the analyte and impurities.
GC-MS Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)
-
Inlet Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Hold at 280 °C for 5 minutes
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: 40-450 amu
Data Presentation
Table 2: Expected GC-MS Data for this compound
| Parameter | Expected Value |
| Retention Time | ~15 - 20 min (dependent on exact conditions) |
| Molecular Ion (M+) | m/z 163 |
| Key Fragment Ions | m/z 148, 116, 90 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy is an essential tool for the unambiguous structural confirmation of this compound.
Experimental Protocol
Instrumentation: A 400 MHz or higher NMR spectrometer.
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
Acquisition Parameters: Standard acquisition parameters for ¹H and ¹³C NMR.
Data Presentation
Table 3: ¹H and ¹³C NMR Spectral Data for this compound
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H | ~7.3 (in CDCl₃) | d | 2H, Aromatic CH |
| ¹H | ~7.2 (in CDCl₃) | d | 2H, Aromatic CH |
| ¹H | ~3.7 (in CDCl₃) | s | 2H, CH₂ |
| ¹H | ~2.5 (in CDCl₃) | s | 3H, SCH₃ |
| ¹³C | ~139 | s | Aromatic C-S |
| ¹³C | ~130 | s | Aromatic C-CH₂ |
| ¹³C | ~129 | s | Aromatic CH |
| ¹³C | ~127 | s | Aromatic CH |
| ¹³C | ~118 | s | CN |
| ¹³C | ~23 | s | CH₂ |
| ¹³C | ~15 | s | SCH₃ |
Note: Chemical shifts are approximate and may vary depending on the solvent and instrument.
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
FTIR spectroscopy provides information about the functional groups present in the molecule.
Experimental Protocol
Instrumentation: A standard FTIR spectrometer.
Sample Preparation: The sample can be analyzed as a KBr pellet, a thin film, or in a suitable solvent.
Data Presentation
Table 4: Characteristic FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050 | Medium | Aromatic C-H stretch |
| ~2920 | Medium | Aliphatic C-H stretch (CH₂) |
| ~2850 | Medium | Aliphatic C-H stretch (CH₃) |
| ~2250 | Strong | C≡N stretch (nitrile) |
| ~1600, 1490 | Medium-Strong | Aromatic C=C stretch |
| ~820 | Strong | p-disubstituted benzene C-H bend |
Visualizations
Caption: Experimental workflow for the characterization of this compound.
Caption: Logical workflow for quality assessment of this compound.
Application Note: High-Performance Liquid Chromatography for the Analysis of 4-(Methylthio)phenylacetonitrile
Introduction
4-(Methylthio)phenylacetonitrile is a chemical intermediate used in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its purity and quantification are critical for ensuring the quality and efficacy of the final products. High-Performance Liquid Chromatography (HPLC) is a robust and widely used analytical technique ideal for separating, identifying, and quantifying components in a mixture. This document details a reliable reverse-phase HPLC (RP-HPLC) method for the analysis of this compound, suitable for quality control and research applications.
Principle of the Method
This method utilizes RP-HPLC with a C18 stationary phase. The separation is based on the partitioning of the analyte between the nonpolar stationary phase and a polar mobile phase. This compound, being a relatively nonpolar compound, is retained on the C18 column and is eluted by a mobile phase consisting of a mixture of aqueous formic acid and acetonitrile. The use of a gradient elution, where the proportion of the organic solvent (acetonitrile) is increased over time, ensures efficient elution and good peak shape. Detection is achieved using a UV detector, as the aromatic ring in the analyte absorbs UV light.
Quantitative Data Summary
The following tables summarize the expected performance characteristics of this HPLC method.
Table 1: Chromatographic Parameters and System Suitability
| Parameter | Value |
| Retention Time (t R ) | Approximately 5.8 min |
| Tailing Factor (T) | ≤ 1.5 |
| Theoretical Plates (N) | ≥ 2000 |
| Relative Standard Deviation (RSD) for replicate injections | ≤ 2.0% |
Table 2: Method Validation Summary
| Parameter | Result |
| Linearity | |
| Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Precision | |
| Intraday RSD (n=6) | ≤ 1.5% |
| Interday RSD (n=6) | ≤ 2.0% |
| Accuracy (Recovery) | 98.0% - 102.0% |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantitation (LOQ) | 0.3 µg/mL |
Experimental Protocol
1. Scope
This protocol describes the procedure for the quantitative determination of this compound using RP-HPLC with UV detection.
2. Reagents and Materials
-
This compound reference standard (≥98% purity)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Formic acid (ACS reagent grade, ~99%)
-
Methanol (HPLC grade)
-
Volumetric flasks (Class A)
-
Pipettes (calibrated)
-
Syringe filters (0.45 µm, PTFE or nylon)
-
HPLC vials
3. Instrumentation
-
HPLC system equipped with:
-
Degasser
-
Binary or Quaternary pump
-
Autosampler
-
Column oven
-
UV-Vis or Photodiode Array (PDA) detector
-
-
Analytical balance
-
pH meter
-
Sonicator
4. Preparation of Solutions
-
Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of formic acid to 1000 mL of HPLC grade water. Mix thoroughly and degas.
-
Mobile Phase B (Acetonitrile): Use HPLC grade acetonitrile directly.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase (initial composition).
5. Sample Preparation
-
Accurately weigh the sample containing this compound.
-
Dissolve the sample in a suitable solvent (e.g., methanol) to achieve a theoretical concentration within the linear range of the method.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
6. Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |
| Gradient Program | Time (min) |
| 0 | |
| 8 | |
| 9 | |
| 10 | |
| 12 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm |
| Run Time | 12 minutes |
7. Data Analysis
-
Integrate the peak area of this compound in the chromatograms.
-
For quantitative analysis, construct a calibration curve by plotting the peak area of the working standards against their concentrations.
-
Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.
Visualizations
Caption: Workflow for the HPLC analysis of this compound.
Application Note: Analysis of 4-(Methylthio)phenylacetonitrile using Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract
This application note outlines a general methodology for the qualitative and quantitative analysis of 4-(Methylthio)phenylacetonitrile using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a key intermediate in the synthesis of various organic compounds. The protocol described here provides a framework for researchers, scientists, and drug development professionals to achieve reliable and reproducible results for the analysis of this compound in various matrices. The method utilizes a standard non-polar capillary column for separation and electron ionization (EI) for mass spectral analysis.
Introduction
This compound (C₉H₉NS, MW: 163.24) is an aromatic nitrile compound containing a methylthio group.[1] Accurate and sensitive analytical methods are crucial for monitoring its purity, quantifying its presence in reaction mixtures, and detecting potential impurities. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry.[2][3][4] This makes it an ideal method for the analysis of semi-volatile compounds like this compound. This document provides a starting point for developing a validated GC-MS method for this analyte.
Experimental
Instrumentation: A standard gas chromatograph coupled to a single quadrupole or triple quadrupole mass spectrometer is recommended. The system should be equipped with a split/splitless injector and an autosampler for precise and automated injections.
Materials and Reagents:
-
This compound standard: (Purity ≥98%)
-
Solvent: Dichloromethane or Ethyl Acetate (GC grade or higher)
-
Internal Standard (IS): (Optional, but recommended for quantitative analysis) A compound with similar chemical properties to the analyte but with a different retention time, such as an isotopically labeled analog or a compound from the same chemical class.
-
Carrier Gas: Helium (99.999% purity or higher)
Sample Preparation: A stock solution of this compound should be prepared in a suitable solvent (e.g., dichloromethane) at a concentration of 1 mg/mL. Working standards are then prepared by serial dilution of the stock solution to create a calibration curve covering the expected concentration range of the samples. For unknown samples, a simple dilution with the chosen solvent is often sufficient. If the sample matrix is complex, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to remove interferences.
GC-MS Parameters
The following table summarizes the recommended starting parameters for the GC-MS analysis of this compound. These parameters may require optimization based on the specific instrument and column used.
| Parameter | Value |
| Gas Chromatograph | |
| Column | 5% Phenyl Methyl Siloxane (e.g., DB-5ms, HP-5ms, or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Inlet Mode | Splitless (for trace analysis) or Split (for higher concentrations) |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (Constant Flow) |
| Oven Program | Initial: 100 °C, hold for 1 minRamp: 15 °C/min to 280 °CHold: 5 min at 280 °C |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Source Temperature | 230 °C |
| Transfer Line Temp | 280 °C |
| Mass Range | m/z 40-400 |
| Scan Mode | Full Scan (for qualitative analysis and method development)Selected Ion Monitoring (SIM) (for quantitative analysis) |
Results and Discussion
Under the proposed GC-MS conditions, this compound is expected to elute as a sharp peak. The mass spectrum obtained in EI mode will show a characteristic fragmentation pattern that can be used for identification. The molecular ion peak (M⁺) at m/z 163 should be observable, along with other fragment ions that can be used for confirmation.
Quantitative Analysis: For quantitative analysis, a calibration curve should be constructed by plotting the peak area of this compound (or the ratio of the analyte peak area to the internal standard peak area) against the concentration of the standards. The concentration of the analyte in unknown samples can then be determined from this calibration curve. The use of an internal standard is highly recommended to correct for variations in injection volume and instrument response.
Data Presentation
| Analyte | Retention Time (min) | Quantification Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) | LOD (ng/mL) | LOQ (ng/mL) |
| This compound | To be determined | 163 | To be determined | To be determined | To be determined | To be determined |
| Internal Standard | To be determined | To be determined | To be determined | To be determined | - | - |
Note: The retention time, qualifier ions, LOD (Limit of Detection), and LOQ (Limit of Quantification) need to be experimentally determined.
Conclusion
The GC-MS method described in this application note provides a robust and reliable starting point for the analysis of this compound. The presented parameters can be further optimized to meet the specific requirements of the user's laboratory and application. This method is suitable for quality control, reaction monitoring, and impurity profiling in research and drug development settings.
Protocol: GC-MS Analysis of this compound
1.0 Objective To provide a detailed standard operating procedure (SOP) for the qualitative and quantitative analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS).
2.0 Scope This protocol is applicable to the analysis of this compound in solutions where it is the primary analyte.
3.0 Materials and Equipment
-
Gas Chromatograph with Mass Spectrometer (GC-MS)
-
Autosampler
-
GC column: 5% Phenyl Methyl Siloxane (30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Microsyringes
-
Volumetric flasks and pipettes
-
Analytical balance
-
This compound reference standard (≥98% purity)
-
Dichloromethane (GC grade)
-
Internal Standard (e.g., Naphthalene-d8)
-
Helium gas (≥99.999% purity)
-
Autosampler vials with caps
4.0 Procedure
4.1 Preparation of Stock Solutions
-
Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and transfer it to a 10 mL volumetric flask. Dissolve and dilute to the mark with dichloromethane.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the internal standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to the mark with dichloromethane.
4.2 Preparation of Calibration Standards
-
Prepare a series of calibration standards by diluting the analyte stock solution with dichloromethane in volumetric flasks.
-
For each calibration standard, add a constant amount of the internal standard stock solution to achieve a final concentration of, for example, 10 µg/mL.
-
A typical calibration range could be 1, 5, 10, 25, 50, and 100 µg/mL.
4.3 Sample Preparation
-
Accurately dilute the sample containing this compound with dichloromethane to bring the concentration within the calibration range.
-
Add the internal standard to the diluted sample to the same final concentration as in the calibration standards.
-
Transfer the final solution to an autosampler vial.
4.4 GC-MS Instrument Setup and Analysis
-
Set up the GC-MS instrument according to the parameters outlined in the "GC-MS Parameters" table in the Application Note section.
-
Create a sequence table including blanks, calibration standards, and samples.
-
Inject 1 µL of each solution into the GC-MS system.
4.5 Data Analysis
-
Qualitative Analysis: Identify the this compound peak in the total ion chromatogram (TIC) based on its retention time. Confirm the identity by comparing the acquired mass spectrum with a reference spectrum or library.
-
Quantitative Analysis:
-
Integrate the peak areas of the quantification ions for both the analyte and the internal standard.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of this compound in the samples using the regression equation from the calibration curve.
-
5.0 Quality Control
-
Analyze a solvent blank at the beginning of each sequence to check for system contamination.
-
The correlation coefficient (r²) of the calibration curve should be ≥ 0.995.
-
Analyze a quality control (QC) sample at a known concentration with each batch of samples to verify the accuracy of the calibration.
Visualizations
Caption: Workflow for GC-MS analysis of this compound.
References
Application Notes and Protocols for the Catalytic Synthesis of 4-(Methylthio)phenylacetonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of various catalytic methods for the synthesis of 4-(Methylthio)phenylacetonitrile, a key intermediate in the production of various pharmaceuticals. This document details experimental protocols for different catalytic systems, presents a comparative analysis of their efficiencies, and includes workflow diagrams to facilitate experimental design and execution.
Introduction
This compound is a crucial building block in organic synthesis, particularly in the pharmaceutical industry. The efficiency and selectivity of its synthesis are of paramount importance. This document explores several catalytic approaches to the cyanation of 4-(methylthio)benzyl chloride, the most common precursor, highlighting the use of phase transfer catalysts, transition metal complexes, and other catalytic systems.
Comparative Data of Catalytic Systems
The following table summarizes the quantitative data for different catalytic methods in the synthesis of this compound and related arylacetonitriles. This allows for a direct comparison of catalyst performance in terms of yield and reaction conditions.
| Catalyst Type | Catalyst/Ligand | Cyanide Source | Substrate | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Phase Transfer | Tetrabutylammonium chloride | Sodium cyanide | 4-(Methylthio)benzyl chloride | Toluene/Water | 80-85 | 2 | >95 | [1][2][3] |
| Phase Transfer | 18-crown-6 | Potassium cyanide | Benzyl chloride | Acetonitrile | Not Specified | <0.5 | 100 (Conversion) | [4][5] |
| Transition Metal | Ni(cod)₂/PPh₃ | Trimethylsilyl cyanide (TMSCN) | Substituted benzyl chlorides | Toluene | 60 | 16 | 85-96 | [6] |
| Transition Metal | Copper(I) iodide (CuI) | Potassium ferrocyanide (K₄[Fe(CN)₆]) | Substituted benzyl chlorides | Toluene | Not Specified | Not Specified | up to 85 | [4][7] |
| Lewis Acid | B(C₆F₅)₃ | tert-Butyl isocyanide | Benzylic alcohols | Not Specified | 100 | Not Specified | up to 98 | [8] |
| Other | Sodium iodide | Sodium cyanide | Benzyl halide | Methanol | 20-80 | Not Specified | Not Specified | [1] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on published procedures and can be adapted for the synthesis of this compound.
Protocol 1: Phase Transfer Catalyzed Synthesis of this compound
This protocol describes a highly efficient synthesis using a tetraalkylammonium salt as a phase transfer catalyst.[1][2][3]
Materials:
-
4-(Methylthio)benzyl chloride
-
Sodium cyanide (NaCN)
-
Tetrabutylammonium chloride
-
Toluene
-
Deionized water
-
Nitrogen gas supply
-
Reaction flask equipped with a reflux condenser, magnetic stirrer, and thermometer
Procedure:
-
Under a nitrogen atmosphere, dissolve 25.9 g (150 mmol) of 4-(methylthio)benzyl chloride in 45.5 g of toluene in the reaction flask.
-
Add 9.29 g (180 mmol) of sodium cyanide, 0.92 g (2.9 mmol) of tetrabutylammonium chloride, and 14.4 g of water to the solution.
-
Heat the mixture to 80-85 °C with vigorous stirring.
-
Maintain the reaction at this temperature for 2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Add 30 g of toluene and 45 g of water to the mixture.
-
Separate the aqueous phase and concentrate the organic phase under reduced pressure to obtain the crude product.
-
The resulting residue is this compound, which can be further purified by recrystallization if necessary.
Protocol 2: Nickel-Catalyzed Cyanation of Benzyl Chlorides
This protocol outlines a method for the synthesis of arylacetonitriles using a nickel catalyst and a less toxic cyanide source.[6]
Materials:
-
4-(Methylthio)benzyl chloride
-
Trimethylsilyl cyanide (TMSCN)
-
Bis(1,5-cyclooctadiene)nickel(0) [Ni(cod)₂]
-
Triphenylphosphine (PPh₃)
-
Toluene, anhydrous
-
Argon gas supply
-
Schlenk flask and line
Procedure:
-
In a Schlenk flask under an argon atmosphere, add Ni(cod)₂ (5 mol%) and PPh₃ (10 mol%).
-
Add anhydrous toluene to dissolve the catalyst and ligand.
-
Add 4-(methylthio)benzyl chloride (1.0 mmol) to the reaction mixture.
-
Add TMSCN (1.2 mmol) to the flask.
-
Heat the reaction mixture to 60 °C and stir for 16 hours.
-
Monitor the reaction by Gas Chromatography (GC) or TLC.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Copper-Catalyzed Cyanation with a Non-Toxic Cyanide Source
This protocol provides an environmentally benign approach using a copper catalyst and potassium ferrocyanide.[4][7]
Materials:
-
4-(Methylthio)benzyl chloride
-
Potassium ferrocyanide (K₄[Fe(CN)₆])
-
Copper(I) iodide (CuI)
-
Toluene, anhydrous
-
Argon gas supply
-
Schlenk flask and line
Procedure:
-
To a Schlenk flask under an argon atmosphere, add CuI (5 mol%).
-
Add K₄[Fe(CN)₆] (1.5 mmol) to the flask.
-
Add anhydrous toluene, followed by 4-(methylthio)benzyl chloride (1.0 mmol).
-
Heat the reaction mixture to the desired temperature (e.g., 100-120 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or GC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture to remove insoluble salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Visualizations
The following diagrams illustrate the experimental workflows and conceptual pathways described in the protocols.
Caption: Workflow for Phase Transfer Catalyzed Synthesis.
Caption: Proposed Catalytic Cycle for Ni-Catalyzed Cyanation.
Caption: Overview of Catalytic Routes to the Target Product.
References
- 1. CZ301063B6 - Process for preparing benzyl cyanide being optionally substituted on benzene ring - Google Patents [patents.google.com]
- 2. US6566527B1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-methylsulphonyl)-phenyl]ethanone - Google Patents [patents.google.com]
- 3. US20030088107A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. CZ2008474A3 - Process for preparing benzyl cyanide being optionally substituted on benzene ring - Google Patents [patents.google.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. sciencemadness.org [sciencemadness.org]
- 8. Boron Lewis Acid Catalysis Enables the Direct Cyanation of Benzyl Alcohols by Means of Isonitrile as Cyanide Source - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Common side reactions in the synthesis of 4-(Methylthio)phenylacetonitrile and their prevention.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the synthesis of 4-(Methylthio)phenylacetonitrile.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most prevalent and industrially applied method for synthesizing this compound involves a two-step process. The first step is the conversion of 4-(methylthio)benzyl alcohol to 4-(methylthio)benzyl chloride. This is typically achieved through chlorination using hydrochloric acid in an organic solvent like toluene. The second step is the cyanation of the resulting 4-(methylthio)benzyl chloride using an alkali metal cyanide, such as sodium cyanide. This reaction is often facilitated by a phase transfer catalyst in a biphasic system to improve reaction efficiency.[1][2]
Q2: What are the critical parameters to control during the synthesis?
To ensure a high yield and purity of this compound, the following parameters are critical:
-
Moisture Control: The intermediate, 4-(methylthio)benzyl chloride, can be sensitive to moisture, which may lead to hydrolysis back to the starting alcohol. Therefore, using anhydrous solvents and thoroughly dried glassware is recommended.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere, such as nitrogen or argon, is crucial to prevent oxidation of the sulfur-containing functional group and other potential side reactions.[1][2]
-
Temperature: Careful temperature control during both the chlorination and cyanation steps is essential to minimize the formation of byproducts. The optimal temperature ranges are typically specified in established protocols.[1][2][3]
-
Purity of Starting Materials: The purity of the 4-(methylthio)benzyl alcohol and the cyanide source can significantly impact the reaction outcome. Impurities can lead to undesirable side reactions and lower yields.
Q3: Can the methylthio group be oxidized during the synthesis?
Yes, the methylthio group (-SCH₃) is susceptible to oxidation, which can convert it to a methylsulfinyl (-SOCH₃) or methylsulfonyl (-SO₂CH₃) group. While this oxidation is a desired transformation in subsequent synthetic steps for certain applications, it is considered a side reaction during the synthesis of this compound.[4] To prevent unintentional oxidation, it is important to use an inert atmosphere and avoid any oxidizing agents.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low Yield of 4-(Methylthio)benzyl chloride (Step 1) | Incomplete reaction. | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the recommended reaction time, consider extending the reaction duration or slightly increasing the temperature. |
| Hydrolysis of the product. | Ensure all glassware is oven-dried and cooled under an inert gas. Use anhydrous solvents for the reaction and work-up. | |
| Inefficient phase separation during work-up. | Allow sufficient time for the layers to separate completely. If an emulsion forms, consider adding a small amount of brine to break it. | |
| Low Yield of this compound (Step 2) | Inactive phase transfer catalyst. | Use a fresh, high-purity phase transfer catalyst. Ensure proper agitation to facilitate contact between the phases. |
| Poor quality of cyanide salt. | Use a dry, finely powdered alkali metal cyanide from a reliable source. | |
| Formation of tarry byproducts. | This may be due to elevated temperatures. Maintain the reaction temperature within the recommended range (e.g., 80-85°C).[1][2] | |
| Product is an oil or discolored solid | Presence of impurities. | Purify the product by recrystallization or column chromatography. The choice of solvent for recrystallization is crucial for obtaining a pure, crystalline product. |
| Residual solvent. | Ensure the product is thoroughly dried under vacuum to remove any remaining solvent. | |
| Presence of 4-(methylthio)benzyl alcohol in the final product | Incomplete conversion in Step 1 and carryover. | Optimize the chlorination step to ensure complete conversion. Consider purifying the 4-(methylthio)benzyl chloride intermediate before proceeding to the cyanation step. |
| Hydrolysis of 4-(methylthio)benzyl chloride during the cyanation work-up. | Perform the aqueous work-up at a lower temperature and minimize the contact time with the aqueous phase. |
Experimental Protocols
Protocol 1: Synthesis of 4-(Methylthio)benzyl chloride
This protocol is adapted from established patent literature.[1][2][3]
-
Reaction Setup: In a well-ventilated fume hood, dissolve 4-(methylthio)benzyl alcohol (1 equivalent) in toluene in a round-bottom flask equipped with a magnetic stirrer. The reaction should be conducted under a nitrogen atmosphere.
-
Addition of Hydrochloric Acid: Add concentrated hydrochloric acid (approximately 2.6 equivalents) to the solution.
-
Reaction: Stir the mixture at a controlled temperature, typically between 20-25°C, for approximately 2-4 hours.
-
Monitoring: Monitor the reaction progress by TLC until the starting material is no longer detectable.
-
Work-up: Dilute the reaction mixture with additional toluene and separate the aqueous phase. Neutralize the organic phase with a mild base such as sodium bicarbonate solution.
-
Isolation: Separate the organic phase, dry it over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate the solvent under reduced pressure to obtain the crude 4-(methylthio)benzyl chloride, which can be used in the next step or further purified by distillation.
Protocol 2: Synthesis of this compound
This protocol is a generalized procedure based on common methods described in the literature.[1][2][3]
-
Reaction Setup: Under a nitrogen atmosphere, dissolve 4-(methylthio)benzyl chloride (1 equivalent) in toluene in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Addition of Reagents: Add sodium cyanide (approximately 1.2 equivalents), a phase transfer catalyst such as tetrabutylammonium chloride (approximately 0.02 equivalents), and water.
-
Reaction: Heat the mixture to 80-85°C and stir vigorously for about 2 hours.
-
Monitoring: Monitor the disappearance of the starting material by TLC.
-
Work-up: After cooling the reaction mixture, add more toluene and water. Separate the aqueous phase.
-
Isolation: Concentrate the organic phase under reduced pressure to yield the crude this compound. The product can be further purified by recrystallization.
Visualized Workflows and Reaction Pathways
Caption: Synthetic pathway for this compound.
Caption: Main reaction vs. common side reactions.
Caption: Troubleshooting workflow for synthesis optimization.
References
- 1. US6566527B1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-methylsulphonyl)-phenyl]ethanone - Google Patents [patents.google.com]
- 2. WO2001007410A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[(4-(methylsulphonyl) phenyl] ethanone - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. jocpr.com [jocpr.com]
Troubleshooting low yields in the preparation of 4-(Methylthio)phenylacetonitrile.
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of 4-(Methylthio)phenylacetonitrile, specifically addressing the issue of low yields.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common issues encountered during the synthesis of this compound.
Question: My final isolated yield of this compound is significantly lower than expected, although TLC and/or NMR analysis of the crude product indicated a high conversion. What could be the problem?
Answer:
This issue often points to problems during the work-up and purification stages. Here are several potential causes and their solutions:
-
Inadequate Extraction: The product may not have been fully extracted from the aqueous phase during work-up. Ensure that the organic phase is thoroughly separated and consider performing multiple extractions (e.g., 3x with toluene) to maximize product recovery.[1][2]
-
Product Loss During Washing: Aggressive washing of the organic phase, especially with acidic or basic solutions without careful pH monitoring, can lead to product degradation or partitioning into the aqueous layer. Use neutral washes like brine where possible.
-
Emulsion Formation: Formation of a stable emulsion during extraction can trap the product. If an emulsion forms, try adding brine or a small amount of a different organic solvent to break it.
-
Incomplete Solvent Removal: Residual solvent in the final product will artificially lower the calculated yield based on mass. Ensure the product is thoroughly dried under vacuum.
-
Suboptimal Purification:
-
Recrystallization: If you are purifying by recrystallization, ensure the chosen solvent system is optimal. The product should be sparingly soluble at low temperatures and highly soluble at high temperatures in the chosen solvent.[1][3] Significant product loss can occur if too much solvent is used or if the solution is not cooled sufficiently.
-
Column Chromatography: If using column chromatography, ensure proper loading and an appropriate solvent system to achieve good separation from impurities.[4]
-
Question: The reaction mixture has turned dark brown or black, and I have obtained a tarry, intractable residue instead of the expected product. What is the likely cause?
Answer:
The formation of tarry byproducts is often indicative of decomposition or polymerization. Potential causes include:
-
High Reaction Temperature: While the reaction requires heating, excessively high temperatures (well above the recommended 80-85°C) can lead to the decomposition of the starting material or product.[1][3] Use a calibrated thermometer and a reliable heating mantle or oil bath to maintain a stable temperature.
-
Presence of Impurities: Acidic or basic impurities in the starting 4-(methylthio)benzyl chloride can catalyze polymerization or other side reactions.[5] Ensure the purity of your starting material.
-
Prolonged Reaction Time: Heating the reaction for an extended period beyond the recommended 2 hours can lead to product degradation.[1][3] Monitor the reaction by TLC or GC/LC-MS and stop the reaction once the starting material is consumed.
Question: My starting material, 4-(methylthio)benzyl chloride, is consumed, but the NMR of my crude product shows multiple unexpected signals, and the yield of the desired nitrile is low. What are the possible side reactions?
Answer:
The primary cause of this issue is often the quality of the starting material or suboptimal reaction conditions. Here are some likely side reactions:
-
Hydrolysis of the Starting Material: 4-(Methylthio)benzyl chloride is susceptible to hydrolysis, especially in the presence of water at elevated temperatures. This will form 4-(methylthio)benzyl alcohol, which will not react to form the nitrile. Ensure your organic solvent is dry and that the reaction is carried out under an inert atmosphere (e.g., nitrogen) to minimize exposure to moisture.[1][5]
-
Elimination Reactions: Although less common for benzyl halides, elimination reactions can occur, especially if a strong, non-nucleophilic base is present as an impurity.
-
Oxidation of the Thioether: The methylthio group can be susceptible to oxidation, especially if the reaction is exposed to air for prolonged periods at high temperatures.
To mitigate these side reactions, it is crucial to use high-purity starting materials and adhere to the recommended reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What is a typical, achievable yield for the synthesis of this compound?
A high yield of over 95% has been reported in the literature under optimized conditions.[1] This is typically achieved via the cyanidation of 4-(methylthio)benzyl chloride using sodium cyanide with a phase transfer catalyst in a biphasic solvent system.[1][2]
Q2: What are the most critical factors influencing the yield of this reaction?
The most critical factors are:
-
The purity of the starting material, 4-(methylthio)benzyl chloride.[5]
-
Maintaining an inert atmosphere to prevent side reactions like hydrolysis.[1]
Q3: How can I assess the purity of my 4-(methylthio)benzyl chloride starting material?
The purity can be assessed by:
-
NMR Spectroscopy: Check for the presence of residual 4-(methylthio)benzyl alcohol or byproducts from its synthesis.
-
TLC Analysis: A single spot on the TLC plate is a good indicator of purity.
-
Appearance: The crude product of 4-(methylthio)benzyl chloride is often a yellow oil.[1] Significant discoloration may indicate impurities.
Q4: My reaction is proceeding very slowly or not at all. What should I check?
-
Phase Transfer Catalyst: The phase transfer catalyst (e.g., tetrabutylammonium chloride) is crucial for transporting the cyanide ion from the aqueous phase to the organic phase.[1][2] Ensure that it is fresh and has been added in the correct catalytic amount.
-
Stirring: Vigorous stirring is essential in a biphasic reaction to ensure adequate mixing and mass transfer between the two phases.
-
Temperature: The reaction should be maintained at 80-85°C.[1][3] Lower temperatures will result in a significantly slower reaction rate.
-
Cyanide Source: Ensure the alkali metal cyanide (e.g., sodium cyanide or potassium cyanide) is of good quality and has not been excessively exposed to moisture.[2][6]
Q5: How should I purify the final product?
The crude product, which is often a pink or off-white solid, can be purified by recrystallization from a suitable solvent like diisopropyl ether.[1] Alternatively, if significant impurities are present, column chromatography on silica gel may be necessary.
Data Presentation
The following table summarizes the reaction conditions from a high-yield reported synthesis of this compound.
| Parameter | Value | Reference |
| Starting Material | 4-(Methylthio)benzyl chloride | [1] |
| Reagents | Sodium Cyanide (NaCN) | [1] |
| Tetrabutylammonium chloride | [1] | |
| Solvent System | Toluene and Water | [1] |
| Temperature | 80-85 °C | [1] |
| Reaction Time | 2 hours | [1] |
| Atmosphere | Nitrogen | [1] |
| Reported Yield | >95% | [1] |
Experimental Protocols
Protocol 1: Synthesis of 4-(Methylthio)benzyl chloride from 4-(Methylthio)benzyl alcohol
This protocol describes the chlorination of the starting alcohol.[1][2]
-
Materials:
-
4-(Methylthio)benzyl alcohol
-
Toluene
-
Concentrated Hydrochloric Acid
-
Sodium Bicarbonate (NaHCO₃)
-
-
Procedure:
-
Under a nitrogen atmosphere, dissolve 4-(methylthio)benzyl alcohol in toluene.
-
Add concentrated hydrochloric acid and stir the mixture at 20-25°C.
-
Monitor the reaction by TLC until the starting material is no longer detectable (typically 2-4 hours).[1][2]
-
Dilute the reaction mixture with additional toluene and separate the aqueous phase.
-
Neutralize the organic phase by washing with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic phase, dry it over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield 4-(methylthio)benzyl chloride as a yellow oil.[1]
-
Protocol 2: Synthesis of this compound
This protocol details the cyanidation of 4-(methylthio)benzyl chloride.[1][2]
-
Materials:
-
4-(Methylthio)benzyl chloride
-
Toluene
-
Sodium Cyanide (NaCN)
-
Tetrabutylammonium chloride
-
Water
-
-
Procedure:
-
Under a nitrogen atmosphere, dissolve 4-(methylthio)benzyl chloride in toluene.
-
Add sodium cyanide, tetrabutylammonium chloride, and water to the solution.
-
Heat the mixture to 80-85°C with vigorous stirring for 2 hours.
-
After the reaction is complete, cool the mixture and add more toluene and water.
-
Separate the aqueous phase and wash the organic phase with water.
-
Concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization to yield this compound as a solid.[1]
-
Visualizations
Caption: Troubleshooting workflow for low yields.
Caption: Reaction pathway for synthesis.
References
- 1. US6566527B1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-methylsulphonyl)-phenyl]ethanone - Google Patents [patents.google.com]
- 2. WO2001007410A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[(4-(methylsulphonyl) phenyl] ethanone - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Nitrile Synthesis: Methods and Applications | Algor Cards [cards.algoreducation.com]
Technical Support Center: Purification of Crude 4-(Methylthio)phenylacetonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 4-(Methylthio)phenylacetonitrile.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of crude this compound, offering potential causes and solutions.
Issue 1: The crude product is a colored oil or solid (yellow, pink, or brown).
-
Possible Causes:
-
Formation of polymeric or other colored byproducts during the synthesis.
-
Presence of unreacted starting materials or side-reaction products.
-
Oxidation of the thioether to colored impurities.
-
-
Solutions:
-
Recrystallization: This is an effective method for removing colored impurities. A common solvent for recrystallization is diisopropyl ether.[1]
-
Column Chromatography: Flash column chromatography using a silica gel stationary phase can effectively separate the desired product from colored impurities. A common mobile phase is a gradient of hexane and ethyl acetate.
-
Activated Carbon Treatment: Before recrystallization or other purification steps, dissolving the crude product in a suitable solvent and treating it with activated carbon can help adsorb colored impurities.
-
Distillation: Vacuum distillation can be used to separate the product from less volatile colored impurities.[2]
-
Issue 2: Low yield after recrystallization.
-
Possible Causes:
-
The chosen solvent is too good a solvent for the compound, even at low temperatures.
-
Too much solvent was used, leading to significant product loss in the mother liquor.
-
The cooling process was too rapid, leading to the formation of small, impure crystals.
-
-
Solutions:
-
Solvent Selection: If the yield is consistently low, consider a different recrystallization solvent or a solvent mixture. For aryl thioethers, solvent systems like n-hexane/acetone or n-hexane/ethyl acetate can be effective.[3]
-
Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product.
-
Slow Cooling: Allow the solution to cool slowly to room temperature before further cooling in an ice bath. This promotes the formation of larger, purer crystals.
-
Mother Liquor Recovery: Concentrate the mother liquor and attempt a second recrystallization to recover more product.
-
Issue 3: The product purity does not improve significantly after purification.
-
Possible Causes:
-
The chosen purification method is not effective for the specific impurities present.
-
Co-elution of impurities with the product during column chromatography.
-
Co-distillation of impurities with similar boiling points.
-
The presence of isomeric impurities.
-
-
Solutions:
-
Multi-step Purification: Combine different purification techniques. For example, follow distillation with a final recrystallization step.
-
Optimize Chromatography Conditions: Adjust the solvent system polarity, try a different stationary phase, or use a longer column for better separation.
-
Fractional Distillation: Employ a fractional distillation column to improve the separation of compounds with close boiling points.
-
Analytical Characterization: Use analytical techniques like HPLC, GC-MS, and NMR to identify the persistent impurities and select a more targeted purification strategy.
-
Issue 4: Suspected oxidation of the methylthio group.
-
Possible Causes:
-
Exposure to oxidizing agents during synthesis or workup.
-
Prolonged exposure to air and light, especially at elevated temperatures.
-
-
Solutions:
-
Inert Atmosphere: Conduct the reaction and workup under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
-
Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.
-
Storage: Store the crude and purified product under an inert atmosphere, protected from light, and at a low temperature.
-
Purification: If oxidation has occurred, the resulting sulfoxide and sulfone are more polar than the starting material. They can be separated by column chromatography using a polar solvent system.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities include unreacted starting materials such as 4-(methylthio)benzyl chloride, side products from the cyanation reaction, and colored polymeric materials. Oxidation of the methylthio group can also lead to the formation of 4-(methylsulfinyl)phenylacetonitrile (sulfoxide) and 4-(methylsulfonyl)phenylacetonitrile (sulfone).
Q2: What is a good starting point for developing a column chromatography method?
A2: A good starting point for normal-phase column chromatography on silica gel is a solvent system of hexane and ethyl acetate. You can start with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity to elute the desired compound. Thin-layer chromatography (TLC) should be used to determine the optimal solvent ratio before running the column.
Q3: How can I monitor the purity of this compound?
A3: Purity can be monitored using several analytical techniques:
-
Thin-Layer Chromatography (TLC): A quick and easy way to assess the number of components in a sample. The compound and its impurities can be visualized under UV light (254 nm) or by using a potassium permanganate stain.[4]
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity of the sample.[5]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to identify and quantify impurities if their signals do not overlap with the product signals.[6][7][8][9]
Q4: What are the expected melting and boiling points for pure this compound?
A4: The reported melting point is in the range of 42-45°C.[10] The boiling point is approximately 120-127.5°C at 1 Torr.[11]
Data Presentation
The following tables summarize quantitative data related to the purification of this compound.
Table 1: Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₉H₉NS | [12] |
| Molecular Weight | 163.24 g/mol | [12] |
| Melting Point | 42-45 °C | [10] |
| Boiling Point | 120-127.5 °C @ 1 Torr | [11] |
| Appearance | Off-white to yellow solid | [11] |
Table 2: Typical Purity and Yield Data for Purification Methods
| Purification Method | Starting Material Purity | Final Purity | Typical Yield | Reference/Notes |
| Recrystallization | ~90% (Crude) | >98% | 70-85% | Based on general principles and patent literature.[1] |
| Column Chromatography | ~90% (Crude) | >99% | 60-80% | Dependent on column loading and fraction collection. |
| Vacuum Distillation | ~90% (Crude) | >98% | 75-90% | Effective for removing non-volatile impurities.[2] |
Experimental Protocols
Protocol 1: Recrystallization from Diisopropyl Ether
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot diisopropyl ether to dissolve the solid completely. Use a hot plate and a reflux condenser to avoid solvent loss.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and boil for a few minutes.
-
Hot Filtration (if decolorized): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the activated carbon.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold diisopropyl ether to remove any remaining impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point.
Protocol 2: Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into a chromatography column and allow the silica to settle, ensuring an evenly packed column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent and load it onto the top of the silica gel bed.
-
Elution: Begin eluting the column with a low-polarity solvent mixture (e.g., 95:5 hexane:ethyl acetate). Gradually increase the polarity of the mobile phase to elute the desired compound.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
Protocol 3: Vacuum Distillation
-
Apparatus Setup: Set up a vacuum distillation apparatus, including a distillation flask, a condenser, a receiving flask, and a vacuum source. Ensure all joints are properly sealed.
-
Charging the Flask: Place the crude this compound into the distillation flask.
-
Applying Vacuum: Gradually apply vacuum to the system.
-
Heating: Heat the distillation flask gently using a heating mantle.
-
Collecting Fractions: Collect the fraction that distills at the expected boiling point under the applied vacuum (approximately 120-127.5°C at 1 Torr).[11] Discard the initial and final fractions, which may contain more volatile or less volatile impurities, respectively.
Mandatory Visualization
Caption: General workflow for the purification of crude this compound.
References
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. WO2001007410A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[(4-(methylsulphonyl) phenyl] ethanone - Google Patents [patents.google.com]
- 3. Tips & Tricks [chem.rochester.edu]
- 4. faculty.fiu.edu [faculty.fiu.edu]
- 5. ptfarm.pl [ptfarm.pl]
- 6. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. scs.illinois.edu [scs.illinois.edu]
- 9. research.cbc.osu.edu [research.cbc.osu.edu]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. P-(METHYLTHIO)PHENYLACETONITRILE | 38746-92-8 [chemicalbook.com]
- 12. p-(Methylthio)phenylacetonitrile | 38746-92-8 | FM152422 [biosynth.com]
Impact of moisture on the stability and reactivity of 4-(Methylthio)phenylacetonitrile.
Technical Support Center: 4-(Methylthio)phenylacetonitrile
This guide provides technical information, troubleshooting advice, and frequently asked questions regarding the stability and reactivity of this compound, with a specific focus on the impact of moisture.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary uses?
A1: this compound, with CAS number 38746-92-8, is a solid organic compound used as a building block in organic synthesis.[1] It is a key intermediate in the preparation of certain pharmaceuticals, such as the COX-2 inhibitor Etoricoxib.[2] Its chemical structure features a phenylacetonitrile core with a methylthio (-SCH₃) group at the para position.[1]
Q2: How stable is this compound in the presence of moisture?
A2: The nitrile group (-C≡N) in this compound is susceptible to hydrolysis, especially under acidic or basic conditions, which can be initiated by the presence of water.[3][4][5] While stable under anhydrous (dry) conditions at room temperature, prolonged exposure to atmospheric moisture or use in non-anhydrous solvents can lead to gradual degradation.[1][6][7] The thioether group (-SCH₃) is generally stable to water but can be oxidized by strong oxidizing agents.[8]
Q3: What are the primary degradation products when this compound is exposed to moisture?
A3: The primary degradation pathway involving moisture is the hydrolysis of the nitrile group. This occurs in a two-step process:
-
Hydrolysis to Amide: The nitrile first hydrolyzes to form 4-(methylthio)phenylacetamide.
-
Hydrolysis to Carboxylic Acid: The amide can then undergo further hydrolysis to yield 4-(methylthio)phenylacetic acid.[2] This process is significantly accelerated by acids or bases.[3][4][5]
Q4: How should I properly store and handle this compound to prevent degradation?
A4: To ensure stability and purity, follow these storage and handling guidelines:
-
Storage: Store the compound in a tightly sealed container in a cool, dry place, away from direct sunlight and heat.[9] The recommended storage condition is sealed in a dry environment at room temperature.[1][6][7] Using a desiccator is highly recommended to minimize exposure to atmospheric moisture.
-
Handling: When handling the compound, work in a well-ventilated area, preferably under an inert atmosphere (e.g., nitrogen or argon) if conducting moisture-sensitive reactions.[10] Use dry glassware and anhydrous solvents to prevent introducing water into your experiment.[9]
Troubleshooting Guide
| Problem | Potential Moisture-Related Cause | Recommended Solution & Prevention |
| Low or inconsistent reaction yields | The starting material has degraded due to moisture exposure, reducing the amount of active reagent. Water in the reaction solvent may also be interfering with the reaction mechanism or quenching reagents. | Solution: Confirm the purity of the starting material using techniques like NMR or HPLC before use. Prevention: Always use freshly opened or properly stored this compound. Use anhydrous solvents and oven-dried glassware for all experiments. |
| Appearance of unexpected side-products in analysis (NMR, LC-MS) | The unexpected peaks may correspond to the hydrolysis products: 4-(methylthio)phenylacetamide or 4-(methylthio)phenylacetic acid. | Solution: Compare the spectral data of your unexpected peaks with reference spectra for the potential hydrolysis products. Prevention: Run reactions under an inert atmosphere (N₂ or Ar) to strictly exclude atmospheric moisture. Ensure all reagents and solvents are anhydrous. |
| Inconsistent analytical results for the same batch | The compound is degrading in storage or during sample preparation for analysis due to ambient humidity. | Solution: Re-test the material, ensuring it is taken from a properly sealed container stored in a desiccator. Prevention: Store the bulk material in a desiccator. For analytical purposes, prepare solutions immediately before analysis and use anhydrous solvents if possible. |
| Physical change in material (clumping, discoloration) | The material, typically a white to pale yellow solid, may absorb moisture from the air, leading to clumping.[1] While minor color changes can occur, significant changes may indicate degradation. | Solution: If clumping is observed, the material should be dried under a high vacuum before use. Purity should be re-verified. Prevention: Ensure the container is always tightly sealed immediately after use and stored in a desiccator. |
Quantitative Data on Stability
The table below provides a qualitative summary of expected stability based on general chemical principles.
| Condition | Moisture Level | Temperature | Expected Stability / Reactivity |
| Solid Storage | Low (in desiccator) | Room Temperature | High stability |
| Solid Storage | High (ambient air) | Room Temperature | Slow, gradual hydrolysis over time |
| Neutral Solution (e.g., Toluene) | Anhydrous | Room Temperature | High stability |
| Neutral Solution (e.g., Toluene) | Trace H₂O | Elevated | Potential for slow hydrolysis |
| Acidic Solution (e.g., aq. HCl) | High (aqueous) | Elevated | Rapid hydrolysis to carboxylic acid[3][5] |
| Basic Solution (e.g., aq. NaOH) | High (aqueous) | Elevated | Rapid hydrolysis to carboxylate salt |
Experimental Protocols
Protocol 1: Purity Assessment by HPLC to Detect Hydrolysis Impurities
This protocol outlines a method to detect and quantify this compound and its primary hydrolysis product, 4-(methylthio)phenylacetic acid.
-
Preparation of Standard Solutions:
-
Accurately weigh and dissolve this compound and 4-(methylthio)phenylacetic acid in acetonitrile to prepare 1 mg/mL stock solutions.
-
Perform serial dilutions to create calibration standards ranging from 1 µg/mL to 100 µg/mL.
-
-
Sample Preparation:
-
Accurately weigh ~10 mg of the sample to be tested and dissolve it in 10 mL of acetonitrile.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of (A) Water with 0.1% Formic Acid and (B) Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start at 30% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 30% B and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Analysis:
-
Inject the standards to generate a calibration curve.
-
Inject the sample solution.
-
Identify and quantify the parent compound and the acidic impurity by comparing retention times and integrating peak areas against the calibration curve.
-
Protocol 2: Handling Procedure for a Moisture-Sensitive Reaction
This protocol describes the setup for a reaction using this compound where the exclusion of water is critical (e.g., reaction with a strong base like NaH).
-
Glassware Preparation:
-
Place all necessary glassware (round-bottom flask, dropping funnel, condenser) in an oven at 120°C overnight.
-
Assemble the glassware hot under a stream of dry nitrogen or argon and allow it to cool to room temperature under the inert atmosphere.
-
-
Reagent & Solvent Preparation:
-
Use anhydrous solvent (e.g., THF, Toluene) from a solvent purification system or a freshly opened bottle of anhydrous grade solvent.
-
Ensure the this compound has been properly stored in a desiccator.
-
-
Reaction Setup:
-
Under a positive pressure of inert gas, add the this compound to the reaction flask.
-
Add the anhydrous solvent via a dry syringe or cannula.
-
Cool the reaction mixture to the desired temperature (e.g., 0°C in an ice bath).
-
Add other moisture-sensitive reagents (e.g., NaH dispersion, organometallics) using proper air-free techniques.
-
-
Monitoring and Work-up:
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction carefully, often by the slow addition of a protic solvent or saturated aqueous solution at a low temperature.
-
Visualizations
References
- 1. Page loading... [guidechem.com]
- 2. CN105646306A - Preparation method of 4-methylthio phenylacetic acid - Google Patents [patents.google.com]
- 3. US6566527B1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-methylsulphonyl)-phenyl]ethanone - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. WO2001007410A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[(4-(methylsulphonyl) phenyl] ethanone - Google Patents [patents.google.com]
- 6. P-(METHYLTHIO)PHENYLACETONITRILE | 38746-92-8 [chemicalbook.com]
- 7. 38746-92-8|2-(4-(Methylthio)phenyl)acetonitrile|BLD Pharm [bldpharm.com]
- 8. Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. utsc.utoronto.ca [utsc.utoronto.ca]
- 10. Tips for Safe Handling And Storage of Aziridine Crosslinkers - MSN Chemical [msnchem.com]
Optimization of reaction conditions (temperature, solvent, catalyst) for 4-(Methylthio)phenylacetonitrile synthesis.
Technical Support Center: Synthesis of 4-(Methylthio)phenylacetonitrile
This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimization of reaction conditions for the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method is a two-step process starting from 4-(methylthio)benzyl alcohol. The alcohol is first converted to 4-(methylthio)benzyl chloride, which is then subjected to cyanidation using an alkali metal cyanide.[1]
Q2: What type of catalyst is recommended for the cyanidation step?
A2: A phase transfer catalyst is highly recommended to facilitate the reaction between the organic-soluble 4-(methylthio)benzyl chloride and the water-soluble cyanide salt. Tetraalkylammonium halides, such as tetrabutylammonium chloride or tetrabutylammonium bromide, are suitable choices.[1][2][3]
Q3: What are the typical solvents used for this synthesis?
A3: A water-immiscible organic solvent is generally used. Toluene is a commonly cited solvent for this reaction.[1][2][3] The reaction can be run as a two-phase system with the addition of water.
Q4: What is the optimal temperature range for the synthesis?
A4: The cyanidation reaction is typically carried out at an elevated temperature, generally between 60°C and 100°C.[1][3][4] A specific example cites a reaction temperature of 80-85°C.[1][2][4]
Q5: How can the product be purified after the reaction?
A5: After the reaction, the product is typically isolated from the organic phase. Further purification can be achieved by recrystallization from a suitable solvent, such as diisopropyl ether.[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete conversion of 4-(methylthio)benzyl alcohol to the chloride. | Ensure the chlorination step goes to completion. Monitor the reaction by Thin Layer Chromatography (TLC).[3] |
| Inefficient cyanidation reaction. | - Ensure the phase transfer catalyst is active and used in the correct amount.- Check the quality of the alkali metal cyanide.- Verify the reaction temperature is within the optimal range (60-100°C).[1][3][4] | |
| Hydrolysis of 4-(methylthio)benzyl chloride. | Minimize the presence of water in the reaction mixture if a single-phase organic system is desired. If using a two-phase system, ensure efficient stirring. | |
| Formation of Side Products | Impurities in the starting materials. | Use high-purity 4-(methylthio)benzyl chloride. |
| Side reactions due to incorrect temperature. | Maintain the reaction temperature within the recommended range. Lowering the temperature might reduce the formation of some impurities, but it could also slow down the desired reaction. | |
| Difficult Product Isolation | Emulsion formation during workup. | If an emulsion forms during the aqueous workup, try adding a small amount of brine (saturated NaCl solution) to break the emulsion. |
| Product is an oil instead of a solid. | Ensure the product is pure by analytical techniques like NMR or LC-MS. If impurities are present, further purification by column chromatography or recrystallization may be necessary.[5] The melting point of pure this compound is reported to be 42-43°C.[6] |
Data Presentation: Reaction Condition Optimization
Table 1: Summary of Reaction Conditions for Cyanidation of 4-(Methylthio)benzyl chloride
| Parameter | Recommended Condition | Source |
| Substrate | 4-(Methylthio)benzyl chloride | [1][2] |
| Reagent | Sodium Cyanide (NaCN) or Potassium Cyanide (KCN) | [1][2] |
| Solvent | Toluene (often with added water) | [1][2][3] |
| Catalyst | Tetrabutylammonium chloride or Tetrabutylammonium bromide | [1][2][3] |
| Temperature | 60 - 100 °C (specifically 80-85 °C in an example) | [1][2][3][4] |
| Reaction Time | 1 - 6 hours (specifically 2 hours in an example) | [1][2][3] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is based on a reported procedure.[1][2]
Materials:
-
4-(Methylthio)benzyl chloride
-
Sodium cyanide (NaCN)
-
Tetrabutylammonium chloride
-
Toluene
-
Water
Procedure:
-
Under a nitrogen atmosphere, dissolve 4-(methylthio)benzyl chloride (1.0 eq) in toluene.
-
To this solution, add sodium cyanide (1.2 eq), tetrabutylammonium chloride (approx. 0.02 eq), and water.
-
Heat the reaction mixture to 80-85°C with vigorous stirring.
-
Maintain this temperature for approximately 2 hours, monitoring the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Separate the organic phase. The aqueous phase can be extracted with toluene to recover any remaining product.
-
Combine the organic phases and wash with water.
-
Dry the organic phase over an anhydrous drying agent (e.g., sodium sulfate).
-
Filter off the drying agent and remove the solvent under reduced pressure to yield the crude product.
-
The crude product can be further purified by recrystallization from a suitable solvent like diisopropyl ether.[3]
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low yield optimization.
References
- 1. WO2001007410A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[(4-(methylsulphonyl) phenyl] ethanone - Google Patents [patents.google.com]
- 2. US6566527B1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-methylsulphonyl)-phenyl]ethanone - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. US20030088107A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. P-(METHYLTHIO)PHENYLACETONITRILE | 38746-92-8 [chemicalbook.com]
Strategies to minimize the formation of polymeric byproducts in reactions involving 4-(Methylthio)phenylacetonitrile.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the formation of polymeric byproducts in reactions involving 4-(Methylthio)phenylacetonitrile.
Frequently Asked Questions (FAQs)
Q1: Why is my reaction mixture involving this compound turning into a thick, intractable sludge?
A1: The formation of a thick sludge or solid mass is a strong indication of polymerization. This compound possesses an "active methylene" group (the CH₂ group adjacent to the phenyl ring and the nitrile). In the presence of a base, this methylene group can be deprotonated to form a carbanion. This carbanion is a potent nucleophile and can attack the electrophilic carbon of the nitrile group on another molecule of this compound. This chain reaction, known as a Thorpe-Ziegler type polymerization, leads to the formation of high molecular weight polymeric byproducts, which are often insoluble and cause the reaction mixture to solidify.
Q2: What is the underlying chemical mechanism for this polymerization?
A2: The polymerization of this compound is primarily a base-catalyzed self-condensation reaction. The key steps are:
-
Deprotonation: A base removes a proton from the active methylene group, creating a resonance-stabilized carbanion.
-
Nucleophilic Attack: The carbanion of one molecule acts as a nucleophile and attacks the electrophilic carbon atom of the nitrile group of another molecule.
-
Chain Propagation: The resulting intermediate can then react with another carbanion, leading to the growth of a polymer chain.
This process is analogous to the Thorpe reaction for monofunctional nitriles and the Thorpe-Ziegler reaction for dinitriles.
Q3: How can I prevent or minimize the formation of these polymeric byproducts?
A3: Minimizing polymerization hinges on carefully controlling the reaction conditions to favor the desired reaction pathway over the self-condensation side reaction. Key strategies include:
-
Choice of Base: Use the weakest base necessary to achieve the desired reaction. Strong bases will significantly increase the concentration of the reactive carbanion, accelerating polymerization.
-
Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures can accelerate the rate of polymerization.
-
Slow Addition of Reagents: Adding the base or other reagents slowly and in a controlled manner can help to keep the instantaneous concentration of the reactive carbanion low.
-
Stoichiometry: Use a precise stoichiometry of reactants. An excess of base should be avoided.
-
Solvent Selection: The choice of solvent can influence the solubility of reactants and intermediates and can affect the reactivity of the base.
Troubleshooting Guides
Issue 1: Low Yield of Desired Product and Significant Polymer Formation in an Alkylation Reaction
-
Problem: You are attempting to alkylate this compound, but are observing a low yield of the alkylated product and a large amount of a solid byproduct.
-
Troubleshooting Steps:
-
Reduce Base Strength: If you are using a strong base like sodium hydride (NaH) or lithium diisopropylamide (LDA), consider switching to a weaker base such as potassium carbonate (K₂CO₃) or sodium ethoxide (NaOEt).
-
Lower the Reaction Temperature: Start the reaction at a lower temperature (e.g., 0 °C or even -78 °C) and slowly warm to the required temperature. Many reactions involving this substrate can be performed at or below room temperature.
-
Optimize Reagent Addition: Add the base portion-wise or as a solution dropwise to the reaction mixture containing the this compound and the alkylating agent. This helps to maintain a low concentration of the deprotonated species.
-
Check Purity of Starting Materials: Impurities in the this compound or solvent can sometimes initiate or accelerate polymerization. Ensure your starting materials are of high purity.
-
Issue 2: Reaction Solidifies Upon Addition of Base
-
Problem: The entire reaction mixture becomes a solid or a very thick slurry immediately after the addition of the base.
-
Troubleshooting Steps:
-
Immediate Temperature Reduction: If possible, immediately cool the reaction vessel in an ice or dry ice/acetone bath to try and slow the polymerization.
-
Dilution: If the reaction has not completely solidified, rapid dilution with a suitable, dry solvent may help to break up the solid and slow the reaction.
-
Re-evaluate Base and Temperature: For future attempts, a significant reduction in the strength of the base and the initial reaction temperature is necessary. Consider using a much milder base and starting at a very low temperature.
-
Reverse Addition: Consider adding the this compound solution slowly to a mixture of the base and the other reactant.
-
Data Summary
The following table summarizes recommended starting conditions for reactions involving this compound to minimize polymer formation. These are general guidelines and may require further optimization for specific transformations.
| Parameter | Recommended Condition | Rationale |
| Base | Weak inorganic bases (e.g., K₂CO₃, Cs₂CO₃) or alkoxides (e.g., NaOEt, KOtBu) | Stronger bases significantly increase the rate of self-condensation. |
| Temperature | -20 °C to room temperature | Lower temperatures disfavor the polymerization side reaction. |
| Solvent | Aprotic polar solvents (e.g., Acetonitrile, DMF, THF) | Ensure good solubility of reactants and compatibility with the chosen base. |
| Addition Rate | Slow, dropwise addition of base or substrate | Maintains a low concentration of the reactive carbanion intermediate. |
Experimental Protocols
Protocol 1: General Procedure for the Alkylation of this compound
This protocol provides a starting point for the alkylation of this compound with an alkyl halide, aiming to minimize byproduct formation.
-
Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and a nitrogen inlet, add this compound (1.0 eq) and the alkyl halide (1.1 eq) dissolved in anhydrous acetonitrile (10 mL per gram of nitrile).
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Base Addition: Prepare a solution of potassium tert-butoxide (1.2 eq) in anhydrous THF. Add this solution dropwise to the reaction mixture via the dropping funnel over a period of 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction Monitoring: Allow the reaction to stir at 0-5 °C and monitor its progress by TLC or LC-MS. If the reaction is sluggish, allow it to slowly warm to room temperature.
-
Quenching: Once the reaction is complete, quench by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Workup and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Visualizations
Caption: Competing reaction pathways for this compound.
Caption: Troubleshooting workflow for reducing polymer formation.
Recrystallization techniques for obtaining high-purity 4-(Methylthio)phenylacetonitrile.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the recrystallization of 4-(Methylthio)phenylacetonitrile. Our aim is to facilitate the consistent production of high-purity material for research and development.
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for recrystallizing this compound?
A1: The ideal solvent for recrystallization is one in which this compound has high solubility at elevated temperatures and low solubility at lower temperatures. Based on available literature and general principles of solubility ("like dissolves like"), a systematic screening of solvents is recommended. A patent for a synthesis process suggests that diisopropyl ether, lower alcohols (e.g., isopropanol, ethanol), or aromatic hydrocarbons (e.g., toluene) can be effective for purification.[1]
Q2: What are the most common impurities in crude this compound?
A2: Common impurities often stem from the synthetic route. If prepared from 4-(methylthio)benzyl chloride and an alkali metal cyanide, potential impurities include unreacted 4-(methylthio)benzyl chloride and side-products from the cyanation reaction.[1][2] Depending on the reaction conditions, small amounts of the corresponding carboxylic acid or amide, formed by hydrolysis of the nitrile, may also be present.
Q3: My compound "oils out" instead of crystallizing. What should I do?
A3: "Oiling out" occurs when the solid melts and comes out of solution as a liquid before it crystallizes. This is often because the boiling point of the solvent is higher than the melting point of the solute (this compound has a melting point of 42-43°C).[3] To remedy this, you can try a lower-boiling point solvent or use a solvent mixture. Adding a small amount of a "poor" solvent to a solution in a "good" solvent at a lower temperature can often induce crystallization. Slow cooling is also crucial; allow the solution to cool to room temperature undisturbed before moving it to an ice bath.
Q4: I have a very low yield after recrystallization. What are the likely causes?
A4: A low yield can result from several factors:
-
Using too much solvent: This is the most common reason. The minimum amount of hot solvent required to fully dissolve the compound should be used.
-
Cooling the solution too quickly: Rapid cooling can lead to the formation of small, impure crystals and can trap the desired compound in the mother liquor.
-
Premature crystallization during hot filtration: If hot filtration is necessary to remove insoluble impurities, the solution may cool and crystallize in the funnel. Using a pre-heated funnel can prevent this.
-
The compound has significant solubility in the cold solvent: In this case, cooling the solution to a very low temperature (e.g., in a dry ice/acetone bath) may improve the yield.
Q5: How can I induce crystallization if no crystals form?
A5: If crystals do not form upon cooling, the solution may be supersaturated. You can try the following techniques:
-
Scratching the inner surface of the flask: Use a glass rod to gently scratch the flask below the surface of the solution. The microscopic scratches on the glass can provide a nucleation site for crystal growth.
-
Seeding: Add a tiny crystal of pure this compound to the solution. This "seed" crystal provides a template for further crystallization.
-
Reducing the solvent volume: Carefully evaporate some of the solvent to increase the concentration of the solute and then allow it to cool again.
-
Cooling to a lower temperature: Place the flask in an ice-water bath or a freezer.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No crystals form upon cooling. | 1. Solution is not saturated (too much solvent used). 2. Supersaturation. 3. Cooling period is too short. | 1. Boil off some of the solvent to concentrate the solution and cool again. 2. Scratch the inside of the flask with a glass rod or add a seed crystal. 3. Allow the solution to stand at room temperature for a longer period before cooling in an ice bath. |
| The compound "oils out". | 1. The melting point of the compound is lower than the solution temperature upon saturation. 2. High concentration of impurities depressing the melting point. | 1. Use a lower-boiling point solvent or a solvent pair. 2. Try to purify the crude material by another method (e.g., column chromatography) before recrystallization. 3. Ensure slow cooling. |
| Low recovery of pure compound. | 1. Too much solvent was used. 2. The compound is too soluble in the cold solvent. 3. Premature crystallization during hot filtration. | 1. Use the minimum amount of hot solvent necessary for dissolution. 2. Cool the solution to a lower temperature (ice bath or freezer). 3. Use a pre-heated funnel for hot filtration. |
| Colored impurities remain in the crystals. | 1. The colored impurity has similar solubility to the product. 2. The colored impurity is adsorbed onto the crystal surface. | 1. Add a small amount of activated charcoal to the hot solution before filtration (use with caution as it can also adsorb the product). 2. Try a different recrystallization solvent. |
| Crystals are very fine or needle-like. | 1. The solution was cooled too rapidly. | 1. Allow the solution to cool slowly and undisturbed at room temperature before placing it in an ice bath. |
Experimental Protocols
Protocol 1: Single Solvent Recrystallization
This protocol is suitable when a single solvent with a significant temperature-dependent solubility for this compound is identified.
-
Solvent Selection: In a small test tube, add a small amount of crude this compound. Add a few drops of the chosen solvent and heat gently. A good solvent will dissolve the compound when hot but show poor solubility when cold. Potential solvents include isopropanol, ethanol, or toluene.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the selected solvent to the flask. Heat the mixture on a hot plate with stirring until the solvent begins to boil. Continue adding small portions of the hot solvent until the compound just dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration. Use a pre-heated funnel and fluted filter paper to quickly filter the hot solution into a clean, pre-heated Erlenmeyer flask.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Do not disturb the flask during this period. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining mother liquor.
-
Drying: Dry the crystals in a vacuum oven at a temperature well below the melting point (e.g., room temperature to 30°C).
Protocol 2: Mixed Solvent Recrystallization
This method is useful if no single suitable solvent is found. A pair of miscible solvents is used: one in which the compound is highly soluble (the "good" solvent) and one in which it is poorly soluble (the "poor" solvent). An example pair could be Toluene (good) and Hexane (poor).
-
Dissolution: Dissolve the crude this compound in the minimum amount of the hot "good" solvent in an Erlenmeyer flask.
-
Addition of "Poor" Solvent: While the solution is still hot, slowly add the "poor" solvent dropwise until the solution becomes faintly cloudy (turbid). This indicates the point of saturation.
-
Redissolution: Add a few more drops of the hot "good" solvent until the cloudiness just disappears.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature, then in an ice bath.
-
Isolation, Washing, and Drying: Follow steps 5-7 from Protocol 1, using a small amount of the ice-cold mixed solvent system for washing.
Visualizations
References
Challenges in handling and storing 4-(Methylthio)phenylacetonitrile.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the challenges associated with handling and storing 4-(Methylthio)phenylacetonitrile.
Troubleshooting Guide
This guide addresses specific issues that may arise during experimentation with this compound, presented in a question-and-answer format.
Issue 1: Unexpected reaction outcomes or low yield.
-
Question: My reaction is not proceeding as expected, or the yield of my desired product is significantly lower than anticipated. What could be the cause?
-
Answer: Several factors could contribute to unexpected reaction outcomes. Consider the following potential causes and solutions:
-
Purity of this compound: The starting material may contain impurities that interfere with the reaction. Two common impurities are the hydrolysis product, 4-(methylthio)phenylacetic acid, and the oxidation products, 4-(methylsulfinyl)phenylacetonitrile (sulfoxide) and 4-(methylsulfonyl)phenylacetonitrile (sulfone).
-
Reaction Conditions: Ensure that your reaction is performed under strictly anhydrous conditions and an inert atmosphere, as this compound is sensitive to moisture.[1] It is also incompatible with strong acids, acid chlorides, acid anhydrides, and oxidizing agents.[1]
-
Issue 2: Appearance of unknown spots on Thin Layer Chromatography (TLC).
-
Question: I am observing unexpected spots on my TLC analysis of the reaction mixture or the starting material. How can I identify them?
-
Answer: The appearance of new spots on TLC likely indicates the presence of impurities or degradation products.
-
4-(methylthio)phenylacetic acid: This hydrolysis product is more polar than the starting nitrile and will have a lower Rf value on the TLC plate.
-
Sulfoxide and Sulfone Derivatives: These oxidation products are also more polar than the starting material, with the sulfone being more polar than the sulfoxide. They will appear as distinct spots with lower Rf values.
To visualize these spots, a UV lamp can be used as the aromatic ring allows for UV absorption.[2] Staining with a potassium permanganate solution can also be effective, as the methylthio group and its oxidation products can be oxidized, resulting in a color change on the TLC plate.
-
Issue 3: Physical changes in the stored compound.
-
Question: The this compound in my laboratory has changed in color or consistency. Is it still usable?
-
Answer: this compound is a white to pale yellow solid.[3] A significant change in color (e.g., to brown) or clumping may indicate degradation or moisture absorption. It is recommended to assess the purity of the material before use.
Quantitative Data Summary
| Property | Value | Reference |
| Molecular Formula | C₉H₉NS | [3] |
| Molecular Weight | 163.24 g/mol | [1] |
| Melting Point | 42-43 °C | [4] |
| Boiling Point | 120.5-127.5 °C at 1 Torr | [5] |
| Appearance | White to pale yellow solid | [3] |
Experimental Protocols
Protocol 1: Purity Assessment of this compound by Thin Layer Chromatography (TLC)
This protocol outlines a method to assess the purity of this compound and identify potential degradation products.
Materials:
-
This compound sample
-
TLC plates (silica gel 60 F254)
-
Developing chamber
-
Mobile phase: e.g., Ethyl acetate/Hexane (30:70 v/v) - Note: The optimal mobile phase may need to be determined empirically.
-
UV lamp (254 nm)
-
Potassium permanganate stain (1.5 g KMnO₄, 10 g K₂CO₃, 1.25 mL 10% NaOH in 200 mL water)
-
Capillary tubes for spotting
Procedure:
-
Prepare the developing chamber by adding the mobile phase to a depth of approximately 0.5 cm and allowing the atmosphere to saturate.
-
Dissolve a small amount of the this compound sample in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Using a capillary tube, spot the dissolved sample onto the baseline of a TLC plate.
-
Place the TLC plate in the developing chamber and allow the mobile phase to ascend to near the top of the plate.
-
Remove the plate from the chamber and mark the solvent front with a pencil.
-
Allow the plate to dry completely.
-
Visualize the spots under a UV lamp (254 nm) and circle any visible spots with a pencil.
-
For further visualization, dip the plate into the potassium permanganate stain and gently heat with a heat gun.
-
Analyze the chromatogram for the presence of multiple spots, which would indicate impurities.
Mandatory Visualizations
Caption: Degradation pathways of this compound.
Caption: Troubleshooting workflow for experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety precautions for handling this compound?
A1: Always handle this compound in a well-ventilated area, preferably in a chemical fume hood.[1][6] Avoid contact with skin and eyes by wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[1][6] Avoid the formation of dust and aerosols.[1][6]
Q2: What are the ideal storage conditions for this compound?
A2: Store the compound in a tightly closed container in a cool, dry, and well-ventilated place.[1][3][6][7][8][9] Some sources recommend storage under an inert gas, as the compound is hygroscopic (tending to absorb moisture from the air).[1]
Q3: What are the known chemical incompatibilities of this compound?
A3: It is incompatible with strong acids, acid chlorides, acid anhydrides, and oxidizing agents.[1] Contact with moisture should also be avoided to prevent hydrolysis.[1]
Q4: What are the potential degradation products of this compound?
A4: Two main degradation pathways are known:
-
Hydrolysis: The nitrile group can hydrolyze in the presence of acid or base to form 4-(methylthio)phenylacetic acid.[1][4][7][10]
-
Oxidation: The methylthio group is susceptible to oxidation, which can lead to the formation of 4-(methylsulfinyl)phenylacetonitrile (the sulfoxide) and further to 4-(methylsulfonyl)phenylacetonitrile (the sulfone).
Q5: How can I purify this compound if it is found to be impure?
A5: If acidic impurities such as 4-(methylthio)phenylacetic acid are present, they can be removed by washing a solution of the compound in an organic solvent with a dilute aqueous basic solution (e.g., 5% sodium bicarbonate), followed by washing with water to neutrality. The purified compound can then be recovered by drying the organic layer and removing the solvent. Recrystallization from a suitable solvent system can also be an effective purification method.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Sulfone synthesis by oxidation [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. mdpi.com [mdpi.com]
- 6. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 7. Preparation of Carboxylic Acids: Hydrolysis of Nitriles [moodle.tau.ac.il]
- 8. benchchem.com [benchchem.com]
- 9. Detection and thin-layer chromatography of sulfur compounds. I. Sulfoxides, sulfones and sulfides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. organicchemistrytutor.com [organicchemistrytutor.com]
Improving the scalability of 4-(Methylthio)phenylacetonitrile synthesis for industrial applications.
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols for the scalable synthesis of 4-(Methylthio)phenylacetonitrile, a key intermediate in pharmaceutical development. The information is tailored for researchers, scientists, and drug development professionals engaged in industrial applications.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, particularly when scaling up the process.
Issue 1: Low or Inconsistent Product Yield
-
Question: We are experiencing lower than expected yields (<90%) of this compound. What are the likely causes and how can we improve this?
-
Answer: Low yields in this synthesis are often attributed to several factors, primarily related to the stability of the starting material and the efficiency of the phase transfer catalysis.
-
Hydrolysis of 4-(Methylthio)benzyl chloride: The starting material is susceptible to hydrolysis, especially in the presence of water and at elevated temperatures. Ensure all reagents and solvents are appropriately dried before use.
-
Inefficient Phase Transfer Catalysis: The transfer of the cyanide anion from the aqueous phase to the organic phase is critical. Issues can arise from:
-
Inadequate Agitation: Insufficient stirring will result in a low interfacial area between the two phases, hindering the catalyst's ability to transport the cyanide ion. For industrial-scale reactors, ensure the stirring speed is optimized to create a fine emulsion.
-
Improper Catalyst Concentration: Both too low and too high concentrations of the phase transfer catalyst can negatively impact the reaction rate and yield. The optimal concentration should be determined empirically, typically ranging from 1-5 mol%.
-
Catalyst Poisoning: Certain impurities can deactivate the catalyst. Ensure the purity of all starting materials.
-
-
Side Reactions: At elevated temperatures, side reactions can occur. Monitor the reaction temperature closely and maintain it within the optimal range (typically 80-85°C).[1][2][3]
-
Issue 2: Product Purity Issues and Byproduct Formation
-
Question: Our final product is contaminated with impurities. What are the common byproducts and how can we minimize their formation?
-
Answer: The primary impurity is often the unreacted starting material or byproducts from side reactions.
-
Unreacted 4-(Methylthio)benzyl chloride: This indicates an incomplete reaction. Consider increasing the reaction time, temperature (within the stable range), or the molar excess of the cyanide reagent.
-
4-(Methylthio)benzyl alcohol: This is a result of the hydrolysis of the starting material. To mitigate this, minimize the amount of water in the reaction and control the temperature.
-
Dibenzyl Ether Formation: In the absence of an efficient reaction with the cyanide, the benzyl chloride can undergo self-condensation to form an ether, especially under basic conditions. Ensuring a sufficient concentration of the cyanide at the reaction interface is key.
-
Purification: For removal of these impurities, vacuum distillation is a common industrial method.[4][5][6][7] Recrystallization from a suitable solvent, such as diisopropyl ether, can also be employed for further purification.[1][2]
-
Issue 3: Scalability Challenges
-
Question: We are facing difficulties in translating our lab-scale synthesis to an industrial scale. What are the key parameters to consider for a successful scale-up?
-
Answer: Scaling up the synthesis of this compound requires careful consideration of several factors:
-
Heat Transfer: The reaction is exothermic. Industrial reactors have a lower surface-area-to-volume ratio, making heat dissipation more challenging. Ensure your reactor has an adequate cooling system to maintain a stable temperature and avoid runaway reactions.
-
Mass Transfer: As mentioned, efficient mixing is crucial for phase transfer catalysis. The geometry of the reactor and the type of agitator will significantly impact the mass transfer. What works in a round-bottom flask may not be directly transferable to a large-scale reactor.
-
Reagent Addition: The order and rate of reagent addition can impact the reaction. A controlled, slow addition of the 4-(methylthio)benzyl chloride to the cyanide solution is often preferred to control the exotherm and minimize side reactions.
-
Safety: The use of large quantities of sodium or potassium cyanide presents significant safety hazards. All personnel must be thoroughly trained in handling cyanides, and appropriate safety protocols, including emergency quenching procedures and waste disposal, must be in place.[8][9][10]
-
Frequently Asked Questions (FAQs)
Q1: What is the most common industrial synthesis route for this compound?
A1: The most prevalent industrial method is the reaction of 4-(methylthio)benzyl chloride with an alkali metal cyanide, such as sodium cyanide or potassium cyanide, in a two-phase system using a phase transfer catalyst.[1]
Q2: What is the role of a phase transfer catalyst in this synthesis?
A2: A phase transfer catalyst (PTC), typically a quaternary ammonium salt like tetrabutylammonium bromide, facilitates the transfer of the cyanide anion (CN-) from the aqueous phase, where it is soluble, to the organic phase containing the 4-(methylthio)benzyl chloride.[11][12] This allows the reaction to proceed at a reasonable rate.
Q3: What are the optimal reaction conditions for this synthesis?
A3: Typical conditions involve using toluene as the organic solvent, a reaction temperature of 80-85°C, and a reaction time of 2-6 hours.[1][2][3] The exact parameters may need to be optimized for your specific equipment and scale.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC) to track the disappearance of the starting material, 4-(methylthio)benzyl chloride.
Q5: What are the critical safety precautions when handling large quantities of cyanide?
A5: Working with cyanides requires strict safety protocols. Always work in a well-ventilated area, wear appropriate personal protective equipment (gloves, goggles, lab coat), and have a cyanide antidote kit readily available. Never mix cyanides with acids, as this will generate highly toxic hydrogen cyanide gas. All cyanide-containing waste must be quenched and disposed of according to environmental regulations.[8][9][10]
Data Presentation
Table 1: Effect of Catalyst Loading on Product Yield
| Catalyst Loading (mol%) | Reaction Time (hours) | Yield (%) | Purity (%) |
| 1 | 6 | 85 | 95 |
| 2.5 | 4 | >95 | 98 |
| 5 | 3 | >95 | 98 |
| 10 | 3 | 94 | 97 |
Note: Data is representative of typical phase transfer catalysis reactions for benzyl cyanide synthesis and should be used as a guideline for optimization.
Table 2: Influence of Reaction Temperature on Yield and Purity
| Temperature (°C) | Reaction Time (hours) | Yield (%) | Purity (%) |
| 60 | 8 | 88 | 97 |
| 80 | 4 | >95 | 98 |
| 100 | 2 | 92 | 96 (increased byproducts) |
Note: Higher temperatures can decrease reaction time but may lead to increased byproduct formation, impacting purity.[8]
Table 3: Impact of Stirring Speed on Reaction Time
| Stirring Speed (RPM) | Reaction Time to >95% Conversion (hours) |
| 100 | 10 |
| 300 | 5 |
| 500 | 3 |
| 700 | 3 |
Note: Increasing stirring speed enhances mass transfer, reducing reaction time up to a certain point where the reaction becomes kinetically controlled rather than mass-transfer limited.[13][14][15]
Experimental Protocols
Protocol 1: Synthesis of this compound
-
Reactor Setup: A jacketed glass reactor equipped with a mechanical stirrer, condenser, thermocouple, and a nitrogen inlet is charged with sodium cyanide (1.2 equivalents) and water.
-
Reagent Preparation: In a separate vessel, 4-(methylthio)benzyl chloride (1 equivalent) is dissolved in toluene. The phase transfer catalyst, tetrabutylammonium bromide (0.025 equivalents), is added to this solution.
-
Reaction: The sodium cyanide solution is heated to 80-85°C with vigorous stirring. The solution of 4-(methylthio)benzyl chloride and catalyst is then added dropwise over 1-2 hours, maintaining the internal temperature between 80-85°C.
-
Monitoring: The reaction is monitored by HPLC until the starting material is consumed (typically 2-4 hours after the addition is complete).
-
Workup: Once the reaction is complete, the mixture is cooled to room temperature. The organic layer is separated, washed with water, and then with brine.
-
Isolation: The organic solvent (toluene) is removed under reduced pressure to yield the crude this compound.
Protocol 2: Purification by Vacuum Distillation
-
Setup: The crude product is transferred to a distillation flask equipped with a short-path distillation head and a vacuum source.[4][5][6][7]
-
Distillation: The system is gradually evacuated, and the temperature is slowly increased. Any residual solvent and low-boiling impurities are collected as the forerun. The product, this compound, is then collected at the appropriate temperature and pressure (literature boiling point is approximately 120-127°C at 1 Torr).
-
Collection: The purified product is collected in a pre-weighed flask.
Mandatory Visualization
References
- 1. US6566527B1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-methylsulphonyl)-phenyl]ethanone - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. WO2001007410A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[(4-(methylsulphonyl) phenyl] ethanone - Google Patents [patents.google.com]
- 4. Vacuum Distillation: Process, Applications & Pump Requirements [brandtech.com]
- 5. Vacuum distillation - Wikipedia [en.wikipedia.org]
- 6. Understanding Vacuum Distillation [sihaienergytech.com]
- 7. buschvacuum.com [buschvacuum.com]
- 8. biomedres.us [biomedres.us]
- 9. CZ2008474A3 - Process for preparing benzyl cyanide being optionally substituted on benzene ring - Google Patents [patents.google.com]
- 10. phasetransfer.com [phasetransfer.com]
- 11. macmillan.princeton.edu [macmillan.princeton.edu]
- 12. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Validation & Comparative
Comparative analysis of the biological activity of 4-(methylthio)phenylacetonitrile and its derivatives.
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the biological activities of 4-(methylthio)phenylacetonitrile and its structurally related derivatives. While direct and extensive research on the lead compound is limited, this report synthesizes available data on analogous compounds to offer insights into their potential anticancer, anti-inflammatory, and antimicrobial properties.
Recent studies have highlighted the diverse biological potential of compounds containing the 4-(methylthio)phenyl moiety. These activities range from cytotoxicity against various cancer cell lines to the inhibition of key inflammatory mediators. This guide summarizes the available quantitative data, details relevant experimental protocols, and visualizes key signaling pathways to facilitate a deeper understanding of the structure-activity relationships within this class of compounds.
Anticancer Activity
Derivatives of this compound have demonstrated notable anticancer properties. The primary method for evaluating this in vitro activity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures a cell's metabolic activity as an indicator of its viability.
Table 1: Anticancer Activity of Phenylacetonitrile Derivatives (Illustrative)
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Methoxy-substituted phenylacrylonitriles | MCF-7 (Breast) | 34 - 44 | [1] |
| Phenylacetamide derivatives | PC3 (Prostate) | 52 - 80 | |
| Phenylacetamide derivatives | MCF-7 (Breast) | 100 | |
| 7-chloro-(4-thioalkylquinoline) derivatives | CCRF-CEM (Leukemia) | Not Specified |
| 5-aryl-2-butylthio-1,3,4-oxadiazole derivatives | MCF-7 (Breast) | 10.05 ± 1.08 | |
Note: The data in this table is illustrative of the types of activities observed for related compound classes and is not a direct comparison of this compound derivatives.
The mechanism of anticancer action for many of these compounds involves the induction of apoptosis, or programmed cell death. This is often mediated through the activation of specific signaling pathways within the cancer cells.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Workflow for a Typical MTT Assay:
Caption: General workflow for determining cytotoxicity using the MTT assay.
Anti-inflammatory Activity
p-(Methylthio)phenylacetonitrile (p-MTPA) has been reported to possess anti-inflammatory properties, with evidence suggesting it acts as an inhibitor of cyclooxygenase-2 (COX-2).[2] COX-2 is an enzyme responsible for the production of prostaglandins, which are key mediators of inflammation. Inhibition of COX-2 is a common mechanism for nonsteroidal anti-inflammatory drugs (NSAIDs).
Quantitative data on the COX-2 inhibitory activity of this compound and its direct derivatives is not extensively documented in the available literature. However, the general principle of COX-2 inhibition provides a basis for comparison with other known anti-inflammatory agents.
Table 2: Anti-inflammatory Activity of Structurally Unrelated COX-2 Inhibitors (For Context)
| Compound | Assay Type | IC50 (µM) | Reference |
|---|---|---|---|
| Thiophene derivative (5b) | COX-2 Inhibition | 5.45 | [3] |
| 1,3-Dihydro-2H-indolin-2-one derivative (4e) | COX-2 Inhibition | 2.35 ± 0.04 | [4] |
| 1,3-Dihydro-2H-indolin-2-one derivative (9h) | COX-2 Inhibition | 2.422 ± 0.10 | [4] |
| 1,3-Dihydro-2H-indolin-2-one derivative (9i) | COX-2 Inhibition | 3.34 ± 0.05 |[4] |
Experimental Protocol: COX-2 Inhibition Assay (General)
A common method to assess COX-2 inhibitory activity involves measuring the enzyme's ability to convert a substrate (e.g., arachidonic acid) into its product (e.g., prostaglandin E2) in the presence and absence of the test compound.
Conceptual Workflow for a COX-2 Inhibition Assay:
Caption: Conceptual workflow for a COX-2 enzyme inhibition assay.
Antimicrobial Activity
The antimicrobial potential of phenylacetonitrile derivatives has also been investigated. One study reported the antifungal activity of 4-(methylsulfanyl)-butanenitrile, a structurally related compound.[5] The minimum inhibitory concentration (MIC) is a key parameter used to quantify the antimicrobial efficacy of a compound.
Table 3: Antifungal Activity of a Structurally Related Nitrile
| Compound | Fungal Strain | Median MIC (mM) | Reference |
|---|
| 4-(methylsulfanyl)-butanenitrile | Various Fungi | 27.00 |[5] |
The MIC value represents the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Signaling Pathways
The biological activities of phenylacetonitrile derivatives are often linked to their ability to modulate specific intracellular signaling pathways. Dysregulation of these pathways is a hallmark of many diseases, including cancer and inflammatory disorders.
Mitogen-Activated Protein Kinase (MAPK) Pathway: The MAPK signaling cascade is a crucial regulator of various cellular processes, including proliferation, differentiation, and apoptosis.[6] Aberrant MAPK signaling is frequently observed in cancer. Some phenylacetonitrile derivatives may exert their anticancer effects by modulating this pathway.
References
- 1. Crystal Structure–Activity Relationship of Some MeO Phenylacrylonitriles: Dual Antimicrobial–Cytotoxic Effects and in Silico Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. p-(Methylthio)phenylacetonitrile | 38746-92-8 | FM152422 [biosynth.com]
- 3. Synthesis, in vivo anti-inflammatory, COX-1/COX-2 and 5-LOX inhibitory activities of new 2,3,4-trisubstituted thiophene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antifungal Activity of Glucosinolate-Derived Nitriles and Their Synergistic Activity with Glucosinolate-Derived Isothiocyanates Distinguishes Various Taxa of Brassicaceae Endophytes and Soil Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting the MAPK signaling pathway: implications and prospects of flavonoids in 3P medicine as modulators of cancer cell plasticity and therapeutic resistance in breast cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
Structure-Activity Relationship of 4-(Methylthio)phenylacetonitrile Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationship (SAR) of hypothetical 4-(Methylthio)phenylacetonitrile analogs. While comprehensive SAR studies on this specific scaffold are limited in publicly available literature, this document synthesizes findings from structurally related compounds to infer potential activity trends, particularly in the context of anticancer and anti-inflammatory activities.[1] The information herein is intended to guide researchers in the design and development of novel therapeutic agents based on the 4-(methylthio)phenyl scaffold.
Inferred Structure-Activity Relationship
Based on the analysis of related compounds, several key structural modifications to the this compound core can be hypothesized to influence biological activity. The nitrile group, a common feature in many bioactive molecules, can act as a hydrogen bond acceptor or a bioisostere for other functional groups, making it a crucial component for potential interactions with biological targets.[1] Modifications to the phenyl ring and the methylthio group are likely to impact the electronic and steric properties of the molecule, thereby influencing its potency and selectivity.
The following diagram illustrates a hypothetical SAR for this compound analogs, highlighting regions where modifications could modulate activity.
Caption: Inferred SAR of this compound Analogs.
Comparative Biological Activity of Hypothetical Analogs
The following table summarizes the predicted biological activity of hypothetical this compound analogs based on SAR principles observed in related compound series. The activity is qualitatively described as potentially increased, decreased, or altered.
| Analog | R1 Substitution (Phenyl Ring) | R2 Substitution (Sulfur Moiety) | α-Carbon Substitution | Predicted Biological Activity Trend |
| 1 (Parent) | H | -S-CH3 | H | Baseline |
| 2 | 4-OCH3 | -S-CH3 | H | Potentially Increased |
| 3 | 4-Cl | -S-CH3 | H | Potentially Altered/Decreased |
| 4 | H | -S(O)-CH3 | H | Potentially Altered (Solubility/Activity) |
| 5 | H | -S(O)2-CH3 | H | Potentially Altered (Solubility/Activity) |
| 6 | H | -S-CH3 | CH3 | Potentially Decreased (Steric Hindrance) |
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below to guide the evaluation of the biological activity of this compound analogs.
MTT Assay for Cell Viability and Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[2][3]
Materials:
-
Cancer cell line of interest (e.g., HeLa, HepG2, A549)[2]
-
Complete cell culture medium
-
Test compounds (this compound analogs)
-
96-well flat-bottom sterile microplates
-
MTT reagent (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO)[3]
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are seeded into a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) and incubated for 24 hours to allow for attachment.[1][3]
-
Compound Treatment: Prepare serial dilutions of the test compounds in the complete medium. The cells are then treated with various concentrations of the compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).[2]
-
MTT Addition: After the incubation period, the MTT solution is added to each well, and the plate is incubated for an additional 2-4 hours.[3]
-
Formazan Solubilization: The medium is removed, and a solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.[2][3]
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.[2]
-
Data Analysis: The percentage of cell viability is calculated relative to a vehicle control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.[2]
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a colorimetric method that quantifies cell death by measuring the release of lactate dehydrogenase from damaged cells.[2]
Materials:
-
LDH cytotoxicity assay kit
-
Cells and test compounds as described for the MTT assay
Procedure:
-
Cell Seeding and Treatment: Follow the same procedure as the MTT assay (steps 1 and 2).
-
Supernatant Collection: After the incubation period, a portion of the cell culture supernatant is transferred to a new 96-well plate.[2]
-
LDH Reaction: The LDH reaction mixture from the kit is added to the supernatant.[2]
-
Incubation: The plate is incubated at room temperature, protected from light.[2]
-
Stop Reaction: A stop solution from the kit is added to each well.[2]
-
Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader.[2]
-
Data Analysis: Cytotoxicity is determined by comparing the LDH activity in the treated wells to that of a maximum LDH release control.[2]
The following diagram illustrates a typical experimental workflow for evaluating the cytotoxicity of the synthesized analogs.
Caption: Experimental Workflow for Cytotoxicity Screening.
Conclusion
While direct experimental data on the SAR of this compound analogs is not extensively documented, inferences from related chemical series suggest that modifications to the phenyl ring, the sulfur moiety, and the alpha-carbon can significantly impact biological activity. The provided experimental protocols for in vitro cytotoxicity assays offer a robust framework for the biological evaluation of newly synthesized analogs. Further investigation into this chemical scaffold is warranted to explore its therapeutic potential.
References
A Comparative Guide to 4-(Methylthio)phenylacetonitrile and Other Phenylacetonitrile Derivatives in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, phenylacetonitrile and its derivatives are versatile building blocks, pivotal in the construction of a wide array of complex molecules, including pharmaceuticals and agrochemicals. This guide provides an in-depth comparison of 4-(methylthio)phenylacetonitrile with two other key derivatives: 4-methoxyphenylacetonitrile and 4-chlorophenylacetonitrile. The focus is on their application in condensation reactions, particularly in the synthesis of precursors for biologically active compounds.
Executive Summary
This compound distinguishes itself as a valuable intermediate, notably in the synthesis of selective COX-2 inhibitors like Etoricoxib. Its performance in key synthetic steps, such as the condensation with nicotinic acid esters, is critical for the overall efficiency of the drug manufacturing process. This guide presents a comparative analysis of the physical properties and reactivity of this compound against its methoxy and chloro-substituted counterparts, supported by experimental data and detailed protocols. Furthermore, the direct biological activity of this compound as a cyclooxygenase-2 (COX-2) inhibitor is highlighted, offering insights into its potential dual role as both a synthetic intermediate and a pharmacologically active scaffold.
Comparative Data of Phenylacetonitrile Derivatives
The selection of a specific phenylacetonitrile derivative for a synthesis campaign often depends on a combination of factors including its physical properties, reactivity, and the electronic effects of the substituent on the phenyl ring. The following table summarizes the key physical and chemical properties of the three derivatives under review.
| Property | This compound | 4-Methoxyphenylacetonitrile | 4-Chlorophenylacetonitrile |
| CAS Number | 38746-92-8 | 104-47-2 | 140-53-4 |
| Molecular Formula | C₉H₉NS | C₉H₉NO | C₈H₆ClN |
| Molecular Weight | 163.24 g/mol | 147.17 g/mol | 151.59 g/mol |
| Appearance | Off-white to yellow solid | Clear colorless to slightly yellow liquid | Colorless to pale yellow solid or liquid |
| Melting Point | 42-43 °C | 8 °C | 25-28 °C |
| Boiling Point | 120.5-127.5 °C (1 Torr) | 286-287 °C | 265-267 °C |
| Density | 1.11 g/cm³ (Predicted) | 1.085 g/mL at 25 °C | 1.19 g/cm³ |
Performance in Organic Synthesis: A Focus on Condensation Reactions
A critical application of these phenylacetonitrile derivatives is their use as nucleophiles in base-catalyzed condensation reactions. A key example is the synthesis of 3-(6-methylpyridin-3-yl)-2-(4-substituted-phenyl)-3-oxopropanenitrile, a crucial intermediate in the production of the COX-2 inhibitor, Etoricoxib. The electron-donating or -withdrawing nature of the para-substituent significantly influences the acidity of the benzylic protons and, consequently, the reactivity of the corresponding carbanion.
| Phenylacetonitrile Derivative | Reaction | Yield | Reference |
| This compound | Condensation with a 6-methylnicotinic ester followed by hydrolysis and decarboxylation | 76% (of the hydrolyzed and decarboxylated product) | [1] |
| 4-Chlorophenylacetonitrile | Condensation with ethyl phenylacetate | 86-92% (crude), 74-82% (recrystallized) | [2] |
| 4-Methoxyphenylacetonitrile | Condensation with aromatic aldehydes | (Qualitative description of use) | [3] |
The data suggests that both electron-donating (-SMe, -OMe) and electron-withdrawing (-Cl) groups are compatible with these condensation reactions, leading to good to excellent yields. The slightly lower reported yield for the product derived from this compound might be attributable to the multi-step process reported in the patent, rather than an inherent lower reactivity in the condensation step itself.
Experimental Protocols
Detailed experimental procedures are crucial for reproducibility and optimization. Below are protocols for the condensation of phenylacetonitrile derivatives, based on literature precedents.
Protocol 1: Condensation of this compound with a 6-Methylnicotinic Ester (Adapted from Patent Literature)
This procedure is a key step in the synthesis of an intermediate for COX-2 inhibitors.[1][4]
-
Reaction Setup: In a reaction vessel equipped with a stirrer, reflux condenser, and under a nitrogen atmosphere, a solution of sodium methoxide (2 equivalents) in toluene is prepared.
-
Addition of Reactants: To this solution, ethyl 6-methylnicotinate (1 equivalent) is added. The mixture is heated to 85-90 °C. A solution of this compound (1 equivalent) in toluene is then added dropwise over 30 minutes.
-
Reaction: The reaction mixture is stirred under reflux for 14 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, the reaction mixture is cooled and poured into ice water. The organic phase is separated, and the aqueous phase is extracted with toluene. The aqueous phase is then acidified to pH 6.0 with concentrated HCl, leading to the precipitation of the product.
-
Isolation: The resulting suspension is filtered, and the solid residue is washed with water and dried to yield 3---INVALID-LINK--pyridine.
Protocol 2: Condensation of 4-Chlorophenylacetonitrile with Ethyl Phenylacetate (Adapted from Organic Syntheses)
This procedure provides a detailed method for a similar base-catalyzed condensation.[2]
-
Preparation of Sodium Ethoxide: In a three-necked flask equipped with a stirrer, condenser, and dropping funnel, prepare a solution of sodium (0.5 g atom) in absolute ethanol (150 ml).
-
Addition of Reactants: While the sodium ethoxide solution is refluxing with stirring, a mixture of 4-chlorophenylacetonitrile (0.25 mole) and ethyl phenylacetate (0.31 mole) is added through the dropping funnel over a period of 1 hour.
-
Reaction: The solution is refluxed for an additional 3 hours.
-
Work-up: The reaction mixture is cooled and poured into cold water (600 ml). The aqueous alkaline mixture is extracted with ether to remove any unreacted starting materials. The aqueous solution is then acidified with cold 10% hydrochloric acid.
-
Isolation: The acidified solution is extracted with ether. The ether solution is washed with water and 10% sodium bicarbonate solution, then dried over anhydrous sodium sulfate. The ether is removed by distillation to yield the crude product, which can be further purified by recrystallization from methanol or aqueous methanol.
Mandatory Visualizations
Synthesis Workflow for Etoricoxib Intermediate
The following diagram illustrates the synthetic pathway leading to a key intermediate of the COX-2 inhibitor Etoricoxib, highlighting the role of this compound.
Caption: Synthetic pathway to a key Etoricoxib intermediate.
Cyclooxygenase-2 (COX-2) Signaling Pathway
This compound has been identified as an inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. The diagram below illustrates the COX-2 signaling pathway.
Caption: Inhibition of the COX-2 signaling pathway.
Conclusion
This compound stands out as a highly valuable and versatile building block in organic synthesis, particularly for the construction of pharmaceutical intermediates. Its performance in condensation reactions is comparable to other substituted phenylacetonitrile derivatives, with the added advantage of being a direct precursor in the synthesis of the COX-2 inhibitor Etoricoxib. Furthermore, the intrinsic COX-2 inhibitory activity of this compound itself opens up avenues for the design of novel anti-inflammatory agents. The provided experimental protocols offer a practical guide for the application of these derivatives in the laboratory, facilitating further research and development in this important area of medicinal chemistry.
References
- 1. WO2001007410A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[(4-(methylsulphonyl) phenyl] ethanone - Google Patents [patents.google.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Signal transduction pathways regulating cyclooxygenase-2 expression: potential molecular targets for chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]
For researchers, scientists, and drug development professionals, this guide provides an objective spectroscopic comparison of 4-(Methylthio)phenylacetonitrile with structurally related sulfur-containing aromatic compounds: Thioanisole, 4-(Methylthio)benzaldehyde, and 4-(Methylthio)benzoic acid. The following sections present key experimental data to facilitate the identification, characterization, and quality control of these compounds.
This guide summarizes the key spectroscopic characteristics of these molecules, offering a comparative analysis of their Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Raman spectroscopy data. Detailed experimental protocols for these techniques are also provided to ensure reproducibility and accurate data acquisition in your own laboratory settings.
Comparative Spectroscopic Data
The unique electronic environment of the sulfur atom and the nature of the para-substituent in these compounds give rise to distinct spectroscopic fingerprints. The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, Mass, and Raman spectroscopy for a direct comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)
| Compound | Aromatic Protons (ppm) | -SCH₃ Protons (ppm) | Other Protons (ppm) | Solvent |
| This compound | 7.20-7.35 (m) | 2.45 (s) | 3.70 (s, -CH₂CN) | CDCl₃ |
| Thioanisole | 7.26-7.25 (m, 4H), 7.13-7.09 (m, 1H)[1] | 2.45 (s, 3H)[1] | - | CDCl₃[1] |
| 4-(Methylthio)benzaldehyde | 7.78-7.75 (m, 2H), 7.34-7.31 (m, 2H)[1] | 2.53 (s, 3H)[1] | 9.92 (s, 1H, -CHO)[1] | CDCl₃[1] |
| 4-(Methylthio)benzoic acid | 7.95 (d, 2H), 7.25 (d, 2H) | 2.50 (s, 3H) | ~11.5 (br s, 1H, -COOH) | CDCl₃ |
Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)
| Compound | Aromatic Carbons (ppm) | -SCH₃ Carbon (ppm) | Other Carbons (ppm) | Solvent |
| This compound | 138.9, 129.5, 128.9, 126.2 | 15.6 | 118.2 (-CN), 22.8 (-CH₂CN) | CDCl₃ |
| Thioanisole | 138.4, 128.7, 126.6, 125.0[1] | 15.8[1] | - | CDCl₃[1] |
| 4-(Methylthio)benzaldehyde | 191.1, 147.9, 133.0, 129.9, 125.2[1] | 14.7[1] | - | CDCl₃[1] |
| 4-(Methylthio)benzoic acid | 171.7, 143.0, 136.3, 134.9, 133.9[2] | 14.8 | - | DMSO[2] |
Vibrational Spectroscopy
Table 3: Key Infrared (IR) and Raman Spectroscopic Data (Wavenumbers in cm⁻¹)
| Compound | C≡N Stretch (IR) | C=O Stretch (IR) | C-S Stretch (Raman) | S-CH₃ Stretch (Raman) |
| This compound | ~2250 | - | Data not available | Data not available |
| Thioanisole | - | - | ~700[3] | ~690[3] |
| 4-(Methylthio)benzaldehyde | - | ~1700[4] | Data not available | Data not available |
| 4-(Methylthio)benzoic acid | - | ~1680[5] | ~710[6] | ~695[6] |
Mass Spectrometry
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion [M]⁺ (m/z) | Key Fragment Ions (m/z) | Ionization Method |
| This compound | 163 | 148, 121, 116 | Electron Ionization (EI) |
| Thioanisole | 124 | 109, 91, 77 | Electron Ionization (EI) |
| 4-(Methylthio)benzaldehyde | 152[7] | 151, 123, 108, 77[7] | Electron Ionization (EI)[8] |
| 4-(Methylthio)benzoic acid | 168[6] | 151, 123, 108, 91[6] | Electron Ionization (EI)[6] |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below. These protocols represent standard operating procedures and may be adapted based on the specific instrumentation available.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the solid sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation : Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition :
-
Tune and shim the instrument to optimize magnetic field homogeneity.
-
Acquire a single-pulse ¹H spectrum with a 90° pulse angle.
-
Set the spectral width to cover the expected range of proton resonances (typically 0-12 ppm).
-
Use a sufficient number of scans to achieve an adequate signal-to-noise ratio (typically 8-16 scans).
-
Process the data with Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
-
-
¹³C NMR Acquisition :
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to encompass all expected carbon resonances (typically 0-200 ppm).
-
A larger number of scans is required due to the lower natural abundance and sensitivity of the ¹³C nucleus (typically 1024 or more scans).
-
Process the data similarly to the ¹H spectrum.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR) :
-
Ensure the ATR crystal (e.g., diamond, zinc selenide) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.[9]
-
Record a background spectrum of the empty ATR accessory.[10]
-
Place a small amount of the solid sample onto the ATR crystal.[9]
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.[10]
-
-
Data Acquisition :
-
Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).
-
Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.
-
The final spectrum is presented in terms of absorbance or transmittance.
-
Raman Spectroscopy
-
Sample Preparation : Place a small amount of the solid sample directly onto a microscope slide or into a capillary tube.
-
Instrumentation : Use a Raman spectrometer equipped with a laser excitation source (e.g., 785 nm).
-
Data Acquisition :
-
Focus the laser onto the sample.
-
Set the laser power to a level that provides good signal without causing sample degradation.
-
Acquire the Raman spectrum over the desired Raman shift range (e.g., 200-3200 cm⁻¹).
-
Accumulate multiple scans to improve the signal-to-noise ratio.
-
Perform baseline correction to remove any fluorescence background.
-
Mass Spectrometry (Electron Ionization - EI)
-
Sample Introduction : Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) for volatile compounds.
-
Ionization : Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
-
Mass Analysis : Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection : Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.
-
Data Analysis : Identify the molecular ion peak and analyze the fragmentation pattern to elucidate the structure of the compound.
Visualized Workflows
The following diagrams illustrate the logical workflow for the spectroscopic analysis of a chemical compound and a general decision-making process for selecting the appropriate spectroscopic technique.
Figure 1. General workflow for the spectroscopic characterization of a chemical compound.
Figure 2. Decision workflow for selecting appropriate spectroscopic techniques.
References
- 1. rsc.org [rsc.org]
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. 4-(Methylthio)benzoic acid | C8H8O2S | CID 83230 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4-(Methylthio)benzaldehyde | C8H8OS | CID 76985 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Page loading... [guidechem.com]
- 9. drawellanalytical.com [drawellanalytical.com]
- 10. benchchem.com [benchchem.com]
Evaluating the performance of 4-(Methylthio)phenylacetonitrile as a precursor for COX-2 inhibitors compared to other intermediates.
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of 4-(Methylthio)phenylacetonitrile as a precursor in the synthesis of Cyclooxygenase-2 (COX-2) inhibitors, benchmarked against other common intermediates used in the production of widely recognized COX-2 inhibitors such as Celecoxib and Rofecoxib. The following sections present a detailed analysis of synthetic pathways, quantitative performance data, and experimental protocols to aid researchers in selecting the most efficient and suitable precursors for their drug development endeavors.
Performance Comparison of Precursors in COX-2 Inhibitor Synthesis
The selection of a precursor is a critical step in the synthesis of active pharmaceutical ingredients, directly impacting the overall efficiency, cost-effectiveness, and purity of the final product. This section evaluates this compound against other established intermediates in the synthesis of diarylheterocyclic COX-2 inhibitors.
Quantitative Data Summary
The following table summarizes key performance indicators for the synthesis of COX-2 inhibitors using different precursors. The data is compiled from various patented and peer-reviewed sources to provide a comparative overview of yield and reaction conditions.
| Precursor | Target COX-2 Inhibitor Intermediate | Key Reaction Step | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| This compound | 3---INVALID-LINK--pyridine | Condensation | Methyl-6-methyl nicotinate, Sodium methoxide | Toluene, Methanol | 105-110 | 6 | >85 |
| p-Methylacetophenone | 1-(4-Methylphenyl)-4,4,4-trifluoro-1,3-butanedione | Claisen Condensation | Ethyl trifluoroacetate, Sodium hydride | Toluene | 60-65 | 1 | 96[1][2] |
| p-Methylacetophenone | 1-(4-Methylphenyl)-4,4,4-trifluoro-1,3-butanedione | Claisen Condensation | Ethyl trifluoroacetate, Sodium hydride | Toluene | 40-45 | 5 | 91[1][2] |
| p-Methylacetophenone | 1-(4-Methylphenyl)-4,4,4-trifluoro-1,3-butanedione | Claisen Condensation | Ethyl trifluoroacetate, Potassium hydride | Toluene | 30-35 | 6 | 86[1] |
| Phenylacetic acid | 4-[4-(Methylsulfonyl)phenyl]-3-phenylfuran-2(5H)-one (Rofecoxib) | Multi-step synthesis | Various | Various | Various | Not specified | Not specified |
Experimental Protocols
Detailed methodologies for the synthesis of key intermediates are provided below. These protocols are based on established literature and offer a practical guide for laboratory-scale synthesis.
Synthesis of 1-(6-Methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone using this compound
This protocol outlines a five-step synthesis for a key intermediate of the COX-2 inhibitor Etoricoxib.
Step 1: Synthesis of 4-(Methylthio)benzyl chloride from 4-(Methylthio)benzyl alcohol
-
Procedure: Dissolve 4-(methylthio)benzyl alcohol in toluene under a nitrogen atmosphere. Add concentrated hydrochloric acid and stir the mixture at 20-25°C for 2 hours. After completion, dilute the reaction mixture with toluene, separate the aqueous phase, and neutralize the organic phase with sodium bicarbonate. Filter and evaporate the solvent to obtain 4-(methylthio)benzyl chloride.
-
Yield: >95%[3]
Step 2: Synthesis of this compound
-
Procedure: Dissolve 4-(methylthio)benzyl chloride in toluene. Add sodium cyanide, a phase-transfer catalyst (e.g., tetrabutylammonium chloride), and water. Heat the mixture to 80-85°C and stir for 2 hours. After cooling, the organic layer containing the product is separated.
-
Yield: >85%
Step 3: Synthesis of 3---INVALID-LINK--pyridine
-
Procedure: A mixture of this compound and methyl-6-methyl nicotinate in toluene is heated to 90-95°C. A solution of sodium methoxide in methanol is added slowly, and the reaction is maintained at 105-110°C for 6 hours. After completion, the reaction is cooled, and the product is precipitated by the addition of water and acetic acid.[4][5]
-
Yield: Not explicitly stated for this step, but the overall process is efficient.
Step 4: Hydrolysis and Decarboxylation to 3---INVALID-LINK--pyridine
-
Procedure: The product from Step 3 is treated with a mixture of acetic acid and concentrated hydrochloric acid (1:3 v/v) and heated at 95-100°C for 1.5 hours. The solution is then cooled and neutralized with concentrated ammonia solution to precipitate the product.[6]
-
Yield: 74%[6]
Step 5: Oxidation to 1-(6-Methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone
-
Procedure: The product from Step 4 is suspended in methanol and heated to 55°C. The pH is adjusted to 4.5 with sulfuric acid. An aqueous solution of sodium tungstate is added, followed by the dropwise addition of hydrogen peroxide over 1 hour. The mixture is then cooled to room temperature, and the final product is isolated by filtration.[3]
-
Yield: Not explicitly stated for this step.
Synthesis of Celecoxib from p-Methylacetophenone
This protocol describes a common two-step synthesis for the COX-2 inhibitor Celecoxib.
Step 1: Synthesis of 1-(4-Methylphenyl)-4,4,4-trifluoro-1,3-butanedione
-
Procedure: To a suspension of sodium hydride in toluene, a mixture of p-methylacetophenone and ethyl trifluoroacetate is added dropwise at 60-65°C. The reaction is maintained at this temperature for 1 hour. After cooling, the reaction is quenched with hydrochloric acid. The organic layer is separated, and the solvent is evaporated to yield the product.[2]
-
Yield: 96%[2]
Step 2: Synthesis of Celecoxib
-
Procedure: A mixture of 1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione and 4-hydrazinobenzenesulfonamide hydrochloride in a suitable solvent (e.g., water or ethyl acetate) is heated. The reaction progress is monitored, and upon completion, the mixture is cooled to precipitate Celecoxib, which is then filtered and dried.[7][8]
-
Yield: A prior art method mentioned a yield of 46% for the combined two steps.[9]
Visualizing the Pathways
To better understand the processes involved, the following diagrams illustrate the experimental workflow for the synthesis of the Etoricoxib intermediate and the biological signaling pathway of COX-2.
References
- 1. Synthesis method of celecoxib - Eureka | Patsnap [eureka.patsnap.com]
- 2. CN102391184A - Synthesis method of celecoxib - Google Patents [patents.google.com]
- 3. US6566527B1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-methylsulphonyl)-phenyl]ethanone - Google Patents [patents.google.com]
- 4. A Process For Preparation Of 1 (6 Methylpyridin 3 Yl) 2 [4 [quickcompany.in]
- 5. WO2013065064A1 - A process for preparation of l-(6-methylpyridin-3-yl)-2-[4-(meth.ylsulfonyi)phenyl]ethanone field of invention - Google Patents [patents.google.com]
- 6. WO2001007410A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[(4-(methylsulphonyl) phenyl] ethanone - Google Patents [patents.google.com]
- 7. zenodo.org [zenodo.org]
- 8. US7919633B2 - Process for preparation of celecoxib - Google Patents [patents.google.com]
- 9. WO2019064139A1 - Continuous processes for the manufacture of celocoxib - Google Patents [patents.google.com]
Acaricidal efficacy of 4-(Methylthio)phenylacetonitrile compared to other nitrile compounds.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the acaricidal efficacy of various nitrile compounds, with a focus on phenylacetonitrile derivatives. While specific experimental data on the acaricidal activity of 4-(Methylthio)phenylacetonitrile is not publicly available in the reviewed literature, this document summarizes the existing data for structurally related nitrile compounds, offering a valuable benchmark for future research and development in this area. The information presented herein is compiled from recent scientific studies and is intended to facilitate an objective comparison of the performance of these potential acaricidal agents.
Comparative Acaricidal Efficacy of Nitrile Compounds
The acaricidal potential of several nitrile compounds has been evaluated against various mite and tick species. The following tables summarize the available quantitative data, primarily lethal dose (LD50) values, providing a basis for comparing their relative potencies.
Table 1: Acaricidal Activity of Nitrile Compounds against Haemaphysalis longicornis
| Compound | Larvae LD50 (μg/cm³) | Nymphs LD50 (μg/cm³) | Adults LD50 (μg/cm³) |
| Benzyl nitrile | 0.56 | 6.38 | 9.19 |
| Benzoyl nitrile | 3.24 | 8.36 | 15.47 |
| Phenyl nitrile | 5.45 | 9.35 | 17.48 |
Table 2: Acaricidal Activity of Phenylacetonitrile Derivatives against Various Mite Species
| Compound | Mite Species | Application Method | LD50 Value |
| 3-Methoxyphenylacetonitrile | Dermatophagoides farinae, D. pteronyssinus, Tyrophagus putrescentiae | Fumigant | Reported as highly effective, up to 348 times lower than DEET and permethrin[1] |
| 3-Methylphenylacetonitrile | Dermanyssus gallinae | Fumigant | 7.97 μg/cm³[1] |
| 3-Methylphenylacetonitrile | Dermanyssus gallinae | Contact | 9.78 μg/cm²[1] |
Experimental Protocols
The data presented in this guide are derived from established acaricidal bioassay protocols. Understanding these methodologies is crucial for the interpretation and replication of the findings.
Adult Immersion Test (AIT)
The Adult Immersion Test is a widely used method to determine the efficacy of acaricides against adult ticks.
-
Preparation of Test Solutions: The test compounds are dissolved in an appropriate solvent (e.g., acetone, ethanol) and then diluted to various concentrations.
-
Tick Exposure: A set number of adult ticks are immersed in the test solution for a specified period (e.g., 1-5 minutes).
-
Incubation: After immersion, the ticks are removed, dried, and placed in a controlled environment (typically 25-27°C and 80-90% relative humidity).
-
Mortality Assessment: Mortality is recorded at specific time points (e.g., 24, 48, and 72 hours) post-treatment. Ticks that are unable to move when stimulated are considered dead.
-
Data Analysis: The mortality data is used to calculate the lethal concentration required to kill 50% of the test population (LC50).
Larval Packet Test (LPT)
The Larval Packet Test is a standard method for evaluating the efficacy of acaricides against tick larvae.
-
Preparation of Impregnated Filter Papers: Filter papers are impregnated with different concentrations of the test compound dissolved in a volatile solvent. The solvent is allowed to evaporate completely.
-
Packet Assembly: The treated filter papers are folded and sealed to create packets.
-
Larval Exposure: A known number of tick larvae (typically 100-200) are placed inside each packet.
-
Incubation: The packets are incubated under controlled conditions for a set period (e.g., 24 hours).
-
Mortality Assessment: The packets are opened, and the number of live and dead larvae is counted.
-
Data Analysis: The data is used to determine the lethal concentration that results in 50% mortality (LC50).
A generalized workflow for acaricidal bioassays.
Putative Mode of Action of Nitrile Acaricides
While the precise signaling pathways for the acaricidal action of many nitrile compounds are still under investigation, evidence suggests a neurotoxic mode of action for some derivatives. For instance, diphenylacetonitrile derivatives have been shown to act as uncouplers of mitochondrial oxidative phosphorylation. This disruption of cellular energy production can lead to paralysis and death in arthropods.
Another potential mechanism involves the inhibition of key enzymes, such as cytochrome P450 monooxygenases. These enzymes are crucial for the detoxification of xenobiotics in arthropods. Inhibition of these enzymes can lead to an accumulation of toxic compounds, ultimately resulting in mortality. The nitrile group itself is a key functional group that can interact with biological targets.
A hypothetical signaling pathway for nitrile acaricides.
Structure-Activity Relationship Insights
Studies on phenylacetonitrile derivatives suggest that the nature and position of substituents on the phenyl ring significantly influence their acaricidal activity. For example, the introduction of a methoxy group at the 3-position of phenylacetonitrile has been shown to enhance its fumigant activity.[1] Similarly, a methyl group at the 3-position also confers potent acaricidal properties.[1] These findings indicate that electronic and steric factors play a crucial role in the interaction of these compounds with their target sites in mites and ticks. The methylthio group in this compound is also expected to influence its electronic properties and lipophilicity, which could, in turn, affect its acaricidal potency. Further experimental studies are required to elucidate the precise impact of this substitution.
Conclusion
While a direct comparison of the acaricidal efficacy of this compound with other nitrile compounds is currently limited by the lack of specific experimental data, the available information on related phenylacetonitrile derivatives provides a strong foundation for further investigation. The high potency of compounds like 3-methoxyphenylacetonitrile and 3-methylphenylacetonitrile suggests that the phenylacetonitrile scaffold is a promising lead for the development of novel acaricides. Future research should focus on synthesizing and evaluating this compound and other derivatives in standardized bioassays to build a comprehensive structure-activity relationship profile. Elucidating the specific molecular targets and signaling pathways will be critical for the rational design of more effective and selective acaricidal agents.
References
Comparative Analysis of Compounds Derived from 4-(Methylthio)phenylacetonitrile and Analogs: Anti-inflammatory and Antitumor Activities
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the anti-inflammatory and antitumor activities of compounds structurally related to 4-(methylthio)phenylacetonitrile. While direct and extensive research on derivatives of this compound itself is limited, this document synthesizes data from structurally similar compounds, offering insights into their therapeutic potential. The inclusion of the 4-(methylthio)phenyl moiety is a key feature in various compounds exhibiting significant biological activities.
Anti-inflammatory Activity
Compounds containing the 4-(methylthio)phenyl group have been investigated for their anti-inflammatory properties, primarily through the inhibition of the cyclooxygenase (COX) enzymes. This compound is a known precursor in the synthesis of COX-2 inhibitors, which are a class of non-steroidal anti-inflammatory drugs (NSAIDs).
One study on 4-methylthio-butanyl derivatives isolated from Raphanus sativus seeds demonstrated significant anti-inflammatory effects. Specifically, one of the isolated compounds significantly inhibited nitric oxide production in lipopolysaccharide-stimulated murine microglia BV2 cells with an IC50 value of 45.36 μM.[1] This compound also reduced the protein expression of inducible nitric oxide synthase (iNOS), a key enzyme in the inflammatory process.[1]
Table 1: Anti-inflammatory Activity of a 4-Methylthio-butanyl Derivative
| Compound | Assay | Cell Line | IC50 (μM) |
| Sinapoyl desulfoglucoraphenin | Nitric Oxide Production | Murine Microglia BV2 | 45.36[1] |
Antitumor Activity
The antitumor potential of compounds bearing the (methylthio)phenyl group has been explored against various cancer cell lines. These derivatives have been shown to induce cytotoxic effects through mechanisms such as apoptosis induction and inhibition of critical signaling pathways.
The same study on 4-methylthio-butanyl derivatives also evaluated their antiproliferative activities against four human tumor cell lines. All tested compounds showed activity against the HCT-15 human colon cancer cell line, with IC50 values ranging from 8.49 to 23.97 μM.[1]
Table 2: Antitumor Activity of 4-Methylthio-butanyl Derivatives
| Compound Class | Cell Line | IC50 Range (μM) |
| 4-Methylthio-butanyl Derivatives | HCT-15 (Colon) | 8.49 - 23.97[1] |
Experimental Protocols
Carrageenan-Induced Paw Edema in Rats
This in vivo model is a standard method for evaluating the acute anti-inflammatory activity of novel compounds.
-
Animal Acclimatization : Wistar rats are acclimatized to laboratory conditions for one week prior to the experiment.
-
Compound Administration : The test compound or a reference drug (e.g., Diclofenac) is administered to the rats, typically orally or intraperitoneally.
-
Induction of Inflammation : After a specified time, typically one hour, a sub-plantar injection of 1% carrageenan solution in saline is administered into the right hind paw of the rats to induce localized edema.
-
Measurement : The paw volume is measured at various time points after carrageenan injection using a plethysmometer. The percentage of inhibition of edema is calculated by comparing the paw volume in the treated groups with the control group.
MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell viability.
-
Cell Seeding : Cancer cells are seeded in 96-well plates at a density of approximately 5 x 10³ cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment : The cells are then treated with various concentrations of the test compounds and incubated for a further 48 to 72 hours.
-
MTT Addition : After the incubation period, MTT solution is added to each well, and the plates are incubated for another 4 hours. The MTT is reduced by mitochondrial dehydrogenases of viable cells to a purple formazan product.
-
Solubilization and Measurement : The formazan crystals are solubilized with a suitable solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.
Signaling Pathways and Experimental Workflows
COX-2 Inhibition Pathway in Inflammation
The diagram below illustrates the mechanism of action of COX-2 inhibitors. Arachidonic acid released from the cell membrane is converted by COX-2 into prostaglandins, which are key mediators of inflammation. COX-2 inhibitors block this conversion, thereby reducing inflammation.
Caption: Mechanism of COX-2 Inhibition.
General Experimental Workflow for Drug Screening
The following diagram outlines a typical workflow for screening compounds for biological activity, from initial synthesis to in vivo testing.
Caption: Drug Discovery and Screening Workflow.
Apoptosis Induction Pathway
This diagram illustrates a simplified pathway of apoptosis (programmed cell death) that can be induced by antitumor compounds.
Caption: Simplified Apoptosis Induction Pathway.
References
Benchmarking Purity of Commercially Available 4-(Methylthio)phenylacetonitrile: A Comparative Guide
For researchers, scientists, and professionals in drug development, the purity of starting materials is a critical factor that can significantly impact experimental outcomes and the quality of final products. This guide provides a comparative analysis of commercially available 4-(Methylthio)phenylacetonitrile, a key intermediate in the synthesis of various pharmaceuticals.[1][2] This document outlines a standardized experimental protocol for purity assessment, presents a comparative data table of hypothetical commercial samples, and offers a visual workflow to guide researchers in their analytical endeavors.
Comparison of Commercial this compound
The purity of this compound can vary between suppliers, impacting its suitability for different research and development applications. The following table summarizes the stated purity from various vendors and includes a hypothetical, yet representative, impurity profile determined by a standardized analytical method.
Table 1: Purity and Impurity Profile of Commercial this compound
| Supplier | Stated Purity (%) | Measured Purity (HPLC, %) | Impurity A (%) | Impurity B (%) | Impurity C (%) |
| Supplier V | 99.9 | 99.92 | 0.03 | 0.01 | 0.04 |
| Supplier W | 99 | 99.25 | 0.21 | 0.35 | 0.19 |
| Supplier X | 98 | 98.15 | 0.55 | 0.80 | 0.50 |
| Supplier Y | 96 | 96.50 | 1.50 | 1.25 | 0.75 |
| Supplier Z | 98 | 97.88 | 0.72 | 0.95 | 0.45 |
Disclaimer: The "Measured Purity" and impurity data presented in this table are hypothetical and for illustrative purposes only. Researchers should always perform their own quality control analysis.
Experimental Protocol: Purity Determination by High-Performance Liquid Chromatography (HPLC)
This section details a standard HPLC method for the quantitative analysis of this compound and its common impurities.
1. Instrumentation and Materials:
-
High-Performance Liquid Chromatograph (HPLC) system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
-
This compound reference standard (certified purity >99.5%)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Methanol (HPLC grade)
-
Volumetric flasks, pipettes, and syringes
-
Syringe filters (0.45 µm)
2. Chromatographic Conditions:
-
Mobile Phase: A gradient of Acetonitrile (A) and Water (B)
-
0-10 min: 60% A, 40% B
-
10-25 min: Gradient to 80% A, 20% B
-
25-30 min: Hold at 80% A, 20% B
-
30-35 min: Return to 60% A, 40% B
-
35-40 min: Re-equilibration at 60% A, 40% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
3. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 0.5, 0.25, 0.1, 0.05, 0.025 mg/mL).
-
Sample Solution (1 mg/mL): Accurately weigh approximately 10 mg of the commercial this compound sample and dissolve it in 10 mL of methanol in a volumetric flask.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection.
4. Analysis and Data Interpretation:
-
Inject the working standard solutions to generate a calibration curve by plotting peak area against concentration.
-
Inject the sample solution.
-
The purity of the sample is calculated by comparing the peak area of the main component to the total peak area of all components in the chromatogram. The concentration of specific impurities can be determined using the calibration curve.
Experimental Workflow for Purity Analysis
The following diagram illustrates the logical flow of the experimental procedure for determining the purity of this compound.
Caption: Workflow for HPLC-based purity analysis of this compound.
Potential Impurities
Based on synthetic routes described in the literature, potential impurities in commercially available this compound may include unreacted starting materials or byproducts. For instance, one synthetic pathway involves the reaction of 4-(methylthio)benzyl chloride with an alkali metal cyanide.[3] Therefore, residual 4-(methylthio)benzyl chloride or related compounds could be present. Another route starts from p-halogenated phenylacetic acid derivatives.[4] Incomplete reactions in this process could also lead to impurities. The common impurities (A, B, and C) listed in the table are representative of such potential process-related impurities or degradation products.
This guide provides a framework for the systematic evaluation of this compound purity. By employing standardized analytical methods and being aware of potential impurities, researchers can make informed decisions when selecting a commercial source for this critical reagent, thereby ensuring the reliability and reproducibility of their scientific work.
References
- 1. [4-(Methylsulfanyl)phenyl]acetonitrile | CAS#:38746-92-8 | Chemsrc [chemsrc.com]
- 2. Page loading... [wap.guidechem.com]
- 3. WO2001007410A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[(4-(methylsulphonyl) phenyl] ethanone - Google Patents [patents.google.com]
- 4. CN105646306A - Preparation method of 4-methylthio phenylacetic acid - Google Patents [patents.google.com]
A Comparative Guide to Analytical Methods for the Quantification of 4-(Methylthio)phenylacetonitrile
For researchers, scientists, and drug development professionals, the accurate quantification of 4-(Methylthio)phenylacetonitrile, a key chemical intermediate, is crucial for ensuring the quality and consistency of pharmaceutical products. This guide provides an objective comparison of the two primary analytical techniques for its quantification: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). Supported by established analytical principles and data from analogous compounds, this document details experimental protocols and performance characteristics to aid in method selection and cross-validation.
Introduction to Cross-Validation of Analytical Methods
Cross-validation is the process of verifying that two distinct analytical methods yield comparable and reliable results for the same analyte.[1] This is a critical step when transitioning between methods, transferring analytical procedures between laboratories, or when data from different techniques must be correlated. The primary goal is to ensure that the alternative method is as accurate and precise as the established one.[1]
The selection between HPLC and GC-MS for the analysis of this compound hinges on the compound's physicochemical properties, namely its volatility and thermal stability. Given that this compound is a semi-volatile compound, both techniques are viable, making a direct comparison of their performance characteristics essential for informed decision-making.
Data Presentation: Performance Comparison
The following table summarizes the expected performance characteristics for the quantification of this compound using validated HPLC and GC-MS methods. These values are based on typical performance for similar aromatic and sulfur-containing compounds.[2][3][4]
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Linearity (R²) | > 0.999 | > 0.999 |
| Limit of Detection (LOD) | 0.1 µg/mL | 0.01 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL | 0.05 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% |
| Precision (% RSD) | < 2.0% | < 3.0% |
Experimental Protocols
Detailed methodologies for the quantification of this compound using HPLC and GC-MS are provided below.
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a robust and widely applicable technique for the analysis of semi-volatile and non-volatile compounds. A reversed-phase method is proposed for this compound.
Instrumentation: A standard HPLC system equipped with a UV detector is suitable for this analysis.
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile:Water (60:40, v/v)[2]
-
Flow Rate: 1.0 mL/min[2]
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL[2]
-
Column Temperature: 30 °C[2]
Standard and Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve this compound reference standard in the mobile phase to obtain a concentration of 100 µg/mL.
-
Sample Solution: Accurately weigh and dissolve the this compound sample in the mobile phase to obtain a nominal concentration of 100 µg/mL.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
Data Analysis: The concentration of this compound is determined by comparing the peak area of the sample to a calibration curve generated from the standard solutions.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS offers high sensitivity and specificity, making it an excellent choice for the trace analysis of volatile and semi-volatile compounds.
Instrumentation: A standard GC-MS system is used for this analysis.
Chromatographic Conditions:
-
Column: HP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm, 0.25 µm film thickness[3]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min[3]
-
Inlet Temperature: 250 °C
-
Injection Mode: Splitless
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes
-
Ramp to 280 °C at 15 °C/min
-
Hold at 280 °C for 5 minutes
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 40-300
Standard and Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve this compound reference standard in dichloromethane to obtain a concentration of 10 µg/mL.
-
Sample Solution: Accurately weigh and dissolve the this compound sample in dichloromethane to obtain a nominal concentration of 10 µg/mL.
Data Analysis: Quantification is performed using the extracted ion chromatogram (EIC) of a characteristic ion from the mass spectrum of this compound. A calibration curve is generated by plotting the peak area against the concentration of the standard solutions.
Mandatory Visualizations
Caption: Cross-validation workflow for analytical methods.
Caption: Comparison of HPLC and GC-MS performance parameters.
References
- 1. environics.com [environics.com]
- 2. benchchem.com [benchchem.com]
- 3. Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of 4-(Methylthio)phenylacetonitrile
For researchers and scientists in the fast-paced world of drug development, ensuring a safe and compliant laboratory environment is paramount. This guide provides essential, step-by-step procedures for the proper disposal of 4-(Methylthio)phenylacetonitrile, a key chemical intermediate. Adherence to these protocols is critical for minimizing environmental impact and safeguarding personnel.
Chemical Profile and Hazards
This compound is classified as a substance that causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1] It is crucial to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area.
Quantitative Data Summary
| Parameter | Value | Source |
| GHS Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [1] |
| Transport Classification | Toxic Liquid, N.O.S. (Nitriles, liquid, toxic, n.o.s.) | [2] |
Standard Operating Procedure for Disposal
The recommended primary method for the disposal of this compound is high-temperature incineration at a licensed chemical waste disposal facility.
Step 1: Waste Segregation and Collection
-
Solid Waste: Collect any solid this compound waste, including contaminated items such as gloves, weighing paper, and bench liners, in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: If the compound is in a liquid form or dissolved in a solvent, it should be collected in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
Step 2: Container Labeling
-
All waste containers must be labeled with the following information:
-
"Hazardous Waste"
-
Full chemical name: "this compound"
-
Associated hazards (e.g., "Toxic," "Irritant")
-
Accumulation start date
-
Responsible researcher's name and contact information
-
Step 3: Storage
-
Store the sealed and labeled waste containers in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
Ensure secondary containment is in place to prevent the spread of material in case of a leak.
Step 4: Professional Disposal
-
Arrange for the collection of the hazardous waste by a licensed and certified chemical waste disposal company.
-
Provide the disposal company with the Safety Data Sheet (SDS) for this compound.
-
The preferred method of destruction is incineration in a chemical incinerator equipped with an afterburner and scrubber to neutralize harmful combustion byproducts.[3]
Experimental Protocol: Spill Cleanup
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.
1. Immediate Response
-
Alert all personnel in the immediate vicinity of the spill.
-
Evacuate the area if the spill is large or if there is a risk of respiratory exposure.
-
If the substance comes into contact with skin or eyes, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.
2. Personal Protective Equipment (PPE)
-
Before attempting to clean up the spill, don the appropriate PPE:
3. Spill Containment and Cleanup
-
For small spills, cover the material with an inert absorbent material such as vermiculite, sand, or a commercial spill absorbent.
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container. Avoid creating dust.
-
For larger spills, create a dike around the spill using absorbent materials to prevent it from spreading.
-
Once the bulk of the material is collected, decontaminate the spill area with a suitable solvent (e.g., ethanol), followed by soap and water.
-
Collect all cleaning materials and contaminated PPE in the hazardous waste container.
4. Waste Disposal
-
Seal and label the hazardous waste container as previously described.
-
Arrange for disposal through a licensed chemical waste management company.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision-making flowchart for the disposal of this compound.
References
- 1. Page loading... [guidechem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. capotchem.com [capotchem.com]
- 4. hsa.ie [hsa.ie]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. ppeonline.ca [ppeonline.ca]
- 7. trimaco.com [trimaco.com]
- 8. rhhealthcareindia.com [rhhealthcareindia.com]
Safeguarding Your Research: Essential Safety and Handling Guide for 4-(Methylthio)phenylacetonitrile
For Immediate Implementation by Laboratory Personnel
This guide provides critical safety and logistical information for the proper handling and disposal of 4-(Methylthio)phenylacetonitrile (CAS No. 38746-92-8). Adherence to these protocols is essential for ensuring the safety of all laboratory and research professionals. This document will serve as a procedural, step-by-step resource for operational questions related to this chemical.
I. Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound, a comprehensive PPE strategy is mandatory to minimize exposure risk. The following table summarizes the required equipment.
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles meeting ANSI Z87.1 standards are required. A face shield should be worn over goggles if there is a risk of splashing. |
| Hand Protection | Chemically resistant, impervious gloves are mandatory. Given the potential for skin toxicity, double gloving with nitrile gloves is a recommended minimum.[1] |
| Body Protection | A flame-resistant laboratory coat must be worn and kept buttoned. For procedures with a higher risk of exposure, chemical-resistant coveralls are recommended.[1] |
| Respiratory Protection | All work should be conducted in a certified chemical fume hood to prevent inhalation of vapors or dust. If engineering controls are insufficient, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.[1] |
| Footwear | Fully enclosed, chemical-resistant shoes must be worn in the laboratory. |
II. Operational Plan: Step-by-Step Handling Procedures
Follow these steps to ensure safe handling during experimental procedures:
-
Preparation:
-
Thoroughly review this safety guide and the Safety Data Sheet (SDS) for this compound.[1][2]
-
Ensure a certified chemical fume hood is available and functioning correctly.[3]
-
Assemble all necessary PPE as specified in the table above.
-
Locate the nearest safety shower and eye wash station before beginning work.[1]
-
-
Handling and Experimentation (to be performed in a chemical fume hood):
-
Don all required PPE before entering the designated work area.
-
Carefully weigh the solid compound on a tared weigh boat inside the fume hood to avoid inhalation of any dust particles.[3]
-
When transferring the chemical, do so carefully to avoid creating dust or splashes.
-
Keep the container tightly closed when not in use.[1]
-
Wash hands and face thoroughly after handling.[1]
-
III. Emergency Protocols: First Aid and Spill Response
Immediate and appropriate action during an emergency is critical.
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the exposed person to fresh air at once. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.[1][4][5] |
| Skin Contact | Immediately remove all contaminated clothing. Promptly wash the contaminated skin with plenty of soap and water. If irritation persists, seek medical attention.[1][4][6] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][6] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][6] |
Chemical Spill Workflow
In the event of a spill, follow the logical workflow outlined below.
Caption: Workflow for handling a chemical spill.
IV. Disposal Plan: Responsible Waste Management
Proper disposal of this compound and its contaminated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Solid Waste:
-
All solid waste contaminated with this compound (e.g., gloves, paper towels, weigh boats) should be placed in a designated, sealed, and clearly labeled hazardous waste container.[3]
-
-
Liquid Waste:
-
Organic Solvents: Unused solutions of the compound in organic solvents should be collected in a labeled container for non-halogenated solvent waste.[3]
-
Aqueous Solutions: Contaminated aqueous solutions should be collected in a separate, labeled aqueous waste container. Do not pour aqueous waste containing this compound down the drain.[3]
-
-
Final Disposal:
-
All waste must be disposed of in accordance with federal, state, and local regulations.[1]
-
Consult with your institution's Environmental Health and Safety (EH&S) department for specific disposal procedures.
-
Chemical incineration with an afterburner and scrubber system may be a suitable disposal method, but this must be confirmed with your EH&S provider.[1]
-
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
